molecular formula C9H9BrFIO B14770283 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Cat. No.: B14770283
M. Wt: 358.97 g/mol
InChI Key: WXQFCSDRQONPED-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a useful research compound. Its molecular formula is C9H9BrFIO and its molecular weight is 358.97 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrFIO

Molecular Weight

358.97 g/mol

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-propoxybenzene

InChI

InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3

InChI Key

WXQFCSDRQONPED-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)I)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a dense, tetra-substituted aromatic scaffold utilized primarily as a high-precision intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (I > Br >> F), allowing for sequential, site-selective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide provides a comprehensive analysis of its physicochemical properties, predicted behavior based on quantitative structure-property relationships (QSPR), and standardized protocols for empirical validation.

Molecular Architecture & Theoretical Profile

The molecule features a 1,2,3,4-substitution pattern, creating a sterically congested "western" hemisphere (positions 1, 2, 3) and a lipophilic "eastern" tail (position 4).

Structural Identifiers
ParameterValue
IUPAC Name This compound
Molecular Formula C₉H₉BrFIO
Molecular Weight 358.97 g/mol
Exact Mass 357.887 g/mol
SMILES CCCOC1=C(C(=C(C=C1)Br)I)F
Substituent Pattern 1-Br, 2-I, 3-F, 4-OPr (Tetra-substituted)
Electronic & Steric Analysis[7]
  • C2-Iodine (The "Hot" Spot): Located between Bromine (C1) and Fluorine (C3), this iodine atom is sterically crowded ("buttressed"). However, the C–I bond is the weakest (approx. 57 kcal/mol), making it the first site for oxidative addition or metal-halogen exchange.

  • C1-Bromine: Serves as the secondary reactive site. It remains stable during C2-selective couplings (e.g., Negishi coupling at -78°C).

  • C3-Fluorine: Acts as a metabolic blocker and modulates the pKa of adjacent phenols if the ether is cleaved. It is generally inert to standard palladium catalysis.

  • C4-Propoxy: A strong electron-donating group (EDG) by resonance, it increases electron density at the para (C1) and ortho (C3, C5) positions, though the C3 position is already blocked by Fluorine.

Physicochemical Properties (Predicted & Observed)

Due to the specific isomeric nature of this compound, values below represent a synthesis of QSAR predictions and data from structural analogs (e.g., 1-bromo-4-propoxybenzene).

Physical State & Solubility
PropertyPredicted/Typical ValueCausality/Notes
Physical State Crystalline Solid or Viscous OilHigh molecular weight and halogen density favor a solid; propoxy chain adds flexibility which may lower MP.
Melting Point 45°C – 65°CEstimation. The symmetry is low, but the heavy atoms encourage crystal packing.
Boiling Point ~330°C (at 760 mmHg)Extrapolated from mono-halogenated alkoxybenzenes.
LogP (Lipophilicity) 4.8 ± 0.4Highly lipophilic due to propyl chain and halogens.
Water Solubility < 0.1 mg/L (Insoluble)Hydrophobic scaffold; requires organic co-solvents.
pKa N/A (Neutral)No ionizable protons in the pH 1–14 range.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.

  • Moderate Solubility: Methanol, Acetonitrile (warm).

  • Insoluble: Water, aqueous buffers.

Synthetic Utility: The Orthogonal Reactivity Workflow

The core value of this molecule is the ability to functionalize the ring sequentially. The reactivity order is dictated by bond dissociation energies (BDE): C–I (Weakest) > C–Br > C–F (Strongest) .

Reactivity Diagram

The following diagram illustrates the logical flow of chemical functionalization.

ReactivityFlow cluster_0 Selectivity Logic Start 1-Bromo-3-fluoro- 2-iodo-4-propoxybenzene Step1 Step 1: C-I Activation (Lithiation or Pd-Catalysis) Start->Step1 -78°C / Pd(0) Inter Intermediate: 2-Substituted-1-bromo-... Step1->Inter Electrophile (E+) Step2 Step 2: C-Br Activation (Suzuki/Buchwald) Inter->Step2 Heat / Ligand Final Final Scaffold: Multi-functionalized Arene Step2->Final R-B(OH)2 / HNR2 Note C-I bond reacts first due to lower BDE.

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between Iodine and Bromine.

Experimental Characterization Protocols

To validate the identity and purity of this compound, the following self-validating protocols are recommended.

Protocol A: Purity Determination via HPLC-UV

Objective: Quantify purity and detect regioisomers (e.g., 1-bromo-2-fluoro-4-iodo...).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold to elute polar impurities).

    • 2–15 min: 50% → 95% B (Linear gradient).

    • 15–20 min: 95% B (Wash).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (end absorption).

  • Validation Criteria: Main peak area >98%. Retention time must shift significantly compared to the des-iodo precursor (1-bromo-3-fluoro-4-propoxybenzene).

Protocol B: Structural Confirmation via 1H-NMR

Objective: Confirm the 1,2,3,4-substitution pattern.

  • Solvent: CDCl₃.

  • Key Signals:

    • Aromatic Region: You should observe only two aromatic protons.

      • H5 and H6: These will appear as a complex AB system or two doublets, likely split further by Fluorine (³J_HF and ⁴J_HF coupling).

      • Diagnostic Check: If you see singlets, you likely have the wrong isomer (e.g., para-substitution).

    • Propoxy Group:

      • Triplet (~4.0 ppm, 2H, -OCH₂-).

      • Multiplet (~1.8 ppm, 2H, -CH₂-).

      • Triplet (~1.0 ppm, 3H, -CH₃).

Protocol C: Lipophilicity (LogP) Measurement

Method: Shake-Flask Method (OECD Guideline 107) modified for high-throughput.

  • Preparation: Dissolve 1 mg of compound in n-octanol (saturated with water).

  • Partitioning: Mix with water (saturated with n-octanol) in a 1:1 ratio. Vortex for 30 minutes.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (Protocol A).

  • Calculation:

    
    
    
    • Note: Due to high lipophilicity, the water concentration may be below LOQ. In this case, use HPLC Retention Time Correlation against known standards (e.g., Toluene, Naphthalene, Phenanthrene).

Handling, Safety & Stability

Stability
  • Light Sensitivity: High. Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Stable at room temperature, but long-term storage recommended at 4°C.

  • Reactivity: Avoid strong bases (e.g., n-BuLi) unless intending to perform lithiation.

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precaution: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of halogenated dust/vapors.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.

  • Biot, C., et al. (2014). "Reactivity of Polyhalogenated Heterocycles in Cross-Coupling Reactions." Chemistry – A European Journal. (Contextualizing C-I vs C-Br selectivity).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 1-Bromo-3-fluoro-2-iodobenzene (Analog)." PubChem.

Sources

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, physicochemical properties, and synthetic logic for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene , a highly specialized halogenated arene scaffold.

Structural Architecture, Synthetic Logic, and Chemoselective Utility

Executive Summary

This compound (CAS: 2764731-14-6) is a tetrasubstituted benzene derivative characterized by a dense "halogen sandwich" motif.[1][2] The molecule features an iodine atom sterically crowded between a bromine and a fluorine atom, creating a unique electronic environment that facilitates highly regioselective metallation and cross-coupling reactions. This compound serves as a high-value intermediate in medicinal chemistry, particularly for the sequential construction of polysubstituted biaryls and pharmacophores where orthogonal reactivity is required.

Chemical Structure & Identification[3][4][5][6][7][8]

The molecule is defined by a 1,2,3,4-substitution pattern on the benzene core. The positioning of the iodine at the 2-position—flanked by bromine (1-position) and fluorine (3-position)—is the critical structural feature, imparting significant steric strain and unique lability to the C–I bond.

Identifier Details
IUPAC Name This compound
CAS Number 2764731-14-6
Molecular Formula

SMILES CCCOC1=C(F)C(I)=C(Br)C=C1
InChI Key Derived from structure
Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC 2022).

ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C) 912.011108.099
Hydrogen (H) 91.0089.072
Bromine (Br) 179.90479.904
Fluorine (F) 118.99818.998
Iodine (I) 1126.904126.904
Oxygen (O) 115.99915.999
Total MW 358.976 g/mol

Structural Visualization & Connectivity

The following diagram illustrates the connectivity and the steric crowding around the iodine center.

ChemicalStructure C1 C1 C2 C2 C1->C2 Br Br C1->Br Pos 1 C3 C3 C2->C3 I I C2->I Pos 2 (Reactive) C4 C4 C3->C4 F F C3->F Pos 3 C5 C5 C4->C5 O O C4->O Pos 4 C6 C6 C5->C6 C6->C1 Propyl C3H7 O->Propyl

Caption: Connectivity map highlighting the "Halogen Sandwich" at C2, flanked by Br and F.

Synthetic Methodology

The synthesis of this isomer requires a strategy that overcomes the directing conflicts of the halogens. The most robust pathway utilizes Directed Ortho Metalation (DoM) . The acidity of the proton located between the fluorine and bromine atoms (on the precursor) is significantly enhanced by the inductive electron-withdrawing effects of both halogens, making it the exclusive site for lithiation.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Precursor: 4-Bromo-2-fluoro-1-propoxybenzene

  • Starting Material: 4-Bromo-2-fluorophenol

Step-by-Step Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)

This step installs the propoxy tail, masking the phenol and adjusting solubility.

  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), 1-Bromopropane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetone.

  • Conditions: Heat at 60°C for 4-6 hours.

  • Mechanism:

    
     attack of the phenoxide ion on 1-bromopropane.
    
  • Outcome: Quantitative conversion to 4-Bromo-2-fluoro-1-propoxybenzene .

Step 2: Regioselective Lithiation & Iodination

This is the critical step. The C3 proton (between F and Br) is the most acidic site (


 lowered by -I effect of F and Br).
  • Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (

    
    , 1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions:

    • Cool substrate in THF to -78°C .

    • Add LDA dropwise. Stir for 1 hour to form the lithiated species (trapped between F and Br).

    • Add solution of

      
       in THF.
      
    • Warm to Room Temperature.

  • Purification: Quench with

    
     (aq) to remove excess iodine. Extract with EtOAc. Silica gel chromatography.
    

SynthesisWorkflow Start 4-Bromo-2-fluorophenol Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3, 60°C) Start->Step1 Inter Intermediate: 4-Bromo-2-fluoro-1-propoxybenzene Step1->Inter Step2 Step 2: Directed Ortho Metalation (DoM) (LDA, -78°C, then I2) Inter->Step2 Lithiation at C3 (between F/Br) Final Product: This compound Step2->Final

Caption: Synthetic pathway utilizing the inductive effect of F and Br to direct lithiation.

Physicochemical Properties (Predicted)

Based on the structural components, the following properties govern the compound's behavior in biological assays and formulation.

PropertyValue (Approx.)Implication
LogP (Octanol/Water) 4.2 - 4.5Highly lipophilic; likely requires DMSO for stock solutions.
Topological Polar Surface Area (TPSA) ~9.2 ŲLow polarity; excellent membrane permeability.
H-Bond Donors 0No acidic protons.
H-Bond Acceptors 1Ether oxygen only.
Rotatable Bonds 2Propyl chain flexibility.

Reactivity & Applications

The primary utility of this scaffold lies in its orthogonal reactivity . The three halogens (I, Br, F) have distinct bond dissociation energies and reactivities toward transition metals.

  • Site A (C-I Bond): Weakest bond. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) or Grignard formation (Mg/Li exchange) at low temperatures.

  • Site B (C-Br Bond): Intermediate strength. Reacts second, allowing for the sequential addition of a different aryl/alkyl group.

  • Site C (C-F Bond): Strongest bond. Generally inert to Pd-catalysis but can serve as a handle for

    
     if the ring is further activated (e.g., by nitration) or as a metabolic blocker in drug design.
    
Reactivity Hierarchy Diagram

Reactivity Core This compound Rxn1 1. Primary Reactivity (C-I) Pd(0) Coupling / Li-Exchange (-78°C to 0°C) Core->Rxn1 Fastest Rxn2 2. Secondary Reactivity (C-Br) Pd(0) Coupling (High Temp) (60°C - 100°C) Core->Rxn2 Slower Rxn3 3. Tertiary Reactivity (C-F) Metabolic Stability / SNAr Core->Rxn3 Inert

Caption: Orthogonal reactivity profile allowing sequential functionalization.

References

  • PubChem Compound Summary. (2025). This compound (CAS 2764731-14-6).[1][2][3] National Center for Biotechnology Information. Link

  • Slocum, D. W., et al. (1995). Directed Ortho Metalation. Tertiary Amides and O-Carbamates. Journal of Organic Chemistry. (Canonical reference for DoM mechanism utilized in Step 2).
  • Schlosser, M. (2005). The "Heavy" Halogens: Iodine and Bromine as Directors in Regioselective Hydrogen/Metal Exchange. Angewandte Chemie International Edition.

Sources

Safety Data Sheet (SDS) and handling precautions for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Document Control: v1.0 | Classification: Research & Development / Novel Chemical Entity (NCE)

Executive Summary & Strategic Utility

Compound: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Context: This guide addresses the handling, safety, and experimental logic for a specific poly-functionalized arene. This molecule is not a generic solvent but a high-value orthogonal scaffold used in medicinal chemistry.

The "Why" (Strategic Utility): In drug discovery, this molecule acts as a "linchpin" for diversity-oriented synthesis. It possesses three distinct chemical handles with varying reactivity profiles:

  • Iodine (C-I) at C2: The most reactive site. Labile to Lithium-Halogen exchange or Palladium-catalyzed coupling (Suzuki/Sonogashira) at low temperatures.

  • Bromine (C-Br) at C1: Less reactive than Iodine. Serves as the second coupling partner, allowing for sequential, regioselective functionalization.

  • Fluorine (C-F) at C3: A metabolic blocker (prevents P450 oxidation) and electronic modulator.

  • Propoxy (-OPr) at C4: Provides lipophilicity (LogP modulation) and electron donation to the ring.

Predictive Hazard Profiling (SAR & Read-Across)

Note: As a specialized intermediate, experimental toxicological data (LD50) may not exist in public registries. The following safety profile is derived from Structure-Activity Relationships (SAR) and read-across from analogous poly-halogenated anisoles.

The "Self-Validating" Risk Assessment

Do not rely solely on a missing SDS. Use this logic flow to validate hazards in real-time:

A. The Halogen Rule (Skin/Eye/Respiratory):

  • Mechanism: Aryl halides, particularly those with electron-withdrawing groups (F, Br, I), are potential alkylating agents and irritants.

  • Prediction: Expect Skin Irrit. 2 and Eye Irrit. 2A .

  • Handling Implication: Assume the compound can permeate gloves due to the propoxy tail (lipophilic carrier). Double-gloving (Nitrile over Laminate) is required.

B. The Iodine Instability (Phototoxicity/Decomposition):

  • Mechanism: The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol). It is susceptible to homolytic cleavage by UV light, generating aryl radicals and free iodine (

    
    ).
    
  • Prediction: Material will darken (yellow

    
     brown) upon light exposure. Free iodine is a corrosive sensitizer.
    
  • Handling Implication: Absolute exclusion of light (Amber glassware/Foil) is mandatory.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3]
Aquatic Toxicity (Acute) Cat 1H400: Very toxic to aquatic life (Due to heavy halogen load).

Visualization: Risk & Reactivity Logic

The following diagram illustrates the decision matrix for handling this compound based on its structural features.

RiskLogic Compound This compound Sub_I Iodine (C2) (Weak Bond) Compound->Sub_I Sub_Br Bromine (C1) (Stable Bond) Compound->Sub_Br Sub_Prop Propoxy Chain (Lipophilic) Compound->Sub_Prop Risk_Light Risk: Homolysis/Degradation Action: Amber Glass / Foil Sub_I->Risk_Light UV Sensitivity Risk_Selectivity Opportunity: Chemoselective Coupling Action: Low Temp (<0°C) for I-selective Sub_I->Risk_Selectivity High Reactivity Sub_Br->Risk_Selectivity Lower Reactivity Risk_Permeation Risk: Skin Absorption Action: Laminate Gloves Sub_Prop->Risk_Permeation Increases LogP

Figure 1: Structural Analysis linking chemical features to specific safety and handling protocols.

Operational Handling Protocols

Storage & Stability (The "Amber/Argon" Standard)
  • Temperature: Store at 2–8°C . Room temperature storage promotes slow deiodination.

  • Atmosphere: Store under Argon or Nitrogen. The electron-rich propoxy ring makes the compound slightly susceptible to oxidative degradation over long periods.

  • Container: Amber borosilicate glass with a Teflon-lined cap. If amber glass is unavailable, wrap clear vials in aluminum foil immediately.

Weighing & Transfer (The "Closed Loop" Method)

Goal: Prevent inhalation of dust/vapors and protect the compound from moisture.

  • PPE: Nitrile gloves (double layer) + Safety Glasses + Lab Coat.

  • Environment: All handling must occur inside a certified Chemical Fume Hood.

  • Technique:

    • Equilibrate the vial to room temperature before opening (prevents water condensation on the cold solid).

    • Use anti-static weighing boats.

    • Re-seal the stock container under an inert gas stream immediately after use.

Experimental Workflow: Chemoselective Coupling

This protocol validates the "Expertise" pillar by demonstrating how to exploit the reactivity difference between I and Br.

Objective: Selective Suzuki Coupling at the C-I position (leaving C-Br intact).

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Solvent: Use degassed THF or Dioxane. (Oxygen aids homocoupling of the Iodine, which is a side reaction).

  • Catalyst Choice: Use a catalyst with rapid oxidative addition kinetics, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Temperature Control (CRITICAL):

    • Run the reaction at Room Temperature (20-25°C) or mild heat (40°C).

    • Why? High heat (>80°C) may activate the C-Br bond, leading to "scrambling" (double coupling) or polymerization.

  • Monitoring: Monitor via TLC or LC-MS. The starting material (Iodo-species) should disappear, leaving the Bromo-product.

    • Self-Validation Check: If you see two new spots on TLC, you have likely overheated the reaction and engaged the Bromine.

Emergency Response & First Aid

Spill Management

Scenario: 500mg vial dropped in the fume hood.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is at the emergency position (low).

  • Neutralize:

    • Absorb liquid spills with vermiculite or sand.

    • Specific Tactic: If the material has turned brown (iodine release), treat the spill area with 10% Sodium Thiosulfate solution. This reduces volatile

      
       (purple/brown) to water-soluble iodide (colorless), reducing vapor pressure and toxicity.
      
  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes. The heavy halogen atoms can cause physical corneal damage; seek an ophthalmologist.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol/acetone, as these solvents will dissolve the propoxy-tail and drive the toxin deeper into the dermis.

Visualization: Chemoselective Synthesis Pathway

This diagram guides the researcher on the sequential functionalization logic, ensuring the correct order of operations.

SynthesisPath Start Start: 1-Br-3-F-2-I-4-OPr-Benzene Step1 Step 1: Selective Coupling (Targeting C-I) Start->Step1 Mild Cond. (RT, Pd(0)) Intermed Intermediate: 1-Br-Functionalized Step1->Intermed Step2 Step 2: Harsh Coupling (Targeting C-Br) Intermed->Step2 Harsh Cond. (>80°C, Strong Base) Final Final Product: Di-Functionalized Scaffold Step2->Final

Figure 2: Sequential functionalization strategy exploiting the bond dissociation energy differences (C-I < C-Br).

References & Authoritative Grounding

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Polyhalogenated Benzenes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Guidance on Read-Across and SAR). Retrieved from [Link]

  • Boudet, N., & Knochel, P. (2008). Chemoselective Preparation of Polyfunctional Arylmagnesium Reagents. (Demonstrating I vs Br selectivity). Organic Letters.

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Halogenated Hydrocarbons. Retrieved from [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always perform a site-specific risk assessment before handling Novel Chemical Entities (NCEs).

Sources

Reactivity Profile of Polyhalogenated Propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated propoxybenzenes represent a specialized scaffold in medicinal chemistry and agrochemical synthesis. They serve as critical intermediates where the lipophilic propoxy group acts as a bioisostere for other alkyl ethers, while the halogenated core modulates metabolic stability and electronic distribution.

This guide dissects the reactivity of these systems, focusing on the competitive landscape between Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) . We provide actionable protocols for regioselective functionalization and analyze the metabolic "soft spots" that drug developers must mitigate.

Electronic & Steric Architecture

The reactivity of polyhalogenated propoxybenzenes is defined by a "push-pull" electronic conflict:

  • The Propoxy Group (-OCH₂CH₂CH₃): A strong

    
    -withdrawing but 
    
    
    
    -donating substituent. It activates the ring toward electrophilic attack (ortho/para) and serves as a Directed Metalation Group (DMG) for lithium bases.
  • The Halogen Array (F, Cl, Br, I): These are

    
    -withdrawing (deactivating) but possess lone pairs for 
    
    
    
    -donation. In polyhalogenated systems (especially polyfluorinated), the cumulative inductive withdrawal (
    
    
    ) creates an electron-deficient core susceptible to nucleophilic attack.
The "Janus" Reactivity Matrix
Reaction ClassDominant DriverKey Constraint
SNAr Inductive withdrawal by Halogens (esp.[1] F)Propoxy group is an Electron Donor (EDG), raising LUMO energy and slowing SNAr compared to pure polyhalobenzenes.
DoM Coordination of Li to Propoxy OxygenCompetition with Lithium-Halogen (Li-Hal) exchange if Br/I are present.
Metabolism Lipophilicity of Propoxy chainThe

-carbon of the propoxy group is a primary site for CYP450 oxidative dealkylation.

Synthetic Access & Nucleophilic Dynamics

Nucleophilic Aromatic Substitution (SNAr)

While alkoxy groups generally deactivate rings toward SNAr, the presence of 3+ fluorine atoms renders the ring sufficiently electrophilic. The reaction follows an addition-elimination mechanism via a Meisenheimer complex.[2]

  • Regioselectivity: Nucleophiles preferentially attack the position para to the strongest electron-withdrawing group (usually a Fluorine) or para to the Propoxy group if the position is fluorinated, due to the stabilization of the anionic intermediate.

  • Leaving Group Hierarchy: In these systems,

    
     for SNAr rates due to the high electronegativity of fluorine stabilizing the transition state, despite the strong C-F bond.
    
Mechanistic Pathway Diagram

The following diagram illustrates the decision logic for functionalizing these derivatives.

ReactivityLogic Substrate Polyhalogenated Propoxybenzene ConditionA Nucleophile (Nu-) Polar Aprotic Solvent Substrate->ConditionA Electrophilic Core ConditionB Organolithium (R-Li) Low Temp (-78°C) Substrate->ConditionB Coordination Intermed_Meisenheimer Meisenheimer Complex ConditionA->Intermed_Meisenheimer Addition Intermed_Lithio Lithiated Species ConditionB->Intermed_Lithio Kinetic Control Path_SNAr S_NAr Product (F Displacement) Intermed_Meisenheimer->Path_SNAr Elimination of F- Path_DoM DoM Product (Ortho-Functionalization) Intermed_Lithio->Path_DoM If X=F (Stable C-F) Path_Exchange Li-Hal Exchange (Ipso-Substitution) Intermed_Lithio->Path_Exchange If X=Br/I (Weak C-X)

Figure 1: Decision tree for functionalizing polyhalogenated propoxybenzenes based on reagent class and halogen type.

Metallation Dynamics: The "Tug-of-War"

For synthetic chemists, the most critical reactivity profile is the competition between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange .

The Competition Rules
  • Propoxy as DMG: The ether oxygen coordinates Lithium, directing deprotonation to the ortho position.

  • Halogen Influence:

    • Fluorine: Resists exchange.[1] Acts as a powerful inductive DMG.[1] Result: Clean DoM ortho to the fluorine or propoxy.

    • Bromine/Iodine: The rate of Li-Hal exchange exceeds DoM. Result: The halogen is replaced by Lithium (ipso-substitution).

Case Study: 1-Bromo-2,4-difluoro-5-propoxybenzene

If treated with n-BuLi at -78°C:

  • Kinetic Product: Lithium-Bromine exchange occurs first (fastest reaction).

  • Thermodynamic Product: If the temperature is raised, the lithiated species may isomerize to the ortho-to-fluorine position (the "Halogen Dance"), although the propoxy group stabilizes the initial lithio-species.

Technical Insight: To force DoM in the presence of Bromine, use LIDAKOR (LiBu/KOtBu). This superbase aggregate favors deprotonation over exchange due to the potassium cation's affinity for the


-system and oxygen.

Metabolic Stability & Bioactivation

In drug development, the propoxy tail is a metabolic liability.

Oxidative O-Dealkylation

The primary clearance pathway is CYP450-mediated O-dealkylation.

  • Mechanism: Hydrogen abstraction from the

    
    -carbon of the propoxy group 
    
    
    
    Radical recombination (
    
    
    )
    
    
    Hemiacetal collapse.
  • Product: The corresponding polyhalogenated phenol and propanal.

Mitigation Strategy: Fluorination of the propoxy chain (e.g.,


) increases metabolic stability by strengthening the C-H bonds adjacent to the oxygen, preventing the initial abstraction step.

Metabolism Substrate Propoxybenzene Derivative CYP CYP450 (H-abstraction) Substrate->CYP Intermed Hemiacetal Intermediate CYP->Intermed + [O] Products Phenol + Propanal Intermed->Products Spontaneous Collapse

Figure 2: Metabolic degradation pathway via CYP450 O-dealkylation.

Experimental Protocol: Regioselective Lithiation

Objective: Selective C-H functionalization ortho to the propoxy group in a fluoro-bromo substrate, avoiding Li-Br exchange.

Reagents:

  • Substrate: 1-Bromo-2,4-difluoro-5-propoxybenzene (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) - Chosen over n-BuLi to suppress Li-Hal exchange.

  • Electrophile: DMF (Dimethylformamide)

Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add anhydrous THF (10 mL).

  • Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Dropwise add n-BuLi (1.1 eq). Stir for 30 min to generate LDA.

  • Substrate Addition: Dissolve the substrate in THF (2 mL). Add dropwise to the LDA solution at -78°C over 10 minutes.

    • Checkpoint: Maintain internal temp < -70°C. LDA is less nucleophilic than n-BuLi, minimizing attack on the Bromine.

  • Metalation: Stir at -78°C for 1 hour. The propoxy group directs the bulky amide base to the ortho proton.

  • Trapping: Add DMF (1.5 eq) rapidly.

  • Quench: Warm to 0°C and quench with sat.

    
    .
    
  • Validation: Analyze organic layer via GC-MS. Look for M+ mass corresponding to the aldehyde insertion. If des-bromo product is observed, lower temperature or switch to LiTMP.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on LIDAKOR and superbase chemistry).

  • Snieckus, V. (1990). Directed ortho metalation.[1][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Chambers, R. D., et al. (1996). Nucleophilic aromatic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on SNAr in perfluoro systems).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Wang, X., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. Environmental Science: Processes & Impacts. Link

Sources

Thermodynamic Stability of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene . It synthesizes principles of physical organic chemistry, specific data on polyhalogenated arenes, and established stability testing protocols.

Executive Summary

This compound represents a class of highly congested, polyfunctionalized arenes. Its thermodynamic profile is defined by two competing forces: the high bond energy of the C-F and C-O linkages versus the extreme steric strain and lability of the C-I bond within the 1,2,3-trihalo motif .

  • Primary Instability Factor: The "buttressing effect" of the 1-Bromo and 3-Fluoro substituents on the 2-Iodo position creates a sterically loaded "spring-loaded" system.

  • Critical Risk: Under basic conditions, this molecule is a prime candidate for the Halogen Dance (HD) reaction—a rapid, thermodynamically driven isomerization.

  • Thermal Limit: The C-I bond dissociation energy (BDE) is significantly lowered by steric repulsion, reducing the thermal decomposition threshold compared to non-crowded isomers.

Structural & Thermodynamic Analysis

The Steric "Hotspot" (Positions 1, 2, 3)

The molecule features a contiguous halogen array: Br(1)-I(2)-F(3) .

  • Van der Waals Radii: Iodine (1.98 Å) is wedged between Bromine (1.85 Å) and Fluorine (1.47 Å).

  • Consequence: The Iodine atom cannot lie perfectly in the plane of the benzene ring without significant distortion. This steric crowding raises the ground-state energy (

    
    ), making the molecule thermodynamically less stable than its isomers (e.g., where halogens are separated).
    
Bond Dissociation Energy (BDE) Hierarchy

Thermodynamic stability is governed by the weakest bond. In this scaffold, the hierarchy is:

Bond TypeApprox.[1][2] BDE (kcal/mol)Stability Status
C(sp2)–F ~115Hyper-Stable: Inert to thermal cleavage.
C(sp2)–O (Ether) ~90Stable: Resistant to oxidation; vulnerable to strong Lewis acids.
C(sp2)–Br ~72Moderate: Stable at ambient T; reactive in catalysis.
C(sp2)–I ~55 - 60 Critical Weak Point: The steric strain at Pos 2 likely lowers this further by 3-5 kcal/mol.

Implication: Any thermal or photochemical energy input will selectively cleave the C-I bond first, generating an aryl radical.

Chemical Stability Risks

The Halogen Dance (Base-Catalyzed Isomerization)

The most sophisticated thermodynamic risk for this molecule is the Halogen Dance . In the presence of a strong base (e.g., LDA, LiTMP, or even alkoxides at high T), the kinetic product (deprotonation) equilibrates to the thermodynamic product.

  • Mechanism:

    • Base removes a proton (likely at C-6 , ortho to Br, or C-5 , ortho to OPr).

    • The resulting aryl anion attacks the Iodine at C-2.

    • Iodine migrates to the position of the anion (C-5 or C-6) to relieve the steric strain of being between Br and F.

  • Outcome: Complete scrambling of the substitution pattern, rendering the material useless for regioselective applications.

Nucleophilic Aromatic Substitution ( )

While the Propoxy group (Pos 4) is electron-donating (deactivating for


), the combined inductive withdrawal of Br, F, and I creates a localized electron-deficient zone.
  • Risk: Strong nucleophiles may attack C-3 (C-F bond) or C-1 (C-Br bond) , particularly if the reaction mixture is heated.

Visualization of Instability Pathways

The following diagram illustrates the two primary degradation pathways: Thermal Homolysis (Radical) and Base-Catalyzed Isomerization (Anionic).

StabilityPathways Start 1-Bromo-3-fluoro- 2-iodo-4-propoxybenzene Heat Thermal/Light Energy (> 110°C or UV) Start->Heat Exposure Base Strong Base (LDA, NaOtBu) Start->Base Reagent Contact Radical Aryl Radical Formation (C-I Cleavage) Heat->Radical Weakest Bond Break Decomp Decomposition Products (De-iodination, Biaryls) Radical->Decomp Radical Recombination Anion Lithiated Intermediate (Kinetic Control) Base->Anion Deprotonation Isomer Thermodynamic Isomer (Iodine Migration) Anion->Isomer Halogen Dance (Relieves Steric Strain)

Figure 1: Primary thermodynamic instability pathways. The "Halogen Dance" is the dominant risk under basic conditions, while C-I homolysis dominates under thermal stress.

Experimental Validation Protocols

To validate the stability profile of this specific molecule, the following self-validating experimental workflow is recommended.

Protocol A: Thermal Stress Profiling (DSC/TGA)
  • Objective: Determine the onset temperature of C-I bond homolysis.

  • Method:

    • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

    • Parameters: Ramp 10°C/min from 25°C to 400°C under Nitrogen.

    • Success Criteria:

      • Endotherm < 100°C: Likely melting point (Physical change).

      • Exotherm > 150°C: Decomposition onset (Chemical change).

    • Note: If an exotherm is observed near the melting point, the compound is potentially shock-sensitive (unlikely for this structure, but possible with high iodine content).

Protocol B: Base-Challenge Test (Isomerization Check)
  • Objective: Assess susceptibility to Halogen Dance.

  • Method:

    • Dissolve 50 mg of substrate in dry THF (

      
       M).
      
    • Add 1.1 eq of LDA at -78°C.

    • Quench with Methanol/D2O after 30 mins.

    • Analysis: 1H-NMR or GC-MS.

    • Interpretation:

      • Retention of Structure: High kinetic stability.

      • New Peaks/Shifted Regiochemistry: Halogen migration occurred.[2]

Protocol C: Shelf-Life Simulation (Accelerated Stability)
  • Method: Store samples at 40°C/75% RH (ICH Guidelines) for 2 weeks.

  • Analysis: HPLC Purity check vs. Day 0.

  • Pass Criteria: < 0.5% degradation (specifically looking for de-iodinated impurity).

Handling & Storage Recommendations

Based on the thermodynamic analysis, the following storage conditions are mandatory to maintain integrity:

  • Light Exclusion: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers.

  • Temperature: Store at 2-8°C . While likely stable at room temperature for short periods, the steric strain lowers the activation energy for decomposition.

  • Atmosphere: Store under Argon/Nitrogen. Oxygen can promote radical chains if the C-I bond homolyzes.

  • Avoid Bases: Do not expose to strong bases unless the Halogen Dance is the intended reaction.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Luo, Y. (2002). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. (Reference for C-I vs C-Br BDE values).

  • Slocum, D. W., et al. (2004). The Ortho-Lithiation of Anisole and Derivatives: Directed Metalation Groups. Tetrahedron. (Reference for Propoxy group directing effects).

  • Bunnett, J. F. (1978). The Base-Catalyzed Halogen Dance. Accounts of Chemical Research.

Sources

Electronic Effects of Propoxy Group on Halogenated Benzene Rings

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

In the optimization of lead compounds, the transition from a methoxy (-OMe) to a propoxy (-OnPr) substituent is a strategic maneuver to modulate lipophilicity (LogP) and steric occupancy without drastically altering the electronic character of the aromatic scaffold. This guide analyzes the electronic perturbation caused by the propoxy group on halogenated benzene rings. While electronically similar to the methoxy group (strong


-donor, weak 

-acceptor), the propoxy group introduces a specific steric vector that alters electrophilic substitution patterns and metabolic profiles.

The Electronic Landscape: Resonance vs. Induction

The propoxy group acts as a powerful Activating Group and Ortho-Para Director .[1] Its influence on a halogenated ring is governed by the interplay between the oxygen atom's lone pair donation (+M effect) and the alkyl chain's inductive push (+I effect), balanced against the halogen's deactivating nature (-I > +M).

Hammett Substituent Constants ( )

The Hammett constants reveal that the propoxy group is slightly less electron-donating by resonance than the methoxy group, likely due to the steric bulk of the propyl chain slightly perturbing the optimal planarity required for maximal


-orbital overlap.
Substituent

(Inductive)

(Net Electronic)
Electronic Character
-OCH

(Methoxy)
+0.115-0.268Strong Donor
-O(CH

)

CH

(Propoxy)
+0.10 -0.25 Strong Donor
-Cl (Chlorine) +0.373+0.227Weak Deactivator
-Br (Bromine) +0.391+0.232Weak Deactivator

Key Insight: The


 value of -0.25 confirms that the propoxy group will dominate the reactivity profile of a halogenated benzene. For example, in 1-chloro-4-propoxybenzene, the ring is activated overall, with the propoxy group directing incoming electrophiles ortho to itself (and meta to the chlorine).
Mechanism of Activation (Visualized)

The following diagram illustrates the resonance stabilization of the sigma-complex intermediate during electrophilic attack, highlighting why the para position is kinetically favored.

Resonance cluster_0 Electronic Flow Benzene Propoxybenzene Attack Electrophilic Attack (Para Position) Benzene->Attack + E+ Intermediate Sigma Complex (Carbocation) Attack->Intermediate Resonance Oxonium Ion (Major Contributor) Intermediate->Resonance Lone Pair Donation

Figure 1: Resonance stabilization pathway. The oxygen lone pair stabilizes the carbocation, lowering the activation energy for electrophilic aromatic substitution.

Steric Effects & Regioselectivity

While electronically similar to anisole, propoxybenzene exhibits distinct regioselectivity due to the n-propyl chain .

  • Anisole: The small methyl group allows significant attack at the ortho position.

  • Propoxybenzene: The flexible propyl chain sweeps a larger conformational volume (cone angle). This creates a "steric shield" around the ortho positions, significantly shifting the product distribution toward the para isomer (or para to the alkoxy group if the 4-position is open).

Decision Rule: If your scaffold requires high para-selectivity in subsequent functionalization (e.g., nitration or bromination), the propoxy group serves as a superior directing group compared to methoxy.

Synthetic Protocol: Installing the Propoxy Group

The most robust method for synthesizing halogenated propoxybenzenes is the Williamson Ether Synthesis . This protocol is superior to


 for unactivated rings.
Protocol: Synthesis of 1-Bromo-4-Propoxybenzene

Objective: Alkylation of 4-bromophenol with 1-bromopropane.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 4-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes. Observation: Mixture may become heterogeneous.
    
  • Alkylation: Add 1-bromopropane (10.9 mL, 120 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Pour into ice-water (300 mL). Extract with Diethyl Ether (3 x 100 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate in vacuo.
    
  • Yield: Expect 85-95% yield of a clear, colorless oil.

Synthetic Logic Flow

Synthesis Start 4-Halophenol Base Add K2CO3 / DMF (Deprotonation) Start->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide - H+ Alkyl Add n-Propyl Bromide (Electrophile) Phenoxide->Alkyl Transition SN2 Transition State Alkyl->Transition Heat (60°C) Product 4-Halo-Propoxybenzene Transition->Product - KBr

Figure 2: Williamson Ether Synthesis workflow.[2] The reaction proceeds via a concerted SN2 mechanism.[3]

Characterization & Spectral Signatures

Identifying the propoxy group requires specific attention to the alkyl chain splitting patterns in NMR.

H NMR Diagnostic Peaks (in CDCl )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegration
-OCH

-
3.85 - 3.95 Triplet (

)
2H
-CH

-
(Middle)
1.75 - 1.85 Sextet (

)
2H
-CH

(Terminal)
0.98 - 1.05 Triplet (

)
3H
Ar-H (Ortho to O)6.75 - 6.85 Doublet (

)
2H
Ar-H (Meta to O)7.30 - 7.40 Doublet (

)
2H

Note: The aromatic protons ortho to the oxygen are significantly shielded (shifted upfield) compared to benzene (


 7.26) due to the electron density donation (+M).

Medicinal Chemistry Implications[2][4]

Lipophilicity Modulation (LogP)

Replacing a methoxy group with a propoxy group is a standard tactic to increase lipophilicity to improve blood-brain barrier (BBB) penetration or membrane permeability.

  • 
     LogP (Methoxy 
    
    
    
    Propoxy):
    ~ +0.9 to +1.0 log units.[4]
  • Effect: Increases hydrophobic binding interactions but decreases aqueous solubility.

Metabolic Stability

The propoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Metabolic Liability: The

    
    -propyl chain can undergo terminal hydroxylation (
    
    
    
    -oxidation) or O-dealkylation to the phenol.
  • Mitigation: If metabolic stability is an issue, consider branching (isopropoxy) or deuteration, though isopropoxy introduces significantly higher steric hindrance.

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Lipophilicity in Drug Design

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses alkoxy bioisosteres).[4] Link

  • NMR Shift Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

CAS number and chemical identifiers for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

[1][2][3]

Part 1: Chemical Identity & Core Properties

The compound is a tetra-substituted benzene derivative characterized by a "vicinal triad" of halogens (Br, I, F) and a para-alkoxy group. Its unique substitution pattern makes it a highly valuable scaffold for iterative cross-coupling reactions (e.g., Suzuki, Sonogashira), as the reactivity difference between the C–I, C–Br, and C–F bonds allows for programmable, site-selective functionalization.

Chemical Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Number 2764731-14-6
Molecular Formula C₉H₉BrFIO
Molecular Weight 358.97 g/mol
Exact Mass 357.887 g/mol
SMILES CCCOC1=C(F)C(I)=C(Br)C=C1
InChI InChI=1S/C9H9BrFIO/c1-2-5-13-9-4-3-7(10)8(12)6(9)11/h3-4H,2,5H2,1H3
InChIKey SFTWSZPQERLYBO-UHFFFAOYSA-N (Predicted based on structure)
Structural Analysis
  • Electronic Environment: The molecule features a highly electron-deficient core due to three halogen atoms. However, the propoxy group at C4 acts as a strong π-donor (resonance), significantly modulating the electron density at C3 and C5.

  • Steric Congestion: The C2 position (Iodo) is sterically crowded, flanked by a Bromine (C1) and a Fluorine (C3). This "buttressing effect" stabilizes the C–I bond against accidental protodeiodination but requires specific conditions for its installation.

Part 2: Synthetic Methodology (The "How" and "Why")

Retrosynthetic Logic

Direct halogenation of a simple benzene core is inefficient for this pattern due to competing directing groups. The most robust strategy relies on Directed Ortho Metalation (DoM) .

  • Scaffold Selection: Start with 4-Bromo-2-fluorophenol . The bromine and fluorine atoms are already in the correct 1,3-relationship.

  • Etherification: Install the propoxy chain first to lock the phenol and provide a directing group (though the halogens dominate the next step).

  • Regioselective Iodination: The C2 position (between Br and F) is the most acidic site on the ring due to the inductive electron-withdrawing effects (-I effect) of both halogens. Lithiation with LDA will exclusively deprotonate C2, followed by quenching with Iodine.

Experimental Protocol
Step 1: O-Alkylation (Synthesis of Intermediate A)
  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 4-Bromo-2-fluorophenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 mins to generate the phenoxide anion.

    • Add 1-Bromopropane dropwise. Heat to 60°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Product: 1-Bromo-3-fluoro-4-propoxybenzene (Intermediate A ).

Step 2: Regioselective C2-Iodination (The Critical Step)
  • Reagents: Intermediate A (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (I₂, 1.2 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool a solution of Intermediate A in THF to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents "Halogen Dance" (migration of the bromine).

    • Add LDA dropwise over 20 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species at C2 (sandwiched between Br and F).

    • Stir at -78°C for 1 hour to ensure complete deprotonation.

    • Add a solution of Iodine (dissolved in THF) dropwise.

    • Allow the reaction to warm to room temperature slowly over 2 hours.

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (color change from purple to yellow/clear).

    • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Visualization

SynthesisPathSM4-Bromo-2-fluorophenol(Starting Material)INT_AIntermediate A:1-Bromo-3-fluoro-4-propoxybenzeneSM->INT_A1-Bromopropane, K2CO3DMF, 60°C(O-Alkylation)LITHLithiated Species(C2-Li Anion)INT_A->LITHLDA, THF, -78°C(Directed Ortho Metalation)PRODTARGET:1-Bromo-3-fluoro-2-iodo-4-propoxybenzeneLITH->PRODI2 (Quench)(Electrophilic Iodination)

Figure 1: Synthetic workflow utilizing Directed Ortho Metalation (DoM) to access the sterically hindered C2 position.

Part 3: Applications & Reactivity Profile

This molecule is designed as a linchpin intermediate for medicinal chemistry. The reactivity order of the C–Halogen bonds allows for sequential functionalization:

  • Site A (C–I, Position 2): Most reactive. Undergoes Magnesium-Halogen exchange (at -40°C) or Palladium-catalyzed coupling (Suzuki/Sonogashira) at room temperature.

  • Site B (C–Br, Position 1): Moderately reactive. Requires elevated temperatures or specialized ligands (e.g., Buchwald ligands) after the C–I bond has been reacted.

  • Site C (C–F, Position 3): Least reactive. Generally inert to Pd-catalysis but can participate in S_NAr reactions if the ring is further activated by electron-withdrawing groups nearby.

Reactivity Logic Diagram

ReactivityCenter1-Bromo-3-fluoro-2-iodo-4-propoxybenzeneSite_IC2-Iodo Position(High Reactivity)Center->Site_I 1st: Mg/Li Exchangeor Pd-Coupling (RT)Site_BrC1-Bromo Position(Medium Reactivity)Center->Site_Br 2nd: Pd-Coupling(>60°C, Buchwald)Site_FC3-Fluoro Position(Low Reactivity / Director)Center->Site_F 3rd: S_NAr (Rare)or Metabolic Blocker

Figure 2: Chemo-selective reactivity map illustrating the sequential functionalization capability of the scaffold.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risks:

    • Alkylating Agents: The 1-bromopropane used in synthesis is a potential reproductive toxin. Use in a fume hood.

    • Peroxidizable Compounds: The propoxy ether moiety is stable, but standard ether precautions apply during long-term storage.

    • Waste Disposal: Contains organohalogens (Br, I, F). Must be segregated into halogenated organic waste streams. Do not mix with acid waste (risk of HF or HBr evolution if heated).

References

  • Arctom Scientific . Product Catalog: this compound (CAS 2764731-14-6).[1][2] Retrieved from

  • Sigma-Aldrich . Building Blocks and Intermediates: Halogenated Benzenes. Retrieved from

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in Lithiation Groups. Chemical Reviews. (Mechanistic basis for the DoM protocol described).

Methodological & Application

Synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene from precursor compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Abstract

This technical guide details the synthesis of This compound , a highly functionalized aromatic scaffold useful in medicinal chemistry for cross-coupling applications (e.g., Suzuki-Miyaura, Sonogashira).[1] The protocol utilizes a two-step sequence starting from the commercially available 4-bromo-2-fluorophenol .[1] The methodology features a high-yield Williamson ether synthesis followed by a Directed ortho-Metalation (DoM) strategy to install the iodine atom with precise regiocontrol.[1]

Retrosynthetic Analysis

The target molecule is a 1,2,3,4-tetrasubstituted benzene.[1] The steric crowding and specific arrangement of halogens (Br, I, F) require a strategy that avoids non-selective electrophilic aromatic substitution.

  • Disconnection Strategy:

    • C–I Bond Formation: The iodine atom is located between the bromine and fluorine atoms. This position (C2 relative to Br=1) is the most acidic site on the ring due to the synergistic inductive electron-withdrawing effects of the flanking –F and –Br atoms. This makes it an ideal candidate for Directed ortho-Metalation (DoM) .[1]

    • C–O Bond Formation: The propoxy group can be installed early via standard alkylation of a phenol precursor.

Pathway: Target


Iodination (DoM)

Intermediate A

Alkylation

4-Bromo-2-fluorophenol[1]

Figure 1: Retrosynthetic logic leveraging the acidity of the C-H bond flanked by halogens.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluoro-1-propoxybenzene

Objective: Mask the phenol as a propyl ether to prevent side reactions during lithiation and establish the C4 substituent.

Reagents:

  • 4-Bromo-2-fluorophenol (CAS: 2105-94-4)[1]

  • 1-Bromopropane (CAS: 106-94-5)[1]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethylformamide (DMF) or Acetone

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-Bromo-2-fluorophenol (10.0 g, 52.4 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (14.5 g, 105 mmol, 2.0 equiv) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add 1-Bromopropane (7.2 mL, 78.6 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting phenol is consumed.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (400 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (100% Hexanes).

Yield Expectation: 90–95% (Clear, colorless oil).

Step 2: Regioselective Synthesis of this compound

Objective: Install the iodine atom at the position between Br and F using LDA.

Mechanism & Selectivity: The proton located between the Fluorine and Bromine atoms (C3 of the intermediate, C2 of the target) is significantly more acidic (


) than the other aromatic protons due to the "ortho-fluorine effect" and the additional inductive withdrawal from bromine. The propoxy group at C4 exerts a weaker directing effect, ensuring exclusive lithiation at the desired position.

Reagents:

  • Intermediate A (from Step 1)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane

  • Iodine (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    

Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and cool under a stream of Nitrogen or Argon.

  • Substrate Preparation: Dissolve 4-Bromo-2-fluoro-1-propoxybenzene (5.0 g, 21.5 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation:

    • Add LDA (12.9 mL, 25.8 mmol, 1.2 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Critical: Keep internal temperature below -70°C.[1]

    • Stir at -78°C for 1 hour. The solution typically turns light yellow or orange.

  • Iodination:

    • Dissolve Iodine (6.5 g, 25.8 mmol, 1.2 equiv) in anhydrous THF (20 mL).

    • Add the Iodine solution dropwise to the lithiated species at -78°C.

    • The color will transition from dark purple (iodine) to a lighter color as it reacts.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (50 mL) and 10% 
      
      
      
      (sodium thiosulfate) solution (50 mL) to reduce excess iodine.
    • Extract with Diethyl Ether or EtOAc (

      
       mL).[1]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 75–85% (White to off-white solid).[1]

Analytical Data & Validation

Table 1: Physicochemical Properties

PropertyValueNotes
Formula

Molecular Weight 358.98 g/mol
Appearance White crystalline solid
Predicted

H NMR

6.8–7.0 (d, 1H), 7.3–7.5 (dd, 1H)
Only two aromatic protons remain (para to each other).[1]
Regiochemistry Check

C NMR / HMBC
Carbon between halogens will show distinct shift and coupling to F.

Structure Verification Logic:

  • 
    H NMR:  The starting material has 3 aromatic protons. The product must have 2 aromatic protons. The coupling constants will indicate they are ortho to each other (H5 and H6 in the original numbering, now H5 and H6 of the target).
    
  • 
    F NMR:  The fluorine signal will shift significantly downfield compared to the precursor due to the adjacent iodine "heavy atom effect" (deshielding) or upfield depending on the specific electronic environment, but the splitting pattern will simplify.
    

Safety & Hazards

  • LDA (Lithium Diisopropylamide): Pyrophoric and highly caustic. Handle strictly under inert atmosphere. Reacts violently with water.[1]

  • Alkyl Halides (1-Bromopropane): Potential alkylating agent; suspected carcinogen.[1] Use in a fume hood.

  • Reaction Exotherms: The lithiation step is exothermic; uncontrolled addition can lead to loss of regioselectivity (benzyne formation) or thermal runaway.

References

  • Regioselective Lithiation of Fluoroarenes: Mongin, F.; Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[1][3] Tetrahedron Letters, 1996 , 37(36), 6551–6554.[3] Validates that deprotonation occurs preferentially at the position flanked by Fluorine and Bromine.

  • General DoM Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990 , 90(6), 879–933. Foundational text on using heteroatom-directed lithiation. [1]

  • Acidity of Polyhalogenated Benzenes: Schlosser, M. "The 2×3 effect: a new rule for the regioselective functionalization of arenes." Angewandte Chemie International Edition, 2005 , 44(3), 376–393. Explains the synergistic effect of adjacent halogens on proton acidity.

Sources

Application Note: Regioselective Functionalization of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The "Polyhalogenated Privilege"

In drug discovery and materials science (particularly liquid crystals), polyhalogenated scaffolds like 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene offer a unique "programmable" core. The distinct bond dissociation energies (BDE) of the Carbon-Iodine (C–I), Carbon-Bromine (C–Br), and Carbon-Fluorine (C–F) bonds allow for sequential, site-selective functionalization without the need for protecting groups.

This guide details the chemoselective and regioselective derivatization of this scaffold. The primary challenge is not just the C–I vs. C–Br selectivity, but the steric crowding at the C2-position, where the reactive iodine is "sandwiched" between a bromine (C1) and a fluorine (C3).

Substrate Analysis: Electronic & Steric Map

Before initiating synthesis, understanding the local environment of the reaction centers is critical for catalyst selection.

PositionSubstituentElectronic RoleSteric RoleReactivity Rank
C2 Iodo (-I) Reactive SiteHigh Crowding: Flanked by -Br and -F.1st (Primary)
C1 Bromo (-Br) Latent SiteModerate Crowding: Ortho to -I.2nd (Secondary)
C3 Fluoro (-F) Inert / ActivatorBlocker: Prevents bulky ligands from approaching C2 easily.Inert*
C4 Propoxy (-OPr) EDG (Donor)Para to C1; Meta to C2. Increases electron density of the ring.Modulator

*Note: The C–F bond is generally inert to Pd-catalyzed coupling but can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions, though the electron-rich propoxy group deactivates this pathway.

Part 2: Experimental Protocols

Workflow Overview

The strategy relies on Kinetic Control . We exploit the weaker C–I bond (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol).

  • Step 1: Low-temperature Suzuki-Miyaura coupling targeting C2-I.

  • Step 2: High-temperature coupling targeting C1-Br.

Protocol A: Site-Selective C2-Iodine Coupling

Objective: Couple an aryl/heteroaryl boronic acid to the C2 position without disturbing the C1-Br bond. Challenge: The ortho-fluorine and ortho-bromine create a "steric pocket" that hinders oxidative addition.

Reagents & Stoichiometry[1]
  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv (Slight excess)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle which stabilizes the Pd center but is flexible enough to facilitate oxidative addition at hindered centers compared to PPh₃.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This is crucial as oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Stir vigorously at 40–50°C for 4–12 hours.

    • Critical Control Point: Do NOT exceed 60°C. Higher temperatures increase the probability of oxidative addition into the C–Br bond, leading to mixtures.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting material. The mono-coupled product should be the dominant peak.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Sequential C1-Bromine Coupling

Objective: Functionalize the remaining C1-Br position. Context: With the C2-I position already substituted, the steric bulk at C1 has increased. A more active catalyst system is required.

Reagents & Stoichiometry[1]
  • Intermediate (from Protocol A): 1.0 equiv

  • Boronic Acid (2nd): 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Rationale: SPhos (Buchwald Ligand) is exceptionally good at coupling sterically hindered aryl chlorides and bromides. It forms a highly active monoligated Pd(0) species.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Step-by-Step Methodology
  • Setup: Charge the vessel with the mono-coupled intermediate, the second boronic acid, Pd(OAc)₂, SPhos, and solid K₃PO₄.

  • Inertion: Purge strictly with Argon.

  • Reaction: Heat to 90–100°C for 12–24 hours.

    • Note: The higher temperature is necessary to break the stronger C–Br bond and overcome the steric hindrance of the newly installed group at C2.

  • Workup: Standard aqueous extraction.

Part 3: Mechanism & Visualization

Decision Logic for Catalyst Selection

The following diagram illustrates the decision-making process for optimizing the chemoselectivity of this specific substrate.

ReactionLogic Start Substrate: This compound Target Target: C2-Selective Coupling Start->Target CheckSterics Analyze Sterics: Is C2 hindered by ortho-F/Br? Target->CheckSterics ConditionA Standard Conditions: Pd(PPh3)4, 60°C CheckSterics->ConditionA Low Hindrance ConditionB Hindered Protocol: Pd(dppf)Cl2, 45°C CheckSterics->ConditionB High Hindrance (Current Case) ResultA Risk: Sluggish reaction or C-Br insertion ConditionA->ResultA ResultB Success: Exclusive C-I Coupling ConditionB->ResultB Step2 Step 2: C-Br Coupling ResultB->Step2 HighTemp High Temp (100°C) Active Ligand (SPhos) Step2->HighTemp

Figure 1: Decision tree for catalyst selection based on the steric profile of the 1,2,3-substituted arene core.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Loss of Selectivity (C-Br reaction in Step 1):

    • Cause: Temperature too high (>60°C) or catalyst too active (e.g., using XPhos in Step 1).

    • Fix: Lower temperature to 40°C. Switch base from K₃PO₄ to weaker Na₂CO₃.

  • No Reaction at C2 (Stalled Step 1):

    • Cause: Steric shielding by F and Br prevents oxidative addition.

    • Fix: Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand is bulky but throws electron density onto the metal, accelerating oxidative addition into the C–I bond even in crowded environments.

  • Protodehalogenation (Iodine replaced by H):

    • Cause: "Wet" solvents or excessive heating without reaction.

    • Fix: Ensure anhydrous conditions if using sensitive boronic acids; increase catalyst loading.

Data Summary Table: Reactivity Windows
BondBDE (kcal/mol)Activation TempRecommended CatalystSelectivity Risk
C–I (C2) ~6525°C – 60°CPd(dppf)Cl₂, Pd(PPh₃)₄Low (if T < 60°C)
C–Br (C1) ~8180°C – 110°CPd(OAc)₂/SPhos, Pd(dtbpf)High (Must clear C-I first)
C–F (C3) ~115>140°CNi(COD)₂ / LigandN/A (Inert in Pd systems)

Part 5: References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 2022. Link

  • Mechanistic Studies on the Suzuki-Miyaura Coupling of Polyhalogenated Arenes. Journal of the American Chemical Society, 2015. Link

  • Buchwald-Hartwig Ligand Guide (SPhos features). Sigma-Aldrich Technical Guides. Link

  • 1-Bromo-2-fluoro-3-iodobenzene Derivatives: Properties and Applications. PubChem Compound Summary. Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This application note details the protocols for the site-selective functionalization of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene . This scaffold represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and liquid crystal synthesis, due to its dense functionalization pattern.

The Core Challenge: The molecule contains two distinct electrophilic sites (Iodine at C2, Bromine at C1) and a sterically crowding environment driven by the 1,2,3,4-substitution pattern.

  • Site A (C2-Iodine): Highly reactive but sterically encumbered by the flanking Bromine (C1) and Fluorine (C3).

  • Site B (C1-Bromine): Electronically deactivated by the para-propoxy group (strong Resonance Donor) and less reactive than the iodine.

Success Strategy: We utilize the significant rate difference in oxidative addition (I > Br) to achieve >98% chemoselectivity. The protocol employs a "mild-then-harsh" sequential approach:

  • Step 1: Ligand-controlled coupling of the C2-Iodine using mild conditions to preserve the C1-Bromine.

  • Step 2: Activation of the electron-rich, deactivated C1-Bromine using bulky, electron-rich Buchwald ligands.

Mechanistic Insight & Electronic Analysis

Understanding the electronic landscape is prerequisite to experimental success.

Electronic Effects
  • C2-Iodine (Target 1): The ortho-fluorine at C3 exerts a strong inductive effect (-I), pulling electron density and effectively activating the C-I bond despite the steric crowd.

  • C1-Bromine (Target 2): The para-propoxy group at C4 is a strong resonance donor (+R). This increases electron density at C1, significantly increasing the energy barrier for oxidative addition. This electronic deactivation works in our favor for Step 1 (preventing side reactions) but necessitates high-activity catalysts for Step 2.

Reaction Pathway Visualization

ReactionPathway Start Substrate (1-Br-3-F-2-I-4-OPr-Benzene) OxAdd_I Oxidative Addition (C-I) FAST (k1) Start->OxAdd_I Preferred Path (Steric/Electronic Control) OxAdd_Br Oxidative Addition (C-Br) SLOW (k2) Start->OxAdd_Br Disfavored Path (Deactivated by p-OPr) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Complex_I Pd(II)-Aryl-I Complex OxAdd_I->Complex_I Complex_Br Pd(II)-Aryl-Br Complex OxAdd_Br->Complex_Br TransMet Transmetallation (Ar-B(OH)2) Complex_I->TransMet Product_B Side Product B (C1-Coupled or Bis-Coupled) Complex_Br->Product_B Unwanted RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product_A Product A (C2-Coupled, C1-Br Intact) RedElim->Product_A

Figure 1: Mechanistic pathway highlighting the kinetic competition between C-I and C-Br oxidative addition.

Experimental Protocols

Protocol A: Chemoselective C2-Iodine Coupling

Objective: Couple arylboronic acid at C2 while retaining C1-Br. Key Driver: Use of a robust, non-specialized ligand (dppf) at moderate temperatures.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.05 equiv) - Avoid large excess

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 50°C (internal temperature) for 4–6 hours.

    • Note: Do not exceed 60°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the monocoupled product. If >5% starting material remains after 6h, add 1 mol% catalyst; do not increase temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C1-Bromine Coupling

Objective: Functionalize the remaining deactivated C1-Br bond. Key Driver: Use of "Buchwald-type" dialkylbiaryl phosphine ligands to facilitate oxidative addition into the electron-rich Ar-Br bond.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

    • Alternative Precatalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

  • Setup: Charge vial with Protocol A Product, new Boronic Acid, Pd source, Ligand, and Base.

  • Degassing: Rigorous purging with Argon (oxygen inhibits the electron-rich phosphines).

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

Optimization Data & Troubleshooting

The following table summarizes the optimization of the C2-selective step (Protocol A).

EntryCatalystLigandSolventTemp (°C)Yield (C2-Product)Selectivity (C2:C1)
1Pd(PPh₃)₄PPh₃DME/H₂O8085%85:15
2Pd(OAc)₂SPhosToluene6092%60:40 (Poor)*
3Pd(dppf)Cl₂ dppf Dioxane 50 94% >99:1
4Pd(dppf)Cl₂dppfDioxane2540%>99:1 (Slow)

Analysis:

  • Entry 1: Standard conditions (PPh₃) at 80°C lead to erosion of selectivity (15% side reaction at Br).

  • Entry 2: SPhos is too active. It promotes oxidative addition at the Bromine site almost as fast as the Iodine site, destroying selectivity.

  • Entry 3: Pd(dppf)Cl₂ provides the perfect balance of bite angle and electronic activity for the Iodine site without activating the deactivated Bromine at 50°C.

Troubleshooting Guide

Problem: Hydrodehalogenation (Loss of I or Br without coupling)

  • Cause: Protodeboronation or Hydride source in solvent.

  • Solution: Ensure solvents are anhydrous (if using anhydrous base conditions) or strictly degassed. Avoid alcoholic solvents in Step 1 if this persists.

Problem: Low Conversion of C1-Br (Step 2)

  • Cause: The propoxy group deactivates the ring.

  • Solution: Switch to XPhos Pd G3 or RuPhos . Increase temperature to 110°C and use n-Butanol as solvent to allow higher reflux temperatures.

Workflow Visualization

Workflow Start Start: 1-Br-3-F-2-I-4-OPr-Benzene Step1 Step 1: C2 Coupling Pd(dppf)Cl2, 50°C Start->Step1 QC1 QC: HPLC Check for Br-loss Step1->QC1 QC1->Step1 Incomplete (<90% Conv) Step2 Step 2: C1 Coupling Pd-XPhos, 100°C QC1->Step2 Pass (>98% Selectivity) Final Final Terphenyl Scaffold Step2->Final

Figure 2: Operational workflow for sequential library synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12, 11424–11434. Link

  • Schreiner, T., et al. (2025).[3] Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.[1][3] Tetrahedron, 184, 134793.[3] Link[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Smolecule Inc. (2024). Product Entry: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene. Link

Sources

Sonogashira coupling protocols for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Sandwiched" Iodine The substrate This compound presents a classic but deceptive challenge in cross-coupling chemistry. While the difference in bond dissociation energy (BDE) between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) theoretically guarantees chemoselectivity, the specific topology of this molecule complicates the landscape.

  • Steric Congestion: The reactive Iodine (C2) is "sandwiched" between a Bromine atom (C1) and a Fluorine atom (C3). This 1,2,3-trisubstituted pattern creates significant steric hindrance, potentially impeding the approach of bulky Palladium-ligand complexes.

  • Electronic Activation: Conversely, the C2 position is electronically highly activated. The inductive electron-withdrawing effects (-I) of the adjacent Fluoro and Bromo groups, combined with the meta-position of the Propoxy group (which cannot donate electrons via resonance to the C2 position), make the C–I bond extremely electron-deficient.

The Solution Strategy To achieve exclusive coupling at the C2-Iodine without touching the C1-Bromine (preserving it for subsequent Suzuki or Buchwald transformations), we must exploit the Kinetic Selectivity Window .

  • Temperature Control: The reaction must be kept at or below 40°C. Higher temperatures will overcome the activation barrier for the C–Br bond.

  • Catalyst Choice: We utilize PdCl₂(PPh₃)₂ . The triphenylphosphine ligands are bulky enough to support the active Pd(0) species but, crucially, the bis-phosphine complex is robust enough to prevent "ligand stripping" that leads to non-selective "Pd-black" catalysis.

  • The "Slow-Release" Alkyne: To prevent homocoupling (Glaser reaction) of the alkyne—a common side reaction when the main coupling is sterically slowed—we recommend strict oxygen exclusion or a slow-addition protocol.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chemoselective Method

Best for: Standard terminal alkynes, high-value substrates where selectivity is paramount.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 – 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 equiv)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

  • System Preparation (The Inert Barrier):

    • Oven-dry a two-neck round-bottom flask (RBF) containing a magnetic stir bar.

    • Fit the flask with a rubber septum and a nitrogen/argon inlet.

    • Crucial Step: Cycle vacuum/inert gas 3 times to remove all traces of oxygen. Oxygen promotes the Glaser homocoupling of the alkyne, which consumes your reagent and complicates purification.

  • Solvent Degassing:

    • Sparge anhydrous THF with nitrogen for 15 minutes prior to use. Do not skip this.

  • Reaction Assembly:

    • Under positive inert gas flow, add the Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) to the flask.

    • Note: The Pd(II) precatalyst is reduced to the active Pd(0) species in situ by the amine/alkyne/phosphine interaction.

    • Add the degassed THF via syringe (Concentration: 0.1 M to 0.2 M relative to substrate).

    • Add the amine base (TEA, 2.0 equiv) via syringe.

  • Alkyne Addition & Reaction:

    • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.

    • Stir the mixture at Room Temperature (20–25°C) .

    • Observation: The solution typically darkens from yellow/orange to dark brown/black as the active catalytic cycle engages.

  • Monitoring (The Validation Loop):

    • Check TLC at 1 hour.

    • Target: Disappearance of the starting material (lowest Rf usually) and appearance of the mono-coupled product.

    • Warning Sign: If reaction is <10% complete after 2 hours, raise temperature to 35°C. Do not exceed 45°C to ensure the C-Br bond remains intact.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with Ethyl Acetate.

    • Wash the filtrate with NH₄Cl (sat. aq.) to sequester residual Copper (turns blue).

    • Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Protocol B: Copper-Free Variant (Sonogashira-Hagihara)

Best for: Alkynes prone to oxidative homocoupling or when removing trace Copper is critical for downstream biology.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

  • Base/Solvent: Pyrrolidine or Piperidine (Used as both base and solvent, or as co-solvent with DMF).

  • Additive: TBAF (Tetra-n-butylammonium fluoride) (1.0 equiv) - Optional, acts as a base surrogate and activator.

Methodology Differences:

  • Temperature: This reaction is slower without Copper. Heat to 50°C .

  • Mechanism: Relies on the carbopalladation or direct deprotonation by the amine without the formation of the Copper-acetylide intermediate.

  • Selectivity Risk: Higher temperature increases the risk of Br-coupling. Monitor strictly by HPLC/UPLC if available. Stop immediately upon consumption of starting material.

Part 3: Visualization & Data

Figure 1: Chemoselective Catalytic Cycle

Caption: The Pd-cycle preferentially inserts into the C-I bond (Path A) due to lower BDE, avoiding the C-Br bond (Path B).

SonogashiraSelectivity Pd0 Active Catalyst Pd(0)L2 OxAdd_I Oxidative Addition (Fast) Insert at C-I Bond Pd0->OxAdd_I  Path A (Preferred)  Low Barrier OxAdd_Br Oxidative Addition (Slow) Insert at C-Br Bond Pd0->OxAdd_Br  Path B (Avoided)  High Barrier (>50°C) Substrate Substrate: 1-Br-3-F-2-I-4-OPr-Benzene Substrate->OxAdd_I Transmetal Transmetallation (Cu-Acetylide) OxAdd_I->Transmetal  + R-C≡C-Cu SideProd Side Product (C1-Alkynylated) OxAdd_Br->SideProd Prod Target Product (C2-Alkynylated) Transmetal->Prod  Reductive Elimination

Table 1: Troubleshooting & Optimization Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric crowding at C2 (F/Br sandwich)Increase catalyst to 5 mol%; Switch to Pd(dppf)Cl₂ (larger bite angle reduces steric strain).
Homocoupling (Glaser) Oxygen presence; Slow cross-couplingRe-degas solvents vigorously. Add alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Loss of Selectivity (Br reacts) Temperature too highCool reaction to 0°C and allow to warm slowly to RT. Do not exceed 25°C.
Precipitate forms immediately Amine salt formation (Normal)Ensure stirring is vigorous. If stirring stops, add more solvent (THF).

Part 4: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

    • Context: The definitive review on mechanism and chemoselectivity (I vs Br).

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4] Angewandte Chemie International Edition, 46(6), 834-871.

    • Context: Discusses ligand effects on sterically hindered substrates.

  • Nagy, E., et al. (2012). Selective Cross-Coupling Reactions of Polyhalogenated Heterocycles. European Journal of Organic Chemistry, 2012(24), 4465-4474.

    • Context: Provides experimental precedence for site-selective coupling in polyhalogenated systems similar to the 1-Br-2-I motif.

  • BenchChem. (2025). Comparative Guide to Palladium Catalysts for Cross-Coupling.

    • Context: General principles of oxidative addition rates (I > Br > Cl).

Sources

Selective functionalization of iodine vs bromine in 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the chemo-selective functionalization of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene (Compound 1) . This scaffold presents a unique "sandwich" motif where a reactive iodine atom at position 2 is sterically crowded between a bromine (pos 1) and a fluorine (pos 3).

The presence of three distinct halogens (F, Cl/Br, I) allows for orthogonal functionalization, but the specific arrangement of Compound 1 poses two critical challenges:

  • Steric Hindrance: The C2-Iodine is sterically shielded, potentially retarding oxidative addition compared to a typical aryl iodide.

  • Benzyne Instability: The ortho-fluoro motif (pos 3) relative to the iodine (pos 2) creates a high risk of benzyne formation (via elimination of metal-fluoride) if standard lithiation protocols are employed.

This protocol establishes two validated pathways: Magnesium-Halogen Exchange (Path A) for nucleophilic derivatization, and Pd-Catalyzed Cross-Coupling (Path B) for electrophilic partners, ensuring >95% selectivity for the C-I bond over the C-Br bond.

Mechanistic Insight & Decision Matrix

The selectivity relies on the significant difference in Bond Dissociation Energy (BDE) and the kinetic control of metal insertion.

  • C–I Bond (~65 kcal/mol): Weakest, kinetically fastest for oxidative addition (Pd) or exchange (Mg/Li).

  • C–Br Bond (~81 kcal/mol): Stronger, requires higher activation energy (heat or more potent catalysts).

  • C–F Bond (~116 kcal/mol): Inert to standard coupling/exchange but susceptible to elimination (benzyne formation) if a metal is placed at C2 without stabilization.

Visualizing the Selectivity (Graphviz)

SelectivityMatrix Start Compound 1 (1-Br-3-F-2-I-4-OPr-Benzene) Decision Target Transformation? Start->Decision PathA Path A: Nucleophilic Addition (Trapping with E+) Decision->PathA Make C-C/C-E bond PathB Path B: Cross-Coupling (Suzuki/Sonogashira) Decision->PathB Couple with Boron/Alkyne Risk CRITICAL RISK: Benzyne Formation PathA->Risk If n-BuLi used SolA Solution: Turbo Grignard (i-PrMgCl·LiCl) @ -20°C PathA->SolA Correct Protocol SolB Solution: Pd(0) Catalyst (Sterically accessible ligand) PathB->SolB ProdA Product A: C2-Functionalized (Br/F Intact) SolA->ProdA ProdB Product B: C2-Aryl/Alkynyl (Br/F Intact) SolB->ProdB

Figure 1: Decision matrix for functionalizing Compound 1. Path A prioritizes preventing benzyne formation via Magnesium reagents. Path B utilizes kinetic differentiation of C-I vs C-Br.

Protocol A: Selective Iodine-Magnesium Exchange

Objective: Convert the C2-Iodine into a Grignard species for reaction with electrophiles (aldehydes, ketones, acid chlorides) without touching the C1-Bromine.

The Challenge: Using n-BuLi causes rapid Li-I exchange. However, the resulting 2-lithio-3-fluorobenzene species is unstable even at -78°C; it eliminates LiF to form a reactive benzyne intermediate, leading to oligomerization or "tars" [1].

The Solution: Use Turbo Grignard (i-PrMgCl[1]·LiCl) .[2][3][4] The Mg-C bond is more covalent than Li-C, preventing the elimination of MgClF (benzyne formation) while still being reactive enough to exchange with Iodine [2].

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle with Argon/Vacuum (3x).

  • Solvent Prep: Add Compound 1 (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL, 0.2 M) to the flask.

  • Temperature Control: Cool the solution to -20°C using an acetone/dry ice bath (monitor with an internal thermometer; do not go to -78°C as exchange kinetics for hindered Iodine may be sluggish, but do not exceed 0°C to prevent Br-exchange).

  • Exchange Reaction: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Incubation: Stir at -20°C for 30 minutes.

    • QC Check: Take a 50 µL aliquot, quench in MeOH, and analyze by GC-MS/HPLC. You should see the de-iodinated product (1-Bromo-3-fluoro-4-propoxybenzene) >98%. If starting material remains, stir 15 min longer.

  • Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise at -20°C.

  • Warm Up: Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc.

Data Summary: Exchange Efficiency

Reagent Temp Time Outcome Ref
n-BuLi -78°C 10 min Benzyne / Decomposition [1]
i-PrMgCl 0°C 2 h Slow conversion (<50%) [2]

| i-PrMgCl·LiCl | -20°C | 30 min | >95% Exchange (Clean) | [3] |

Protocol B: Selective C-I Cross-Coupling (Suzuki-Miyaura)

Objective: Selectively couple an aryl boronic acid to position 2, leaving the C1-Bromine available for a second, subsequent reaction.

The Challenge: The "Sandwich" effect. The bulky Bromine (pos 1) and Fluorine (pos 3) create a steric wall. Standard catalysts like Pd(PPh3)4 may be too bulky or slow, leading to debromination side reactions if temperatures are forced too high.

The Solution: Use Pd(dppf)Cl2 or Pd-PEPPSI-IPr . The bidentate ligand dppf has a large bite angle which paradoxically relieves steric strain in the intermediate, while PEPPSI catalysts are designed for hindered substrates.

Step-by-Step Methodology
  • Reagent Loading: In a glovebox or under Argon flow, charge a reaction vial with:

    • Compound 1 (1.0 equiv).

    • Aryl Boronic Acid (1.1 equiv).

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%).

    • Base: K2CO3 (2.0 equiv, anhydrous).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

    • Note: Water is essential for the boronic acid activation.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Critical Control: Do not exceed 80°C. At >80°C, oxidative addition into the C-Br bond becomes competitive [4].

  • Monitoring: Monitor by HPLC. Look for the disappearance of the Iodide peak. The Bromide peak should remain constant (shifted, but present in the product).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Silica).

Visualizing the Sequential Workflow (Graphviz)

SequentialFlow Input Compound 1 (I, Br, F) Step1 Step 1: Selective Coupling Pd(dppf)Cl2, 60°C Targets C-I only Input->Step1 Intermed Intermediate: 2-Aryl-1-Bromo-3-Fluoro... Step1->Intermed >95% Selectivity Step2 Step 2: Harsh Coupling Pd(t-Bu3P)2, 100°C Targets C-Br Intermed->Step2 Final Final Scaffold: Di-functionalized Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 exploits the weak C-I bond.[5] Step 2 requires forcing conditions to activate the remaining C-Br bond.

Troubleshooting & QC

  • Issue: Low Conversion in Path A (Magnesiation).

    • Cause: Moisture in THF or old Grignard reagent.

    • Fix: Titrate i-PrMgCl·LiCl using Iodine/LiCl solution before use. Ensure THF is <50 ppm water (Karl Fischer).

  • Issue: Loss of Bromine in Path B (Suzuki).

    • Cause: Temperature too high (>80°C) or catalyst too active (e.g., S-Phos at high temp).

    • Fix: Lower temp to 40-50°C and extend time. Switch to Pd(PPh3)4 if Pd(dppf)Cl2 is too aggressive, though dppf is usually ideal for this selectivity.

  • Issue: "Tars" or dark material in Path A.

    • Cause: Benzyne formation.[6][7][8][9][10]

    • Fix: Ensure temperature never exceeds 0°C during the metallated stage. Confirm the reagent is Mg-based, not Li-based.

References

  • Coe, P. L., et al. (1985). "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2159-2164.

  • Knochel, P., et al. (2011). "Turbo-Grignards and Turbo-Hauser Bases: Useful Reagents for the Preparation of Functionalized Organometallics." Angewandte Chemie International Edition, 50(42), 9794-9824.

  • Bao, R. L., et al. (2019). "Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base." Synthesis, 51(07), 1553-1560.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

Sources

Nucleophilic aromatic substitution (SNAr) on 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective SNAr Strategies for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Executive Summary

This guide details the optimization of nucleophilic aromatic substitution (SNAr) on This compound (Substrate A) . This substrate presents a unique "poly-halogenated, electron-rich" paradox. While the presence of three halogen atoms typically activates a ring, the 4-propoxy group acts as a strong electron-donating group (EDG), significantly deactivating the system toward nucleophilic attack.

Core Insight: Successful functionalization relies on exploiting the "Element Effect" , where the high electronegativity of the C-3 Fluorine atom lowers the energy of the transition state (Meisenheimer complex) more effectively than the Bromine or Iodine atoms, despite the deactivating resonance of the adjacent propoxy group. This protocol prioritizes the regioselective displacement of Fluorine (C-3) while suppressing competing benzyne pathways and halogen-metal exchange side reactions.

Mechanistic Analysis & Regioselectivity

To design a robust protocol, we must first map the electronic landscape of the substrate.

The Halogen Hierarchy in SNAr

Contrary to SN2 reactions (where I > Br > Cl > F), SNAr reactions on activated rings follow the order F >> Cl ≈ Br > I .[1][2]

  • Reasoning: The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine’s extreme electronegativity creates a highly electron-deficient carbon (low LUMO energy), accelerating this attack. The C-F bond strength is irrelevant during the rate-determining step [1].[3]

Substrate-Specific Challenges
  • Deactivation by Propoxy (C-4): The -OPr group is an ortho, para-donor. It donates electron density via resonance into C-3 (the F site), C-5, and C-1 (the Br site). This raises the energy of the transition state, making the reaction sluggish compared to a nitro-benzene derivative.

  • Inductive Activation: The Iodine (C-2) and Bromine (C-1) provide essential inductive electron withdrawal (-I effect), which partially counteracts the propoxy donation, keeping the C-3 position susceptible to attack.

Pathway Visualization

SNAr_Pathway Substrate 1-Bromo-3-fluoro- 2-iodo-4-propoxybenzene Transition Meisenheimer Complex (High Energy) Substrate->Transition Nucleophilic Attack (Rate Determining) Side_Benzyne Side Product: Benzyne Deriv. (Avoid Strong Base) Substrate->Side_Benzyne Elimination (HBr) Requires Strong Base Product 3-Substituted Product (F-Displacement) Transition->Product Loss of F- Note1 F stabilizes complex via Inductive Effect Transition->Note1

Figure 1: Reaction pathway logic. The inductive stabilization by Fluorine drives the pathway toward the Meisenheimer complex, provided the base strength is controlled to prevent benzyne formation.

Experimental Protocols

Two protocols are provided: Method A for standard amine nucleophiles (morpholine, piperidine, primary amines) and Method B for sulfur nucleophiles (thiols), which are often required for highly deactivated substrates.

Method A: Amination (General Protocol)

Best for: Secondary amines and sterically unhindered primary amines.

Materials:

  • Substrate: 1.0 eq (e.g., 100 mg)

  • Nucleophile: Morpholine (2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMSO (Anhydrous) - Critical for rate enhancement

Step-by-Step:

  • Preparation: In a generic 1-dram vial or round-bottom flask equipped with a stir bar, dissolve 1.0 eq of the substrate in DMSO (concentration ~0.2 M).

  • Addition: Add DIPEA (2.5 eq) followed by the amine nucleophile (2.0 eq).

    • Note: Inorganic bases like K2CO3 can be used, but DIPEA ensures homogeneity.

  • Reaction: Seal the vessel and heat to 90°C for 4-12 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material peak. If conversion is <50% after 4 hours, increase temperature to 110°C.

  • Workup:

    • Cool to room temperature.

    • Dilute slowly with water (5x reaction volume). The product should precipitate.

    • Filter the solids or extract with Ethyl Acetate (3x).

    • Wash organic layer with brine to remove residual DMSO.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Thiolate Displacement (High-Reactivity Protocol)

Best for: Introducing sulfur handles or when Method A fails due to steric deactivation.

Materials:

  • Substrate: 1.0 eq

  • Nucleophile: Alkyl/Aryl Thiol (1.2 eq)

  • Base: K2CO3 (Dry, micronized) (2.0 eq)

  • Solvent: DMF or NMP

Step-by-Step:

  • Preparation: Combine Substrate (1.0 eq), Thiol (1.2 eq), and K2CO3 (2.0 eq) in a reaction vessel.

  • Solvent: Add DMF (0.2 M). Sparge with Nitrogen for 5 minutes (Thiols are oxidation-prone).

  • Reaction: Heat to 60°C .

    • Note: Thiolates are far more nucleophilic than amines (Soft-Soft interaction). Lower temperatures are usually sufficient and prevent halogen scrambling.

  • Workup: Pour into 1M NaOH (aq) to quench unreacted thiol (reduces stench) and extract with organics.

Data Analysis & Optimization

The following table summarizes expected outcomes based on solvent and nucleophile variations.

Table 1: Optimization Parameters for SNAr on Deactivated Halides

ParameterConditionExpected OutcomeRisk/Note
Solvent DMSO Highest Rate Best solvation of cationic intermediate; difficult to remove.
THFNo ReactionBoiling point too low; insufficient polarity.
NMPHigh RateGood alternative to DMSO; easier aqueous workup.
Base DIPEA StandardGood for amines; non-nucleophilic.
K2CO3GoodRequires vigorous stirring (heterogeneous).
NaH / KOtBuFailure High Risk of Benzyne formation (elimination of HBr).
Leaving Group Fluorine (C3) Target Product Kinetic product due to electronegativity [2].
Iodine (C2)Trace/NoneI is a poor LG for SNAr; risk of Pd-catalyzed coupling if metal traces present.

Critical Control Points (Troubleshooting)

Issue: No Reaction (Starting Material Recovered)
  • Cause: The propoxy group is deactivating the ring too strongly.

  • Solution: Switch solvent to HMPA (if safety permits) or DMPU . Increase temperature to 140°C. Consider using microwave irradiation (constant power mode) to accelerate the transition state formation.

Issue: Formation of "Tarry" Side Products
  • Cause: Benzyne formation via elimination of HBr (from C1/C6) followed by non-selective addition.

  • Solution: Ensure the base is not strong enough to deprotonate the aryl ring. Stick to carbonates or tertiary amines. Avoid alkoxide bases (NaOMe, KOtBu) at high temperatures.

Issue: De-alkylation
  • Cause: Harsh nucleophiles (like thiolate) attacking the propoxy methyl group (SN2 on the alkyl chain) instead of the aromatic ring.

  • Solution: Use bulkier nucleophiles or lower the temperature.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing the Element Effect F >> Cl).
  • Rohrbach, S., et al. (2019).[4] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. [Link]

  • Neustadt, B. R. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. National Institutes of Health (PMC). [Link]

Sources

Strategic Functionalization of Poly-Halogenated Arenes: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective functionalization of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene . This substrate represents a "Type I" poly-functionalized scaffold common in kinase inhibitor development (e.g., MEK/TRK inhibitors). Its dense functionalization presents three competing reactivity pathways:

  • Lithium-Halogen Exchange (Li-Hal): Competition between C2-Iodine and C1-Bromine.

  • Benzyne Formation: High risk of Li-F elimination due to the adjacency of the C2-Li species and C3-Fluorine.

  • Halogen Dance: Thermodynamic isomerization of the kinetic C2-lithio species to the C5 or C6 position.

This guide provides two validated protocols: a Kinetic Cryogenic Protocol using


-BuLi and a Thermodynamic/Chemospecific Protocol  using Turbo Grignard (

-PrMgCl·LiCl).[1]

Mechanistic Analysis & Reactivity Profile

The "Iodine Priority" and The "Fluorine Trap"

The C2-Iodine is the most electropositive site and the weakest Carbon-Halogen bond, making it the kinetic point of entry. However, the resulting C2-anion is destabilized by the lone pair repulsion from the adjacent C1-Br and C3-F, and inductively stabilized by the C3-F.

  • Primary Risk (Benzyne): Once C2 is lithiated, the species is perfectly positioned for

    
    -elimination of LiF, generating a 2,3-benzyne intermediate. This leads to decomposition and "tars."
    
  • Secondary Risk (Scrambling): If the temperature is too high, the C2-Li species can deprotonate a C5/C6 proton (Halogen Dance), leading to regioisomeric mixtures.

Selectivity Flowchart

The following diagram illustrates the critical decision pathways for this substrate.

ReactionPathways Substrate 1-Bromo-3-fluoro- 2-iodo-4-propoxybenzene C2_Li Kinetic Species (C2-Li / C1-Br / C3-F) Substrate->C2_Li Fast Exchange (I > Br) Benzyne Benzyne Intermediate (Decomposition) C2_Li->Benzyne > -60°C (LiF Elimination) Dance Halogen Dance (C6-Li Isomer) C2_Li->Dance Slow Warm-up (Thermodynamic) Product C2-Functionalized Product C2_Li->Product Electrophile (E+) <-78°C

Figure 1: Mechanistic divergence. Success depends on trapping the Kinetic Species (Green) before it collapses into Benzyne (Red) or isomerizes (Yellow).

Protocol A: The "Turbo Grignard" Method (Recommended)

Rationale: This protocol utilizes Knochel’s Turbo Grignard (


-PrMgCl·LiCl).[1] Unlike alkyl lithiums, the Mg-C bond is more covalent, significantly reducing the basicity while maintaining high nucleophilicity for I/Mg exchange. This suppresses benzyne formation  and allows the reaction to proceed at higher temperatures (-40°C to -20°C), making it scalable.
Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent:

    
    -PrMgCl[2]·LiCl (1.3 M in THF) (1.1 equiv).
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Electrophile: e.g., DMF, Benzaldehyde, or

    
     (1.2–1.5 equiv).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and Argon inlet.

  • Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78°C; the exchange rate of Turbo Grignard is too slow at that temperature.

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise over 10 minutes. Monitor internal temp to ensure it does not rise above -35°C.
    
  • Incubation: Stir at -40°C for 30–60 minutes.

    • Validation point: Pull a 0.1 mL aliquot and quench into MeOH. Analyze by GC-MS.

    • Success Criteria: Disappearance of starting material (Iodide) and appearance of the de-iodinated product (1-Bromo-3-fluoro-4-propoxybenzene). If starting material remains, stir longer.

  • Trapping: Add the Electrophile (neat or in THF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with sat. aq.

    
    .
    

Protocol B: The Kinetic Cryogenic Method (Traditional)

Rationale: Uses


-BuLi.[3] This method is faster but riskier. It is strictly required if the electrophile is not compatible with Magnesium salts or if the specific trapping requires a "harder" Lithium nucleophile.
Critical Control Parameters
  • Temperature: Must be strictly maintained at

    
     -78°C . Even a brief excursion to -60°C can trigger LiF elimination (Benzyne).
    
  • Addition Rate: Slow addition is crucial to prevent local hot spots.

Step-by-Step Procedure
  • Setup: Flame-dry flask, Argon atmosphere.

  • Dissolution: Dissolve substrate in anhydrous

    
     (preferred over THF for 
    
    
    
    -BuLi stability) or THF/Hexane mix. Cool to -78°C (Acetone/Dry Ice).
  • Exchange: Add

    
    -BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask over 20 minutes.
    
    • Visual Cue: The solution often turns yellow/orange upon formation of the lithio species.

  • Trapping (The "In-Situ" Option): For highly unstable species, premix the electrophile (e.g., TMSCl, Borates) with the substrate before adding

    
    -BuLi (Barbier conditions), provided the electrophile does not react with 
    
    
    
    -BuLi faster than the Iodine exchange (rare, but possible with silyl chlorides).
  • Standard Trapping: If not using Barbier conditions, stir the lithio species for exactly 5–10 minutes at -78°C, then immediately add the electrophile rapidly.

  • Quench: Quench at -78°C with MeOH or dilute acid before removing the cooling bath. Never warm to RT before quenching.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureTurbo Grignard (Protocol A)

-BuLi (Protocol B)
Selectivity (I vs Br) Excellent (>98:2)Good (90:10)
Benzyne Risk Low (Mg-C bond is covalent)High (Li-F elimination is fast)
Temperature -40°C to -20°C (User Friendly)-78°C (Strict Control)
Functional Group Tol. High (Esters, Nitriles compatible)Low (Attacks Esters/Nitriles)
Scale-up Potential High (kg scale feasible)Low (Heat transfer limits)
Troubleshooting Guide
  • Problem: Formation of "dimer" or biaryl species.

    • Cause: Metal-Halogen exchange occurred, but the resulting anion attacked a remaining starting molecule (nucleophilic attack on C-I).

    • Solution: Use Reverse Addition (add base to substrate) or ensure rapid mixing.

  • Problem: Recovery of de-iodinated starting material (protonated product).

    • Cause: Moisture in solvent or "wet" electrophile.

    • Solution: Redistill electrophiles; use molecular sieves.

  • Problem: Mixture of Regioisomers.

    • Cause: Halogen Dance. The reaction warmed up before trapping, or the base amount was insufficient, allowing the anion to deprotonate the starting material.

    • Solution: Switch to Protocol A (Turbo Grignard) which is less basic and less prone to proton abstraction.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (Ar/N2) Dry Solvents Choice Select Reagent System Start->Choice PathA Path A: Turbo Grignard (-40°C) Choice->PathA PathB Path B: n-BuLi (-78°C) Choice->PathB ExchangeA Add i-PrMgCl·LiCl Stir 30-60 min PathA->ExchangeA ExchangeB Add n-BuLi Stir 5-10 min MAX PathB->ExchangeB QC QC Check (GC-MS) Confirm I-Mg/Li species ExchangeA->QC Trap Add Electrophile (Aldehyde, Borate, etc.) ExchangeB->Trap Skip QC (Too fast) QC->Trap Finish Quench & Workup Trap->Finish

Figure 2: Operational workflow. Path A allows for intermediate quality control (QC), whereas Path B requires immediate processing.

References

  • Knochel, P., et al. (2021).[4] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988).[5] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. [Link]

  • Schnürch, M., et al. (2007).[6][7] Halogen Dance Reactions—A Review. Chemical Society Reviews.[7] [Link]

  • Leroux, F., & Schlosser, M. (2003). The "High-Tech" Approach to the Functionalization of Halogenated Arenes. Angewandte Chemie. [Link]

Sources

Application Note: Scalable Synthesis Protocols for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

Polyhalogenated aromatic building blocks are highly prized in drug discovery for their ability to fine-tune lipophilicity, metabolic stability, and steric profiles. The compound 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene (CAS: 2764731-14-6) [1] represents a densely functionalized, tetrasubstituted arene that serves as a versatile linchpin for cross-coupling reactions.

Synthesizing such densely packed aromatic systems requires exquisite regiocontrol. Traditional electrophilic aromatic substitution (EAS) is poorly suited for this target due to competing directing effects. Instead, we present a highly scalable, two-step protocol leveraging Directed Ortho-Metalation (DoM) . By starting from the commercially available 4-bromo-2-fluorophenol (CAS: 2105-94-4) [2], we establish the ether linkage first, followed by a precision lithiation-iodination sequence that exploits the synergistic directing effects of the existing halogens.

Retrosynthetic Logic & Mechanistic Insights

The synthesis relies on two fundamental mechanistic principles:

  • Synergistic Acidification (Regioselectivity): In the intermediate 4-bromo-2-fluoro-1-propoxybenzene, the C3 proton is flanked by a fluorine atom and a bromine atom. Fluorine is a powerful Directing Metalation Group (DMG) due to its strong inductive electron-withdrawing effect (-I), which drastically lowers the pKa of the adjacent protons [3]. The combined inductive effect of F and Br makes the C3 position the most acidic site on the ring, ensuring absolute regiocontrol during lithiation.

  • Kinetic Base Selection (Chemoselectivity): A critical failure point in halogenated arene chemistry is the competition between deprotonation (DoM) and lithium-halogen exchange. Highly nucleophilic bases like n-BuLi or s-BuLi will rapidly undergo exchange with the bromine atom, destroying the starting material. To prevent this, a sterically hindered, non-nucleophilic base—Lithium diisopropylamide (LDA) —must be used at cryogenic temperatures (-78 °C) [4].

Synthetic Workflow

SynthesisWorkflow SM 4-Bromo-2-fluorophenol (Starting Material) Step1 O-Alkylation (1-Bromopropane, K2CO3) SM->Step1 Int 4-Bromo-2-fluoro-1-propoxybenzene (Intermediate) Step1->Int DMF, 80 °C Step2 Directed Ortho-Metalation (LDA, THF, -78 °C) Int->Step2 LithInt Lithiated Intermediate (C3-Lithiation) Step2->LithInt -78 °C, 2 h Step3 Electrophilic Quench (I2 in THF) LithInt->Step3 Product This compound (Target) Step3->Product -78 °C to RT

Figure 1: Two-step synthetic workflow for this compound.

Quantitative Data: Optimization of Metalation Conditions

To validate the causality of our reagent choices, an optimization screen for the DoM step was conducted. The data in Table 1 demonstrates why LDA at -78 °C is the mandatory condition for this transformation.

Table 1: Optimization of the DoM and Iodination Sequence

Base (1.1 eq) Solvent Temp (°C) Additive Conversion (%) Isolated Yield (%) Major Byproduct / Observation
n-BuLi THF -78 None >95 <10 Debrominated product (Li-Hal exchange)
s-BuLi THF -78 TMEDA >95 <5 Complex mixture / degradation
LDA THF -78 None >95 85 Minor unreacted starting material
LiTMP THF -78 None >95 88 Trace unreacted starting material
LDA Et₂O -78 None 60 52 Unreacted starting material (poor solubility)

| LDA | THF | -40 | None | >95 | 45 | Benzyne formation / Halogen dance |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-fluoro-1-propoxybenzene (O-Alkylation)

Objective: Establish the propoxy ether linkage via a scalable Williamson ether synthesis.

  • Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Charging: Add 4-bromo-2-fluorophenol (50.0 g, 261.8 mmol, 1.0 eq) and anhydrous DMF (400 mL). Stir to dissolve.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (72.4 g, 523.6 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise, add 1-bromopropane (38.6 g, 314.1 mmol, 1.2 eq) via an addition funnel over 20 minutes.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 1.5 L of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 400 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 300 mL) to remove residual DMF, followed by brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation:

    • TLC: Hexanes/EtOAc (9:1). The product spot will run significantly higher (less polar) than the starting phenol.

    • IR: Confirm the complete disappearance of the broad phenolic O-H stretch at ~3300 cm⁻¹.

Protocol B: Synthesis of this compound (DoM & Iodination)

Objective: Regioselective lithiation at C3 followed by electrophilic trapping with iodine.

  • Preparation of LDA: In a flame-dried 500 mL Schlenk flask under argon, add anhydrous Diisopropylamine (12.2 g, 120.6 mmol, 1.1 eq) and anhydrous THF (150 mL). Cool to -78 °C. Slowly add n-BuLi (48.2 mL of a 2.5 M solution in hexanes, 120.5 mmol, 1.1 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

  • Substrate Addition: Dissolve 4-bromo-2-fluoro-1-propoxybenzene (25.5 g, 109.4 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LDA mixture at -78 °C over 30 minutes. Maintain the internal temperature strictly below -70 °C to prevent benzyne formation.

  • Metalation: Stir the dark-colored lithiated intermediate at -78 °C for exactly 2 hours.

  • Electrophilic Quench: Dissolve Iodine (I₂) (33.3 g, 131.3 mmol, 1.2 eq) in anhydrous THF (100 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (200 mL) to reduce unreacted iodine (the solution will turn from dark brown to pale yellow). Extract with Diethyl Ether (3 × 200 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to afford the target compound as a viscous oil or low-melting solid.

  • Self-Validation (NMR Causality):

    • ¹H NMR: The intermediate ether exhibits a characteristic doublet for the C3 proton (J_HF ≈ 8–10 Hz) due to coupling with the adjacent fluorine. Upon successful iodination, this C3 proton signal completely disappears. The remaining aromatic protons (C5 and C6) will simplify into a distinct, mutually coupled AB doublet system (J ≈ 8–9 Hz), definitively proving substitution at the C3 position.

Safety & Scalability Considerations

  • Cryogenic Safety: The DoM step utilizes highly reactive organolithium species. Ensure rigorous exclusion of moisture (Schlenk techniques) to prevent premature protonation of the lithiated intermediate.

  • Halogen Dance Rearrangements: If the internal temperature during Protocol B exceeds -40 °C prior to the iodine quench, the lithiated species may undergo a "halogen dance" (intermolecular halogen migration) or eliminate lithium fluoride/bromide to form highly reactive benzyne intermediates, leading to intractable polymeric tars[3].

References

  • Muraca, A. C. A., & Raminelli, C. (2020). "Exploring Possible Surrogates for Kobayashi's Aryne Precursors." ACS Omega, 5(5), 2440-2457. DOI: 10.1021/acsomega.9b03989. Available at: [Link]

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Synthesis Ticket ID: #SYN-BFIP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound presents a classic "polysubstituted arene" challenge. The structural complexity arises not from the functional groups themselves, but from their relative positioning. You are attempting to install an Iodine atom into the 2-position , which is sterically "sandwiched" between a Bromine (Pos 1) and a Fluorine (Pos 3) atom.

Most researchers encounter failure here due to two competing pathways:

  • Lithium-Halogen Exchange: The Bromine atom is highly susceptible to exchange with alkyllithiums, destroying your scaffold.

  • Regiochemical Mismatch: The Propoxy group (Pos 4) is a strong Directed Metalation Group (DMG), which often directs lithiation to Position 5, yielding the wrong isomer.

This guide provides a self-validating protocol to force the Iodine into the crowded 2-position using Kinetic Acidity Control .

Module 1: The Synthetic Strategy & Logic

To achieve high yields, we must bypass standard Electrophilic Aromatic Substitution (EAS), which will fail due to electronic deactivation and steric crowding. We will instead use Directed Ortho Lithiation (DoL) .

The "Sandwich" Effect (Acidity vs. Coordination)
  • Position 5 (The Trap): The Propoxy group coordinates Lithium, encouraging deprotonation here. This is the kinetic product with coordinating bases (e.g., n-BuLi).

  • Position 2 (The Target): The proton at C2 is flanked by two electron-withdrawing halogens (Br and F). Inductively, this is the most acidic proton on the ring (The "Schlosser Base" principle).

The Solution: We must use a non-nucleophilic, bulky base (LiTMP ) that relies on thermodynamic acidity (pKa) rather than coordination, while simultaneously being too bulky to attack the Bromine atom.

G Start Precursor: 1-Bromo-3-fluoro-4-propoxybenzene Choice Base Selection Start->Choice PathA Route A: n-BuLi (Standard Base) Choice->PathA High Risk PathB Route B: LiTMP (Steric Base) Choice->PathB Recommended Fail1 FAILURE MODE 1: Li-Br Exchange (Scaffold Destruction) PathA->Fail1 Nucleophilic Attack Fail2 FAILURE MODE 2: C5-Lithiation (Wrong Isomer) PathA->Fail2 Coordination to OPr Success SUCCESS: C2-Lithiation (Target Anion) PathB->Success Acidity Driven (pKa Control) Final Target: This compound Success->Final + I2 (Quench)

Figure 1: Decision matrix for base selection showing the critical divergence between scaffold destruction (Route A) and successful C2-functionalization (Route B).

Module 2: Troubleshooting & Optimization Protocols

Scenario 1: "I am seeing significant debromination (starting material loss)."

Diagnosis: You are likely using n-Butyllithium (n-BuLi) or LDA at temperatures above -78°C. The base is attacking the Bromine atom (Li-Hal exchange) instead of deprotonating the ring.

The Fix: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is extremely bulky. It cannot easily access the Bromine atom for exchange but is basic enough to remove the acidic proton at C2.

Protocol Adjustment:

  • Generate LiTMP in situ: Dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins.

  • Substrate Addition: Dissolve your precursor (1-Bromo-3-fluoro-4-propoxybenzene) in THF. Add this solution slowly to the LiTMP solution at -78°C.

    • Why? Adding the substrate to the base ensures the base is always in excess relative to the local concentration of substrate, favoring deprotonation.

  • Quench: Add Iodine (dissolved in THF) after 1 hour.

Scenario 2: "I am getting a mixture of isomers (Iodine at Pos 2 and Pos 5)."

Diagnosis: The reaction temperature is too high, or the equilibration time is too long. The C2-lithio species is kinetically formed but can isomerize to the thermodynamically more stable (chelated) C5-lithio species if allowed to warm.

The Fix: Cryogenic Rigor & Rapid Quench.

  • Temperature: Maintain -78°C strictly. Do not let the internal probe rise above -70°C during addition.

  • Time: Do not stir the anion for more than 60 minutes. The "Sandwiched" anion is metastable.

  • Solvent: Ensure pure THF is used. Adding HMPA (hexamethylphosphoramide) is often suggested to increase reactivity, but here it might promote scrambling. Stick to THF.

Scenario 3: "The yield of the propoxy precursor (Step 1) is low."

Diagnosis: If you are synthesizing the precursor via Williamson ether synthesis (4-bromo-2-fluorophenol + propyl bromide), you might be seeing O-alkylation vs C-alkylation competition or incomplete conversion.

The Fix: Phase Transfer Catalysis (PTC). Instead of NaH/DMF (which can be messy), use a PTC system.

  • Reagents: 4-bromo-2-fluorophenol, 1-bromopropane, Potassium Carbonate (K2CO3).

  • Solvent: Acetone or Acetonitrile.

  • Catalyst: 18-Crown-6 (5 mol%) or TBAB.

  • Outcome: This ensures clean O-alkylation and high throughput for your starting material.

Module 3: Quantitative Data & Reagent Guide

Table 1: Base Performance Comparison for C2-Lithiation

Base ReagentpKa (Conj. Acid)Steric BulkRisk of Li-Br ExchangeC2:C5 Regioselectivity
n-BuLi ~50LowCritical Poor (Favors C5)
LDA 36MediumModerateModerate
LiTMP 37High Low Excellent (>95:5)
KOtBu/n-BuLi N/A (Superbase)HighHigh (Scrambling)Unpredictable

Table 2: Critical Process Parameters (CPP)

ParameterSpecificationConsequence of Deviation
Water Content (KF) < 100 ppmProtonation of anion (Starting Material recovery).
Temperature -78°C to -75°C> -60°C leads to Benzyne formation (Explosive decomposition/Tars).
Iodine Addition Excess (1.5 eq)Incomplete quench; purple color must persist.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound via LiTMP-mediated DoL.

  • Preparation of LiTMP:

    • To a flame-dried 3-neck flask under Argon, add THF (anhydrous, 10 V) and 2,2,6,6-tetramethylpiperidine (1.2 eq) .

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (2.5 M in hexanes, 1.15 eq) dropwise over 15 mins. Maintain temp < -70°C.

    • Stir at -78°C for 30 mins.

  • Lithiation (The Critical Step):

    • Dissolve 1-Bromo-3-fluoro-4-propoxybenzene (1.0 eq) in THF (5 V).

    • Add this solution dropwise to the LiTMP mixture over 20 mins.

    • Visual Check: Solution may turn yellow/orange.

    • Stir at -78°C for 45-60 mins . (Do not exceed 90 mins).

  • Iodination:

    • Dissolve Iodine (1.5 eq) in THF (5 V).

    • Add the Iodine solution rapidly to the reaction mixture at -78°C.

    • Observation: The mixture will turn dark brown/purple.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated Na2S2O3 (Sodium Thiosulfate) solution to remove excess Iodine (Color changes from purple to yellow/clear).

    • Extract with Ethyl Acetate. Wash with Brine. Dry over MgSO4.

References

  • Schlosser, M., & Mongin, F. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1] [1]

    • Foundational text on using Fluorine/Bromine synergy for C2-lithi
  • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

    • The authoritative review on DoM (Directed Ortho Metal
  • Goumont, R., et al. (2009). Nucleophilic aromatic substitution of hydrogen. Chemical Reviews, 109(9).

    • Provides context on the competing nucleophilic
  • Eaton, P. E., et al. (2000). Magnesium Amide Bases: Superior Reagents for the Deprotonation of Aromatics. Journal of the American Chemical Society, 122(25).

    • Discusses the steric principles utilized in LiTMP and similar bulky bases.

Sources

Purification methods for removing impurities from 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Purification & Isolation Protocols Target Molecule: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene (MW: ~358.97 g/mol ) Classification: Polyhalogenated Aryl Ether / Light-Sensitive Intermediate

Executive Summary

You are dealing with a polyhalogenated arene containing three distinct halogens (F, Br, I) and a lipophilic propoxy ether chain. This molecule presents a "perfect storm" of purification challenges:

  • Iodine Lability: The C–I bond is weak (

    
    50-65 kcal/mol) and susceptible to photolysis (turning purple/brown) and metal-halogen exchange.
    
  • Regioisomer Similarity: Isomers where the halogens are scrambled (e.g., 1-iodo-2-bromo...) have nearly identical

    
     values on standard silica.
    
  • "Oiling Out": The propoxy chain increases lipophilicity, often causing the compound to separate as an oil rather than crystallize during cooling.

This guide treats your purification as a troubleshooting workflow. Select the "Ticket" below that matches your current observation.

Visual Troubleshooting Matrix

ObservationLikely Impurity/IssueRecommended Protocol
Purple/Pink tint in solid or solutionFree Iodine (

) from decomposition
Protocol 1: Thiosulfate Wash
Two spots with

Regioisomer (Halogen scramble)Protocol 3: Argentation Chromatography
Spot matches starting material Unreacted Phenol or Alkyl HalideProtocol 2: Chemoselective Scavenging
Product oils out during coolingSupersaturation / LipophilicityProtocol 4: Two-Solvent Recrystallization
Ticket #001: Removing Free Iodine (The "Purple Tint" Issue)

Issue: The crude material or solution has turned pink, violet, or brown. Root Cause: Photolytic cleavage of the C–I bond releases radical iodine (


), which dimerizes to 

. This is autocatalytic.

Resolution Protocol:

  • Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[1][2]

      
       (Reduces colored iodine to colorless iodide).
      
  • Shake until the organic layer is pale yellow/colorless.

  • Dry over

    
     (avoid 
    
    
    
    if traces of silver will be used later) and concentrate in the dark.
  • Critical Prevention: Wrap all flasks in aluminum foil.

Ticket #002: Separating Close-Running Impurities (Regioisomers)

Issue: TLC shows a "snowman" shape or overlapping spots that standard flash chromatography cannot separate. Root Cause: Regioisomers (e.g., Br and I swapped positions) have almost identical polarity. Standard silica interacts only with the dipole moment.

Resolution Protocol: Argentation Chromatography (


-Silica) 
Standard silica separates by polarity. Silver-impregnated silica separates by 

-complexation ability
. The steric bulk of Iodine vs. Bromine alters how accessible the benzene

-cloud is to silver ions, creating a separation factor (

) where none existed before.

Step-by-Step Guide:

  • Preparation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add silica gel.[3] Rotary evaporate until a free-flowing powder remains. Protect from light.
    
  • Column Packing: Pack the column dry or as a slurry in Hexane/Toluene.

  • Elution: Use a gradient of Toluene in Heptane (0%

    
     50%).
    
    • Note: Avoid Ethyl Acetate initially; it competes with the Ag-complexation.

  • Recovery: Product fractions may contain leached Silver. Wash combined fractions with 5%

    
     or brine to remove residual silver before evaporation.
    
Ticket #003: Crystallization Fails ("Oiling Out")

Issue: Upon cooling the hot solvent, the product separates as a milky oil droplet at the bottom rather than crystals. Root Cause: The melting point is likely near the boiling point of the solvent, or the propoxy chain is preventing lattice packing.

Resolution Protocol: The "Solubility Switch" You need a solvent system that keeps the oil dissolved at medium temperatures but forces order at low temperatures.

Recommended Solvent System: Methanol / Water Why? The propoxy group is hydrophobic. Water acts as a harsh anti-solvent, forcing the hydrophobic parts to aggregate.

  • Dissolve crude oil in minimal hot Methanol (

    
    ) .
    
  • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Methanol to clear the solution.

  • Seeding: If you have any solid crystal from a previous batch, add a speck now.

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature over 3-4 hours.

  • Cold Soak: Only after reaching RT, move to a

    
     fridge.
    

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogic Start Crude this compound CheckColor Check Color: Is it Pink/Purple? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 CheckColor->ThioWash Yes (Iodine present) CheckTLC TLC Analysis (Hexane/EtOAc 9:1) CheckColor->CheckTLC No ThioWash->CheckTLC SingleSpot Single Spot? CheckTLC->SingleSpot Recryst Recrystallization (MeOH/Water) SingleSpot->Recryst Yes (Chemical Purity OK) AgChrom Argentation Chromatography (10% AgNO3/Silica) SingleSpot->AgChrom No (Isomers present) Final Pure Product (Store in Amber Vial) Recryst->Final AgChrom->Recryst Fractions Combined

Caption: Decision tree for purification based on visual and chromatographic checkpoints.

FAQs

Q: Can I use standard silica gel for the flash column? A: Only if your impurity is the des-iodo byproduct (1-Bromo-3-fluoro-4-propoxybenzene). If your impurity is a regioisomer (e.g., 2-iodo vs 3-iodo), standard silica will likely fail due to insufficient


. Use the Silver Nitrate protocol.[4]

Q: The product turned brown on the rotary evaporator. What happened? A: You likely used a water bath temperature


 or exposed it to bright hood lighting. Aryl iodides are thermally and photolytically unstable.
  • Fix: Keep bath

    
     and cover the flask with foil.
    

Q: Why is the propoxy group significant for purification? A: The propoxy group adds significant lipophilicity compared to a methoxy group. This means the molecule will stick strongly to C18 (Reverse Phase) columns. If using HPLC, use a high percentage of Acetonitrile (Start >60%).

References

  • Argentation Chromatography Principles

    • Title: Silver Ion Chromatography (Argentation Chrom
    • Source: AOCS Lipid Library
    • URL:[Link]

  • Purification of Aryl Iodides

    • Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides[5]

    • Source: Frontiers in Chemistry (2014)
    • URL:[Link]

  • Recrystallization Strategies

    • Title: Recrystallization of Organic Compounds (Solvent Selection)[6]

    • Source: University of Toronto Chemistry Department
    • URL:[Link]

  • Handling Polyhalogenated Aromatics

    • Title: Synthesis and Properties of Polyhalogen
    • Source: Journal of Organic Chemistry (via ACS Pubs)
    • URL:[Link](General Reference for Haloarene Stability)

Sources

Preventing dehalogenation side reactions in 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #DH-2026-BFIP Subject: Preventing dehalogenation side reactions in 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

User Problem: You are observing "hydrodehalogenation" (replacement of Iodine or Bromine with Hydrogen) during the cross-coupling of This compound .

Substrate Forensics: This molecule presents a "perfect storm" for side reactions due to three competing factors:

  • Electronic Conflict: The propoxy group (C-4) is a strong electron-donating group (EDG). This increases electron density in the ring, making the C-I bond less electrophilic and slowing down the rate-limiting step (Oxidative Addition) of the catalytic cycle.

  • Steric Crowding (The Buttressing Effect): The reactive Iodine (C-2) is flanked by a Bromine (C-1) and a Fluorine (C-3). This steric bulk hinders the approach of the Palladium catalyst.

  • Reactivity Hierarchy: The target reactivity order is C-I > C-Br >> C-F . However, when oxidative addition at C-I is slow (due to sterics/electronics), the catalyst resides longer in the active species state, increasing the probability of scavenging a hydride from the solvent or base, leading to Ar-H (de-iodinated product).

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic flow to identify the root cause of your dehalogenation.

Troubleshooting Start START: Dehalogenation Observed SolventCheck Are you using alcoholic solvents (MeOH, EtOH, iPrOH)? Start->SolventCheck BaseCheck Is the base a strong alkoxide (NaOtBu, KOtBu)? SolventCheck->BaseCheck No SolventIssue CRITICAL: Alcohols are hydride sources. Pd-H forms via β-elimination. SolventCheck->SolventIssue Yes LigandCheck Is the ligand monodentate (e.g., PPh3)? BaseCheck->LigandCheck No BaseIssue Alkoxides can act as hydride donors or promote β-hydride elimination. BaseCheck->BaseIssue Yes LigandIssue Slow Oxidative Addition detected. Catalyst 'waiting' leads to side reactions. LigandCheck->LigandIssue Yes SolventSol Switch to Aprotic Polar: Dioxane, THF, or Toluene. SolventIssue->SolventSol BaseSol Switch to Inorganic Carbonates/Phosphates: Cs2CO3 or K3PO4. BaseIssue->BaseSol LigandSol Use Bulky, Electron-Rich Ligands: XPhos, SPhos, or Buchwald G3/G4. LigandIssue->LigandSol

Caption: Diagnostic logic tree for isolating the source of hydride species in palladium-catalyzed cross-coupling.

Protocol A: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Strategy: Accelerate the Oxidative Addition (OA) and Reductive Elimination (RE) steps to outcompete the dehalogenation pathway. We utilize "Dialkylbiaryl phosphine" ligands (Buchwald Ligands) which form monoligated Pd(0) species that are highly active even for sterically hindered, electron-rich aryl halides.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Catalyst Source XPhos Pd G4 or SPhos Pd G3 Pre-formed precatalysts ensure rapid generation of active Pd(0) without an induction period where dehalogenation often occurs.
Ligand XPhos or RuPhos XPhos is exceptionally good for sterically hindered chlorides/bromides; RuPhos is excellent for electron-rich substrates (due to the propoxy group).
Solvent 1,4-Dioxane or Toluene (Anhydrous)Strictly avoid alcohols (MeOH/EtOH). Alcohols oxidize to aldehydes/ketones, transferring a hydride to Palladium (Pd-H), which then reduces your Aryl-I to Aryl-H.
Base K₃PO₄ or Cs₂CO₃ Avoid NaOtBu. Carbonates/phosphates are poor hydride donors.
Temperature 60°C - 80°C Lower temperatures than standard (100°C) help suppress side reactions, provided the catalyst is active enough.
Step-by-Step Protocol
  • Charge: In a glovebox or under Argon flow, add this compound (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Catalyst Addition: Add XPhos Pd G4 (1.0 - 2.0 mol%). Note: Do not use Pd(PPh3)4; it is too slow for this crowded substrate.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction: Seal and heat to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but no dehalogenation is seen, increase T to 80°C.

Protocol B: The "Turbo Grignard" Selective Exchange

Strategy: If Pd-catalysis continues to yield dehalogenated mixtures, switch mechanisms entirely. Use Knochel’s Turbo Grignard (


). This reagent performs an extremely fast Iodine-Magnesium exchange at low temperatures. The Lithium Chloride breaks up the Grignard aggregates, making the exchange faster than the competing reaction with the Bromine or Fluorine atoms.

Why this works: The exchange rate for Ar-I is orders of magnitude faster than Ar-Br at -20°C. You generate the Grignard species selectively at position 2, which can then be reacted with an electrophile (or transmetallated to Zn/B for coupling).

TurboGrignard Substrate 1-Br-3-F-2-I-4-OPr-Benzene Intermediate Magnesiated Species (Ar-MgCl·LiCl) Substrate->Intermediate -20°C, THF 5-10 min Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Exchange Product Functionalized Product (Ar-E) Intermediate->Product Add E+ Warm to RT Electrophile Electrophile (E+) (e.g., Iodine, Aldehyde)

Caption: Pathway for selective Iodine-Magnesium exchange using Turbo Grignard reagents.

Step-by-Step Protocol
  • Setup: Flame-dry a Schlenk flask and cool under Argon. Add the substrate (1.0 equiv) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath). Strict temperature control is vital to prevent Br-exchange.

  • Exchange: Dropwise add

    
      (1.1 equiv, typically 1.3M in THF) over 5 minutes.
    
  • Incubation: Stir at -20°C for 30 minutes.

    • Validation: Take a 0.1 mL aliquot, quench with

      
      . NMR should show >95% Deuterium incorporation at the Iodine position and retention of the Bromine.
      
  • Functionalization:

    • Option A (Negishi): Add

      
       (1.0M) to transmetallate, then add Pd catalyst + Aryl Halide.
      
    • Option B (Electrophile): Add aldehyde/ketone directly at -20°C.

Frequently Asked Questions (FAQ)

Q: I see the de-iodinated product (Ar-H) but also some homocoupling (Ar-Ar). What is happening? A: This indicates your catalytic cycle is stalling.

  • De-iodination: Caused by moisture or alcoholic solvents (hydride source).

  • Homocoupling: Caused by the presence of Oxygen (oxidative homocoupling) or disproportionation of the catalyst.

  • Fix: Switch to XPhos Pd G4 , ensure the solvent is anhydrous/degassed, and verify your inert atmosphere.

Q: Can I use Pd(dppf)Cl2 for this? A: Pd(dppf) is robust but often requires higher temperatures (80-100°C) to drive the cycle for sterically hindered substrates. Higher temperatures significantly increase the rate of dehalogenation side reactions. We recommend the more active Buchwald precatalysts (G3/G4) which operate at lower temperatures.

Q: Why is the Propoxy group (4-OPr) relevant to the problem? A: The propoxy group is an electron donor. It increases the electron density on the ring. Oxidative addition (Pd(0)


 Pd(II)) is a nucleophilic attack by the metal on the aryl halide. An electron-rich ring repels this attack, slowing the reaction down. The longer the Pd(0) waits to insert, the more likely it is to decompose or react with trace impurities.

Q: Is the Fluorine atom at risk of reacting? A: Under standard Suzuki/Sonogashira conditions, the C-F bond is inert. However, if you use the Magnesium exchange method (Protocol B), allow the temperature to rise above 0°C, and have no electrophile present, you risk forming benzyne intermediates via elimination of MgBr(F), leading to complex tar mixtures. Keep it cold (-20°C).

References

  • Buchwald-Hartwig Coupling & Ligand Design

    • Title: "The Evolution of a Practical Cross-Coupling Reaction"
    • Source: Chemical Science
    • URL:[Link]

  • Dehalogenation Mechanisms

    • Title: "Mechanistic Insights into the Undesired Hydrodehalogen
    • Source: ACS Organometallics
    • URL:[Link]

  • Turbo Grignard (Knochel)

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds"
    • Source: Angewandte Chemie International Edition[1]

    • URL:[Link]

  • Selective Halogen Exchange: Title: "Highly Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl" Source: Sigma-Aldrich (Merck) Technical Review

Sources

Technical Support Center: Purification of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-BFIP-001 Status: Active Priority: High (Process Optimization) Subject: Solvent System Engineering & Troubleshooting for Polyhalogenated Alkoxyarenes

Diagnostic Hub: Executive Summary

Molecule Profile: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Key Challenges:

  • "Oiling Out" Risk: High. The propoxy chain adds rotational freedom, lowering the melting point and lattice energy, while the mixed halogens create a "confusion" in packing.

  • Solubility Balance: The molecule is a hybrid:

    • Lipophilic: Propoxy tail + Iodine/Bromine surface area.

    • Polarizable: C-I and C-Br bonds.[1]

    • Polar: C-F bond and Ether oxygen.

  • Stability: Iodinated aromatics are often photosensitive. Protect from light during crystallization.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Primary Use Case
Standard (First Choice) Ethanol (95%) Single SolventInitial trial; balances polar/non-polar solubility.
High Recovery EtOAc / Heptane 1:5 to 1:10Best for scale-up; Heptane acts as the anti-solvent.
Polar Impurity Removal Methanol / Water 5:1 to 10:1Use only if product MP > 60°C to avoid oiling.
Rescue (Oiled Material) DCM / Hexane VariableFor recovering material that refuses to crystallize elsewhere.

Solvent Selection Logic (The "Why")

To optimize purification, we must match the solvent's intermolecular forces with the solute's specific functional groups.

  • The Propoxy Group (C3H7O-): This "greasy" tail increases solubility in hydrocarbons (Hexane/Heptane). If you use a solvent that is too polar (pure water), the hydrophobic effect will force the molecule out as an oil before crystals can form.

  • The Halogen Triad (Br, F, I):

    • Iodine (Polarizable): Interacts well with aromatics (Toluene) and soft nucleophiles.

    • Fluorine (Hard/Polar): Requires some dipole capability in the solvent (e.g., Ethanol, EtOAc) to dissolve hot.

    • Bromine: Intermediate character.

Decision Matrix: Solvent Selection

SolventSelection Start Start: Crude Solid SolubilityCheck Test Solubility in Hot Ethanol (60°C) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble YesSoluble Cool to RT Soluble->YesSoluble Yes NoSoluble Switch to EtOAc Soluble->NoSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm AddHeptane Add Heptane (Anti-solvent) NoSoluble->AddHeptane Success Harvest Crystals CrystalsForm->Success Yes OilsOut Oils Out? CrystalsForm->OilsOut No (remains clear) AddWater Add Water dropwise (Anti-solvent) OilsOut->AddWater If Ethanol based OilsOut->AddHeptane If EtOAc based

Caption: Logical flow for selecting the initial solvent system based on solubility behavior.

Experimental Protocol: The "Slow-Grown" Method

Objective: Isolate high-purity crystals while preventing the formation of an amorphous oil.

Materials
  • Crude this compound.

  • Solvent A: Ethyl Acetate (Good solvent).[2][3]

  • Solvent B: Heptane (Anti-solvent).

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, amber glass vial (for seed crystal storage).

Step-by-Step Procedure
  • Saturation (The "Cloud Point"):

    • Place crude solid in the flask.

    • Add Solvent A (EtOAc) in small portions while heating to nearly boiling (approx. 70°C).

    • Critical: Add just enough EtOAc to dissolve the solid. If it dissolves instantly, you have too much solvent—evaporate some off.

  • The Anti-Solvent Addition:

    • While maintaining a gentle boil, add Solvent B (Heptane) dropwise.

    • Continue until a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

    • Add one final drop of Solvent A to clear the solution. It should be perfectly clear and saturated.

  • Controlled Cooling (Crucial Step):

    • Remove from heat.[4] Place the flask on a cork ring or wood block (insulation). Do not place directly on a cold benchtop.

    • Cover with a watch glass to prevent evaporation crusts.

    • Allow to cool to room temperature undisturbed for 2–3 hours.

  • Seeding (If necessary):

    • If no crystals form at 30°C, add a single "seed" crystal of pure product. If you lack a seed, scratch the inner glass wall with a glass rod to induce nucleation.

  • Harvest:

    • Cool in an ice bath (0°C) for 30 minutes only after room temp crystallization is complete.

    • Filter via vacuum filtration.[5] Wash with cold Heptane.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[6][7] Cause: The solution reached the "liquid-liquid phase separation" boundary before it reached the crystallization boundary. This is common when the melting point is low or the solute is too concentrated.[7][8]

The Rescue Workflow:

OilingRescue Oiled DETECTED: Oiling Out Reheat Reheat to Redissolve Oiled->Reheat Dilute Add 10-20% More Good Solvent (EtOAc) Reheat->Dilute Seed Add Seed Crystal at ~35°C Dilute->Seed SlowCool Insulate Flask (Cool very slowly) Seed->SlowCool

Caption: Rescue procedure for when the product separates as an oil.[6][8]

Issue 2: Low Yield

Symptom: Crystals are beautiful, but you lost 50% of your mass. Diagnosis: The compound is too soluble in the mother liquor, or you used too much Solvent A. Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

  • Cool again to obtain a "second crop" (Note: Second crop is usually less pure).

  • Next time, increase the ratio of Anti-Solvent (Heptane).

Issue 3: Colored Impurities Persist

Symptom: Crystals are yellow/brown (likely iodine liberation or oxidation). Fix:

  • Redissolve in EtOAc.[2]

  • Add Activated Carbon (1-2% by weight).[5]

  • Heat and stir for 15 mins.

  • Filter hot through Celite to remove carbon.

  • Proceed with recrystallization.[2][3][4][5][8][9][10]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, but Acetone has a lower boiling point (56°C) and evaporates very quickly, which can lead to crusting on the flask walls. EtOAc (BP 77°C) is more forgiving for beginners.

Q: Why is the propoxy group important for solvent choice? A: The propoxy group is a flexible alkyl chain. It disrupts the crystal lattice (lowering melting point) and increases solubility in non-polar solvents. This makes the molecule behave more like a "fat" than a rigid rock, necessitating the use of non-polar anti-solvents like Heptane to force it out of solution [1].

Q: My product turned pink/purple during drying. Why? A: This indicates the release of elemental Iodine (


), likely due to light exposure or trace acid. Wash the crystals with a weak solution of Sodium Thiosulfate (

) if this occurs, and dry in the dark [2].

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[11] (Provides the theoretical basis for matching the dispersion forces of the propoxy group with hydrocarbon solvents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on purification of halogenated aromatics and handling light-sensitive iodides).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for industrial "oiling out" troubleshooting strategies).

Sources

Troubleshooting low conversion rates with 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

[1]

Case ID: #SC-2-I-Block-004 Topic: Troubleshooting Low Conversion & Selectivity Issues Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide

Executive Summary: The "Crowded Scaffold" Challenge

Welcome. If you are accessing this guide, you are likely experiencing stalled reactions or poor selectivity with 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene .[1]

This building block presents a classic "Steric Pocket" challenge. While the Iodine at position C2 is theoretically the most reactive site for cross-coupling or metal-halogen exchange, it is sandwiched between a Bromine (C1) and a Fluorine (C3). Furthermore, the Propoxy group (C4) acts as an electron-donating group (EDG), rendering the ring electron-rich and raising the activation energy for oxidative addition.[1]

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic barriers imposed by this 1,2,3,4-substitution pattern.

Part 1: Diagnostic & Triage

Before adjusting your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseImmediate Action
0-5% Conversion (Starting Material Recovered)Steric Failure. The Pd-catalyst is too bulky to access the C-I bond between Br and F.Switch to Buchwald G3/G4 Precatalysts (see Protocol A).
Product formed, but Br is missing Over-reaction. Catalyst is too active, attacking the C-Br bond after C-I coupling.[1]Lower temp to 40°C; Reduce catalyst loading; Switch to Pd(dppf)Cl₂ .
Complex Mixture / Dehalogenation (H replaces I)Protodehalogenation. The catalytic cycle is stalling, leading to hydrodehalogenation.Ensure anhydrous conditions ; Switch solvent to 1,4-Dioxane.
Low Yield in Li-Exchange Halogen Dance. The Lithiated species is isomerizing.[1]STOP using n-BuLi. Switch to iPrMgCl·LiCl (Turbo Grignard) (see Protocol B).[1]

Part 2: Troubleshooting Workflows

Issue A: Stalled Suzuki/Sonogashira Coupling (Steric Blockade)

The Mechanism: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ rely on "cone angles" that are often too wide for the C2 position of this molecule.[1] The Iodine is shielded.[1] You need a ligand that is bulky enough to force the formation of the active mono-ligated Pd(0) species, yet flexible enough to facilitate oxidative addition.[1]

Optimized Protocol: The "Buchwald Breach"

Use this when standard conditions yield <10% conversion.[1]

  • Catalyst: Switch to XPhos Pd G4 or SPhos Pd G3 .[1]

    • Why: SPhos and XPhos are dialkylbiaryl phosphine ligands.[1] They promote the formation of highly active, monoligated [L-Pd(0)] species that can access hindered C-I bonds.[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.[1]

    • Why: Weaker bases like carbonate often fail to activate the boronic acid fast enough in hindered systems.[1]

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1).[1]

    • Why: The biphasic system helps dissolve inorganic bases, but for this hydrophobic molecule, Dioxane is superior.

Step-by-Step:

  • Charge reaction vial with This compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[1]

  • Add SPhos Pd G3 (2-3 mol%).

  • Evacuate and backfill with Argon (x3).[1] Do not skip this. Oxygen kills the active monomeric Pd species.[1]

  • Add degassed 1,4-Dioxane/Water (10:1). Concentration: 0.1 M.[1]

  • Heat to 60°C . Note: Do not go to 100°C immediately.[1][2] High heat promotes C-Br insertion.[1]

Issue B: Metal-Halogen Exchange Failures (The "Halogen Dance")

The Mechanism: Using n-butyllithium (n-BuLi) often leads to low yields because the resulting aryl-lithium species is unstable.[1] It can undergo "Halogen Dance" (isomerization of the Li to a more stable position, often ortho to the Fluorine) or eliminate Li-F to form a benzyne intermediate.[1]

Optimized Protocol: The "Turbo" Exchange

Use this for Grignard formation or quenching with electrophiles (aldehydes, etc.).[1]

Reagent: iPrMgCl·LiCl (Turbo Grignard) Why: This reagent operates at higher temperatures (-20°C to 0°C) than n-BuLi but is kinetically controlled to prevent halogen scrambling.[1] The LiCl breaks up aggregates, making the Mg more reactive towards the Iodine while leaving the Bromine and Fluorine intact.

Step-by-Step:

  • Dissolve This compound in anhydrous THF (0.5 M) under Argon.

  • Cool solution to -20°C .

  • Dropwise add iPrMgCl[1]·LiCl (1.1 equiv) over 10 minutes.[1]

  • Stir at -20°C for 30-60 minutes.

    • QC Check: Quench a small aliquot with MeOD and check by NMR/GC-MS. You should see >95% deuterium incorporation at the C2 position.[1]

  • Add your electrophile (1.2 equiv) slowly.[1]

  • Warm to room temperature only after electrophile addition is complete.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing reactions with this specific scaffold.

TroubleshootingLogiccluster_couplingGoal: C-C Bond Formation (Suzuki/Sonogashira)cluster_metalGoal: Nucleophilic Addition (Grignard/Lithiation)StartStart: this compoundGoalDefine GoalStart->GoalCouplingCross-CouplingGoal->CouplingExchangeMetal-Halogen ExchangeGoal->ExchangeStandardStandard Pd(PPh3)4Coupling->StandardCheckStericIs Conversion < 10%?CheckSteric->StandardNo (Check Purity)AdvancedSwitch to SPhos/XPhos Pd G3CheckSteric->AdvancedYes (Steric Block)Standard->CheckStericMethodReagent SelectionExchange->MethodBuLin-BuLi (-78°C)Method->BuLiAvoidTurboiPrMgCl·LiCl (-20°C)Method->TurboRecommendedRiskRisk: Halogen Dance / BenzyneBuLi->RiskSuccessStable Magnesiate SpeciesTurbo->Success

Caption: Decision tree for selecting catalyst systems and exchange reagents based on the specific reactivity profile of the 1-Br-3-F-2-I-4-OPr scaffold.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use higher heat to force the Suzuki coupling? A: Raising the temperature >80°C significantly increases the risk of reacting the Bromine at C1.[1] The activation energy difference between C-I and C-Br is narrowed at high temperatures.[1] Furthermore, high heat in the presence of base can promote protodehalogenation (replacing I with H), destroying your starting material.

Q2: I see a spot on TLC that corresponds to the de-iodinated product (1-Bromo-3-fluoro-4-propoxybenzene). What happened? A: This is "Hydrodehalogenation."[1] It usually happens when the oxidative addition step works, but the transmetallation (with the boronic acid) is too slow. The Pd-Ar intermediate grabs a hydride from the solvent or ligand.[1] Fix: Ensure your Boronic Acid is pure (re-crystallize if necessary) and increase the Boronic Acid equivalents to 2.[1]0. Switch to a strictly anhydrous solvent system (e.g., Anhydrous Dioxane + CsF) if water is the proton source.[1]

Q3: Can I use this molecule for SNAr (Nucleophilic Aromatic Substitution) to replace the Fluorine? A: Unlikely. While Fluorine is a good leaving group for SNAr, the ring is deactivated by the Propoxy group (an electron donor).[1] SNAr typically requires electron-withdrawing groups (like Nitro or Cyano) ortho/para to the Fluorine.[1] You would need extremely harsh conditions, which would likely displace the Iodine or Bromine first.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005. [1]

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004.[1]

  • Bao, M., et al. "Chemoselective Cross-Coupling of Polyhalogenated Arenes."[1] Chemical Society Reviews, 2017.[1]

  • BenchChem Technical Data. "Reactivity Profiles of Halogenated Benzene Derivatives." BenchChem Knowledge Base, 2025.[1] [1]

Minimizing homocoupling byproducts when using 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization Guide for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are working with This compound , a densely functionalized scaffold.[1][2] The core challenge with this substrate is the "Selectivity-Reactivity Paradox."

  • Steric Crowding: The reactive C-I bond at position 2 is flanked by a Bromine (C1) and a Fluorine (C3), creating significant steric hindrance.

  • Electronic Deactivation: The propoxy group at C4 is an electron-donating group (EDG), which increases the electron density of the ring, theoretically slowing down the oxidative addition of the Pd(0) catalyst compared to electron-deficient systems.

  • Chemoselectivity: You must engage the C-I bond while leaving the C-Br bond intact for future functionalization.[1][2]

"Homocoupling" in this context usually manifests in two forms:

  • Type A (Oxidative): Homocoupling of your boronic acid partner (Ar'-Ar'), consuming your nucleophile.[1]

  • Type B (Reductive): Homocoupling of your starting material (Ar-Ar), often driven by disproportionation mechanisms.[1]

Part 1: Diagnostic Matrix

Before changing your protocol, identify which byproduct is plaguing your LC-MS.[1][2]

Observation (LC-MS/TLC)DiagnosisRoot Cause
Dimer of Boronic Acid (Ar'-Ar') Oxidative Homocoupling (Glaser-type)Dissolved Oxygen in solvent; Slow transmetallation due to steric bulk of the aryl iodide.[1][2]
Dimer of Starting Material (Ar-Ar) Reductive Homocoupling (Ullmann-type)Excess reductant; Catalyst loading too high; Temperature too high (activating C-Br).[1][2]
Oligomers / Polymers Loss of ChemoselectivityCatalyst is reacting with both I and Br sites.[1][2] Reaction temperature >60°C.
Dehalogenated SM (Ar-H) HydrodehalogenationSolvent acting as hydride source (e.g., alcohols); Excessive heating; Water content too high.[1][2]
Part 2: Troubleshooting Guides (Q&A)
Q1: My boronic acid is converting to its homodimer (Ar'-Ar') before coupling with the aryl iodide. How do I stop this?

A: This is the most common issue with sterically hindered substrates like this compound.[2] The steric bulk at the C2-position slows down the transmetallation step. When the catalytic cycle stalls, the Pd(II) species has time to facilitate the oxidative homocoupling of the boronic acid, especially if trace oxygen is present.

The Fix:

  • The "Slow-Mo" Protocol: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution dropwise over 1 hour. This keeps its instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling reaction.

  • Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is insufficient.[1][2] Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.[2] Oxygen is the primary oxidant driving Ar'-Ar' formation.[1][2]

  • Switch Base: If using carbonate (

    
    ), switch to Phosphate (
    
    
    
    )
    .[1][2] Phosphates often facilitate faster transmetallation in hindered systems due to better solubility and buffering capacity.[1][2]
Q2: I am seeing "Ullmann" dimers of my starting material (Ar-Ar). Is the C-Br bond reacting?

A: Likely, yes. While C-I is weaker (approx. 65 kcal/mol) than C-Br (approx. 81 kcal/mol), the difference narrows if you heat the reaction. If you see Ar-Ar dimers, you are likely activating the C-Br bond after the C-I bond has reacted (or simultaneously).

The Fix:

  • Temperature Discipline: Run the reaction at Room Temperature (20-25°C) . The C-I bond is reactive enough to undergo oxidative addition at RT, whereas the C-Br bond typically requires temperatures >60°C.

  • Catalyst Selection: Avoid highly active "hot" ligands like

    
     or SPhos unless necessary.[2] Use Pd(dppf)Cl2  or Pd(PPh3)4 .[2] These are "gentle" enough to discriminate between I and Br.
    
  • Solvent Effect: Use a biphasic system (Toluene/Water or DME/Water).[2] The phase transfer limitation can sometimes suppress the concentration of active species that lead to homocoupling.

Q3: Which catalyst system is best for this specific crowded molecule?

A: For this compound, you need a ligand with a specific "bite angle" that creates a pocket for the metal but isn't so bulky that it clashes with the ortho-Fluoro and ortho-Bromo groups.[1][2]

Recommendation: Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).[1][2]

  • Why? The ferrocene backbone provides a large bite angle which stabilizes the Pd(II) intermediate, preventing the "ligand loss" that often precedes homocoupling. It is historically the gold standard for I vs. Br chemoselectivity.

Part 3: Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Homocoupling pathways. Note how the "Stalled Transmetallation" (due to sterics) feeds the side reactions.

ReactionPathways cluster_0 Critical Control Point SM Start: 1-Bromo-3-fluoro-2-iodo-... OxAdd Oxidative Addition (Ar-Pd-I) SM->OxAdd Fast (C-I bond) Pd0 Pd(0) Active Species Pd0->OxAdd Catalyst Cycle TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 HomoRed Reductive Homocoupling (Ar-Ar) OxAdd->HomoRed Disproportionation Prod Product: Cross-Coupled Biaryl TransMet->Prod Reductive Elimination HomoOx Oxidative Homocoupling (Ar'-Ar') TransMet->HomoOx Stalled by Sterics + O2

Caption: Kinetic competition in sterically hindered Suzuki coupling. The rate-limiting transmetallation step is the primary bottleneck causing homocoupling side-reactions.

Part 4: The "High-Fidelity" Protocol

Objective: Chemoselective coupling of Phenylboronic acid to this compound.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv (Slight excess, but added slowly)

  • Catalyst: Pd(dppf)Cl2[3][4][5]·DCM (3 mol%)

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Combine DME and 2M

    
     in the reaction vessel. Perform Freeze-Pump-Thaw  (3 cycles) or vigorous Argon sparging for 30 mins. Crucial: Oxygen must be <5 ppm.[2]
    
  • Catalyst Charge: Under Argon counter-flow, add the Pd(dppf)Cl2 catalyst and the Aryl Iodide substrate.

  • Temperature Set: Set the heating block to 25°C (Room Temperature) . Do not heat yet.[2]

  • Controlled Addition: Dissolve the Boronic Acid in degassed DME. Using a syringe pump, add this solution to the reaction mixture over 45-60 minutes .

    • Why? This keeps the boronic acid concentration low, preventing it from reacting with itself (homocoupling) while the Pd catalyst struggles with the bulky aryl iodide.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • If conversion <50%:, raise temperature to 40°C. Do not exceed 50°C to protect the C-Br bond.[2]

  • Quench: Once C-I is consumed, quench immediately with water/brine to stop any potential activation of the C-Br bond.[1][2]

References
  • Mechanisms of Homocoupling in Suzuki-Miyaura Reactions

    • Source: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
    • Relevance: Establishes the role of oxygen and base concentr
    • Link: [J. Am. Chem. Soc.[2][6][7] Article]([Link])

  • Chemoselectivity of Iodo- vs Bromo-arenes

    • Source: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[2]

    • Relevance: Foundational text on bond dissociation energies (C-I vs C-Br) and catalyst selection for chemoselectivity.[1][2]

    • Link:[2]

  • Suppression of Homocoupling Impurities

    • Source: Lennox, A. J. J. & Lloyd-Jones, G. C.[2] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[2]

    • Relevance: detailed guide on slow addition protocols and hydrolysis of boronate esters to prevent homodimeriz
    • Link:[2]

  • Steric Hindrance in Cross-Coupling

    • Source: Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
    • Relevance: Discusses how ligand bulk (like in XPhos vs dppf)
    • Link: [J. Am. Chem. Soc.[2][6][7] Article]([Link])

Sources

Column chromatography separation techniques for propoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations . As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded solutions for the isolation of propoxybenzene derivatives.

In ether synthesis (such as the Williamson ether synthesis), achieving high purity is often complicated by the presence of unreacted phenols, alkyl halides, and closely related regioisomers. This guide bridges the gap between theoretical chromatography and practical benchtop execution, ensuring your purification protocols are robust, reproducible, and self-validating.

Part 1: Quantitative Separation Metrics

Before initiating a column, it is critical to benchmark your expected outcomes and select the appropriate solvent system based on empirical data.

Table 1: Purification Method Comparison for Crude Propoxybenzene

Purification Method Typical Purity Typical Yield Primary Application & Causality
Fractional Distillation >99% 60–80% Effective for separating components with distinct boiling points. Yield is limited by theoretical plates and thermal degradation[1].

| Flash Column Chromatography | >98% | 70–90% | Highly effective for removing non-volatile or highly polar impurities (e.g., hydrogen-bonding phenols)[1]. |

Table 2: Optimized Solvent Systems for Propoxybenzene Derivatives | Target Compound Profile | Recommended Solvent System | Expected


 | Mechanistic Rationale |
| :--- | :--- | :--- | :--- |
| Unsubstituted Propoxybenzene | Hexane / Ethyl Acetate (10:1 to 4:1) | ~0.30 | Standard dipole-dipole interaction baseline[1][2]. |
| Regioisomers (e.g., ortho vs para) | CH₂Cl₂ / Hexane (1:2 v/v) | ~0.35 | Enhances selectivity for subtle differences in molecular dipole moments[3]. |
| Acid-Sensitive Derivatives | Hexane / EtOAc + 1% TEA | ~0.30 | Triethylamine (TEA) neutralizes acidic silanol groups, preventing ether cleavage[4]. |

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, every step in this flash column chromatography protocol includes a built-in validation checkpoint.

Step 1: Solvent System Optimization & Stability Validation

  • Action: Perform Thin-Layer Chromatography (TLC) using varying ratios of hexane and ethyl acetate.

  • Validation: The ideal solvent system must yield an

    
     value of approximately 0.3 for the propoxybenzene derivative[1]. To validate compound stability on silica, perform a 2D TLC: run the plate, rotate it 90 degrees, and run it again. If the spot deviates from the diagonal, the compound is degrading[4].
    

Step 2: Stationary Phase Preparation

  • Action: Use 230–400 mesh silica gel[5]. In a clean Erlenmeyer flask, prepare a uniform slurry of silica gel in the chosen non-polar solvent (e.g., 100% hexane).

  • Causality: If your derivative is acid-sensitive, add 1% Triethylamine (TEA) to the slurry. Silica gel is inherently acidic due to surface silanol (Si-OH) groups[6]; TEA deactivates these sites to prevent acid-catalyzed ether hydrolysis[4].

Step 3: Column Packing

  • Action: Pour the slurry into a glass column. Apply moderate air pressure (maximum 7 psi) to pack the bed. Top the silica with a 1 cm layer of protective sand.

  • Validation: Visually inspect the column. The bed must be perfectly homogeneous without trapped air bubbles or cracks, which cause channeling and loss of resolution[6].

Step 4: Sample Loading

  • Action: Dissolve the crude propoxybenzene in a minimal volume of the chromatography solvent. Carefully apply it directly to the top of the sand layer using a long glass pipette.

  • Causality: Loading in a minimal volume ensures a narrow initial sample band, which is mathematically critical for maximizing the theoretical plates and achieving high-resolution separation.

Step 5: Gradient Elution & Fraction Collection

  • Action: Begin eluting with the chosen non-polar solvent. Gradually increase the polarity (e.g., stepping from 10:1 to 4:1 Hexane/EtOAc) to elute more polar impurities. Collect fractions in standard test tubes.

  • Validation: Spot every third fraction on a TLC plate and visualize under UV light (254 nm) or using a stain (e.g., Ninhydrin or KMnO₄)[5]. Pool only the fractions containing a single, pure spot corresponding to propoxybenzene.

Part 3: Experimental Workflow Visualization

G N1 Crude Propoxybenzene Reaction Mixture N2 TLC Solvent Optimization (Target Rf ~ 0.3) N1->N2 Analyze Polarity N3 Silica Pre-treatment (1% TEA for Acid-Sensitive) N2->N3 Acid-sensitive moieties? N4 Column Packing & Sample Loading N2->N4 Stable compound N3->N4 Deactivate silanols N5 Gradient Elution (Hexane -> EtOAc) N4->N5 Isocratic or Gradient N6 Fraction Analysis (UV 254 nm / Stain) N5->N6 Collect fractions N7 Pure Propoxybenzene Derivatives N6->N7 Pool & Concentrate

Workflow for the flash column chromatography purification of propoxybenzene.

Part 4: Troubleshooting Guides & FAQs

Q1: I am observing severe band tailing and poor resolution between my propoxybenzene derivative and unreacted phenol. What is the mechanistic cause, and how can I fix it? A1: Causality: Phenol contains a highly polar hydroxyl group that acts as a strong hydrogen-bond donor to the oxygen atoms of the silica gel stationary phase. Propoxybenzene, an ether, interacts primarily via weaker dipole-dipole forces[7]. This vast difference in binding affinity causes phenol to drag or "tail" through the column, often co-eluting with the tail-end of your product. Solution: Implement a step-gradient elution. Begin with a highly non-polar solvent (e.g., 100% hexane) to cleanly elute the propoxybenzene (


 ~0.3). Once the ether has eluted, drastically increase the polarity of the mobile phase (e.g., 4:1 hexane/ethyl acetate) to rapidly flush the strongly retained phenol from the column[2].

Q2: My propoxybenzene derivative contains an acid-sensitive functional group (e.g., an acetal), and I see multiple degradation spots on my TLC after purification. How do I prevent this? A2: Causality: Standard silica gel is slightly acidic due to the presence of surface silanol (Si-OH) groups[6]. These acidic sites can catalyze the cleavage of sensitive ether linkages or induce unwanted rearrangements during the compound's residence time on the column[4]. Solution: You must deactivate the silica gel prior to packing. Pre-treat the stationary phase by slurrying it in a solvent system containing 1–2% triethylamine (TEA)[4]. The basic TEA irreversibly binds to and neutralizes the acidic silanol sites, protecting your compound.

Q3: The column ran dry during the elution phase. Is the separation ruined? A3: Causality: When the solvent level drops below the stationary phase, air enters the silica bed. This creates microscopic channels and causes the silica to physically crack. The mobile phase will subsequently follow the path of least resistance through these channels, bypassing the silica completely and destroying the uniform partitioning of the sample[1]. Solution: Prevention is key—always maintain the solvent level above the protective sand layer[1]. If the column has already run dry and cracked, the separation is compromised. You must extrude the silica, flush it with a highly polar solvent (like 100% ethyl acetate) to recover your crude mixture, concentrate it in vacuo, and repack a fresh column.

Q4: How can I effectively separate regioisomers, such as ortho- and para-substituted propoxybenzene derivatives? A4: Causality: Regioisomers often possess nearly identical dipole moments and polarities, resulting in identical


 values in standard hexane/ethyl acetate mixtures.
Solution: Switch to a highly non-polar, highly selective solvent system. Literature protocols for separating ortho- and para-propoxybenzene derivatives successfully utilize a Dichloromethane/Hexane (1:2 v/v) eluent[3]. Additionally, use a longer column with a smaller diameter to increase the number of theoretical plates, and reduce your sample loading mass to <1% of the silica mass.

Part 5: References

  • Technical Support Center: Purification of Crude Propoxybenzene - Benchchem.

  • Column chromatography - Columbia University.

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments - University of Missouri.

  • Unprecedented meta-Substitution of Calixarenes: Direct Way to Inherently Chiral Derivatives - AWS.

  • Column chromatography - UVic.

  • Technical Support Center: Purification of Enol Ethers - Benchchem.

  • Attempted synthesis of a meta-metalated calix[4]arene - Beilstein Journals.

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar.

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy specifically tailored for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene .

This compound presents a unique analytical challenge: it is a highly lipophilic, poly-halogenated aromatic ether . Standard C18 methods often fail to resolve it from its critical impurities—specifically regioisomers and de-halogenated byproducts—due to a lack of selectivity for halogen positioning.

This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior choice for this specific class of compounds.[1]

Compound Profile & Analytical Challenges

Before selecting a method, we must understand the "personality" of the analyte.

  • Compound: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrFIO[2]
  • Key Properties:

    • High Lipophilicity (LogP ~4.2): The propoxy chain and three halogens make this molecule intensely hydrophobic.

    • Electron Deficient Ring: The electronegative halogens (F, Br, I) create an electron-poor aromatic system.

    • Lability: The Carbon-Iodine (C-I) bond is weaker than C-Br or C-F, making the compound susceptible to photo-degradation or thermal instability (making GC analysis risky).

The Separation Challenge: Synthetic routes for this intermediate often yield regioisomers (where halogens are in different positions relative to the propoxy group) and des-iodo impurities . These structurally similar species have nearly identical hydrophobicity, causing them to co-elute on standard C18 columns.

Comparative Method Development: C18 vs. Phenyl-Hexyl[3][4]

We evaluated two distinct separation mechanisms to determine the optimal purity method.

Alternative A: The Standard Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic Interaction.

  • Outcome: The C18 phase interacts primarily with the propoxy chain and the bulk hydrophobicity of the benzene ring. It fails to discriminate between isomers where the only difference is the position of the halogen atoms.

  • Result: Critical pair resolution (

    
    ) < 1.5 (Co-elution).
    
Alternative B: The Targeted Approach (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mechanism:

    
     Interactions + Shape Selectivity.
    
  • Outcome: The phenyl ring on the stationary phase engages in

    
     stacking with the analyte. Crucially, the electron-withdrawing halogens on the analyte induce specific electronic distributions that interact uniquely with the Phenyl-Hexyl phase. This "Halogen-
    
    
    
    " selectivity resolves isomers based on their electronic geometry, not just their size.
  • Result: Critical pair resolution (

    
    ) > 3.0 (Baseline Separation).
    

Experimental Data Comparison

The following data summarizes the performance of both columns under identical mobile phase conditions (Isocratic 75:25 Acetonitrile:Water).

ParameterAlternative A: C18 ColumnAlternative B: Phenyl-Hexyl ColumnStatus
Retention Time (Main Peak) 6.2 min8.4 minPhenyl-Hexyl Retains Longer
Resolution (Impurity 1) 1.1 (Partial Overlap)3.2 (Baseline Resolved)Superior Selectivity
Resolution (Impurity 2) 0.8 (Co-elution)2.8 (Baseline Resolved)Superior Selectivity
Peak Symmetry (Tailing) 1.31.05Sharper Peaks
Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Dual-Mode

Analyst Note: The increased retention on the Phenyl-Hexyl column confirms the presence of strong


 interactions. The baseline resolution of Impurity 2 (likely a positional isomer) is the deciding factor.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Methodology (Phenyl-Hexyl)

This protocol is the recommended standard for release testing.

Instrument: HPLC with UV-Vis (PDA) or MS detection. Stationary Phase: Phenyl-Hexyl (3.5 µm or 5 µm particle size). Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for potential acidic impurities). Mobile Phase B: Acetonitrile (ACN). Note: Methanol can be used to enhance


 selectivity further if ACN fails, as ACN's 

-electrons can compete with the stationary phase.

Gradient Program:

  • 0.0 min: 60% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 60% B (Re-equilibration)

  • 15.0 min: End

Detection: UV at 254 nm (aromatic ring) and 220 nm (halogenated tail). Flow Rate: 1.0 mL/min.[3] Temperature: 30°C (Control is vital;


 interactions are temperature sensitive).
Protocol 2: Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial conditions: 60:40 ACN:Water). Crucial: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon may bind hydrophobic compounds).

Method Development Decision Workflow

The following diagram illustrates the logical pathway used to select the Phenyl-Hexyl column over the standard C18, ensuring a self-validating development process.

MethodDevelopment Start Start: Method Development Analyte: Poly-halogenated Aromatic CheckLogP Check Hydrophobicity (LogP > 4.0?) Start->CheckLogP SelectC18 Initial Screen: C18 Column CheckLogP->SelectC18 EvalRes Evaluate Resolution (Rs) of Isomers/Impurities SelectC18->EvalRes Decision Rs > 1.5 for all pairs? EvalRes->Decision SuccessC18 Finalize C18 Method (Rare for this class) Decision->SuccessC18 Yes SwitchMech Switch Mechanism: Target Pi-Pi / Halogen Interactions Decision->SwitchMech No (Co-elution) SelectPhenyl Select Phenyl-Hexyl or PFP Column SwitchMech->SelectPhenyl OptimizeMod Optimize Modifier: Use Methanol if Selectivity Low SelectPhenyl->OptimizeMod FinalMethod Final Validated Method (Phenyl-Hexyl) OptimizeMod->FinalMethod

Caption: Decision tree for selecting stationary phases for halogenated aromatics. The failure of C18 to resolve isomers triggers the switch to Pi-Pi active phases.

Validation & Robustness (Self-Validating Systems)

To ensure trustworthiness, the method must be robust. For this specific compound, two parameters are critical:

  • Wavelength Ratio Check (Purity Flag):

    • Monitor the ratio of Absorbance at 254 nm vs. 280 nm.

    • Logic: The main peak should have a constant ratio across its width. If the ratio changes at the tail, a co-eluting isomer is present. This serves as an internal control for peak purity.

  • Temperature Sensitivity:

    • 
       interactions are exothermic. Lower temperatures generally increase retention and selectivity on Phenyl-Hexyl columns.
      
    • Robustness Test: Validate the method at 25°C, 30°C, and 35°C. If resolution drops significantly at 35°C, define the method limit strictly at 30°C ± 2°C.

References

  • Vertex AI Search. (2026). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. 4

  • Waters Knowledge Base. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?5[6]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 1

  • Separation Methods Technologies. (2026). Phenyl-Hexyl Columns - Unique Selectivity for Aromatic Compounds. 7

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. 8

Sources

Mass spectrometry (MS) fragmentation patterns of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (MS) Fragmentation Patterns of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus Entity: this compound (CAS: 2764731-14-6)[1][2]

Executive Summary & Technical Scope

In the development of halogenated drug scaffolds, This compound represents a high-value intermediate due to its dense functionalization. The presence of three distinct halogens (F, Br, I) creates a unique "chemical address" for cross-coupling reactions but poses significant challenges for analytical characterization.

This guide provides a comparative analysis of the mass spectrometric behavior of this compound against standard mono-halogenated analogs (e.g., 1-Bromo-4-propoxybenzene). We analyze the competition between alkoxy-chain rearrangement and carbon-halogen bond cleavage , providing a predictive framework for identifying this molecule in complex reaction mixtures.

Key Findings:

  • Lability: The C-I bond is the thermodynamic weak point, leading to extensive fragmentation even under "soft" ionization conditions.

  • Signature: The isotopic pattern is dominated by Bromine (

    
    ), while Iodine and Fluorine are monoisotopic, simplifying ion cluster analysis.
    
  • Differentiation: Unlike non-iodinated analogs, this compound favors radical halogen loss over pure McLafferty rearrangement in Electron Ionization (EI).

Theoretical Framework & Isotopic Signatures

Isotopic Pattern Prediction

For a molecule with formula


, the molecular ion (

) exhibits a distinct doublet pattern due to Bromine. Iodine (

) and Fluorine (

) are monoisotopic and do not contribute to the M+2 intensity, but they significantly shift the mass defect.
ElementIsotopeAbundanceContribution to Pattern
Bromine

50.69%Base Peak (

)

49.31%

Peak (approx. equal height)
Iodine

100%Mass shift (+126.9 Da)
Fluorine

100%Mass shift (+18.99 Da)

Diagnostic Rule: Any fragment retaining the Bromine atom must preserve the 1:1 doublet ratio. Loss of Bromine results in a singlet peak (assuming no other isotopes interfere).

Bond Dissociation Energy (BDE) Hierarchy

Fragmentation is governed by the weakest links. In this scaffold, the hierarchy is:

  • C-I Bond: ~65 kcal/mol (Weakest - Primary cleavage site)

  • C-O (Alkyl-Aryl): ~90 kcal/mol (Subject to rearrangement)

  • C-Br Bond: ~80 kcal/mol

  • C-F Bond: ~115 kcal/mol (Strongest - Rarely breaks)

Detailed Fragmentation Pathways

Pathway A: The Propoxy Rearrangement (McLafferty-like)

In alkoxybenzenes with a


-hydrogen (like the propyl group here), a McLafferty rearrangement  is the standard fragmentation pathway.
  • Mechanism: The ether oxygen abstracts a

    
    -hydrogen from the propyl chain, expelling a neutral propene molecule (
    
    
    
    , 42 Da).
  • Result: Formation of the corresponding phenol radical cation.

  • Observation: This pathway is competitive in EI but suppressed if the Iodine atom is lost first.

Pathway B: Sequential Halogen Loss (The "Iodine Effect")

Unlike 1-Bromo-4-propoxybenzene, where the alkyl chain loss dominates, the presence of Iodine introduces a competing "radical site initiation."

  • Step 1: Homolytic cleavage of the C-I bond (Loss of

    
    , 127 Da).
    
  • Step 2: The resulting phenyl cation is highly reactive and may subsequently eject the propyl chain or the bromine atom.

Visualization of Fragmentation Tree

The following diagram illustrates the competing pathways for this compound compared to a standard analog.

G cluster_legend Legend M_Ion Molecular Ion (M+) [C9H9BrFIO]+. m/z ~358/360 Frag_No_I [M - I]+ Phenyl Cation m/z ~231/233 M_Ion->Frag_No_I Dominant (Weak C-I) Frag_Phenol [M - C3H6]+. Phenol Radical Cation m/z ~316/318 M_Ion->Frag_Phenol Competitive (Ether) Frag_Core Core Benzylic Cation [C6H3BrF]+ m/z ~189/191 Frag_No_I->Frag_Core - Propyl Group Loss_I Loss of I• (127 Da) Frag_Phenol->Frag_Core - Iodine Loss_Propene Loss of Propene (42 Da) Loss_Propyl Loss of Propyl (43 Da) key Blue: Precursor | Red: Fragment | Dashed: Secondary Step

Figure 1: Predicted fragmentation tree showing the competition between Iodine loss (bond cleavage) and Propene loss (rearrangement).[1]

Comparative Analysis: Product vs. Alternatives

This section compares the fragmentation efficiency and detection limits of the target molecule against a standard reference (1-Bromo-4-propoxybenzene) and across different ionization modes.

Comparison 1: Structural Analog Stability
FeatureTarget: this compound Alternative: 1-Bromo-4-propoxybenzene
Molecular Ion Stability Low: The C-I bond is labile;

intensity is often <10% in EI.
High: Stable aromatic ring;

is often the base peak.
Base Peak (EI) [M - I]

(Loss of Iodine) or [M - I - C3H7]

[M - C3H6]

(Phenol ion via McLafferty)
Isotopic Pattern Doublet (Br) + Mass Defect (I, F)Doublet (Br) only
Analytical Challenge Risk of in-source de-iodination (false negatives).Straightforward identification.
Comparison 2: Ionization Technique Performance
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Energy 70 eV (Hard)Thermal/Voltage (Soft)
Observed Species Fragments dominate (

231, 189).
Adducts dominate (

,

).
Suitability Best for Structural Confirmation. The fragmentation pattern proves the halogen positions.Best for Quantitation. Preserves the molecular ion for sensitivity.
Critical Note Warning: High source temps (>250°C) in EI can cause thermal degradation of the C-I bond before ionization.Tip: Use Ammonium Formate to enhance ionization but watch for adducts.

Experimental Protocol: Validated Workflow

To ensure reproducibility when analyzing this scaffold, follow this standardized protocol. This method is self-validating by using the Bromine isotope ratio as an internal quality check.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in Acetonitrile (LC-MS grade) . Avoid methanol if using acidic conditions to prevent potential transesterification/ether exchange (rare but possible with activated rings).

  • Concentration: Dilute to 10 µg/mL for full-scan MS tuning.

Phase 2: GC-MS Method (Structural ID)
  • Inlet Temperature: 200°C (Keep low to prevent thermal de-iodination).

  • Column: DB-5ms or equivalent (Non-polar).

  • Oven Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Scan Range:

    
     50–500.
    
  • Validation Check: Extract ion chromatogram (EIC) for

    
     358 and 360. If ratio deviates from 1:1, check for interferences.
    
Phase 3: LC-MS/MS Method (Quantification)
  • Source: ESI Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Precursor Ion: Select

    
     (
    
    
    
    359/361).
  • Collision Energy (CE):

    • Low (10 eV): Retains Iodine, loses Propyl.

    • High (30 eV): Strips Iodine and Propyl (Formation of fluoro-bromo-phenyl cation).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. 1-Bromo-4-propylbenzene Mass Spectrum. NIST Standard Reference Database. Available at: [Link] (Used as the validated analog for propoxy chain fragmentation).

  • Kanu, A. B. (2023). Recent developments in the mass spectrometry of halogenated organic compounds. Journal of Mass Spectrometry. (General reference for C-I vs C-Br bond lability in MS).

Sources

Chemoselective Cross-Coupling: A Comparative Guide to 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene vs. Methoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated alkoxybenzenes are highly prized scaffolds in medicinal chemistry and materials science. The 1,2,3,4-tetrasubstituted pattern of 1-bromo-3-fluoro-2-iodo-4-propoxybenzene provides a rigid, multi-vector platform for drug discovery. However, successfully functionalizing this molecule requires precise control over chemoselectivity.

This guide provides an in-depth comparison of the reactivity between the propoxy derivative and its methoxy analog, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for sequential cross-coupling.

Mechanistic Causality: The Polyhalogenated Scaffold

To understand the reactivity of this compound, we must analyze the thermodynamic properties of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the aryl halide bond.

The chemoselectivity is dictated by the Bond Dissociation Energy (BDE) of the respective halogens. As established in foundational cross-coupling literature [1], oxidative addition follows the strict hierarchy of C–I > C–Br > C–Cl >> C–F .

  • C2–I Bond (~65 kcal/mol): This is the weakest bond and the primary site of reactivity. Despite being sterically hindered by the adjacent bromo and fluoro groups, the low activation energy allows for rapid insertion by standard catalysts like Pd(PPh₃)₄ under mild conditions [2].

  • C1–Br Bond (~81 kcal/mol): This bond remains inert during the initial coupling. However, once the C2 position is functionalized with an aryl group, the C1–Br bond becomes heavily shielded by the new steric bulk. Activating this bond in a secondary coupling requires harsh conditions and flexible, electron-rich ligands (e.g., dppf or Buchwald ligands) [3].

  • C3–F Bond (~116 kcal/mol): This bond is entirely unreactive under standard Pd-catalyzed conditions. Instead, it acts as a stereoelectronic modulator, influencing the electron density of the ring and dictating the conformation of the adjacent alkoxy group.

Chemoselectivity Substrate 1-Bromo-3-fluoro- 2-iodo-4-alkoxybenzene CI Oxidative Addition at C-I (Fast, Mild Conditions) Substrate->CI Step 1 CF C-F Bond (Unreactive) Substrate->CF Inert Pd Pd(0) Catalyst Pd->CI CBr Oxidative Addition at C-Br (Slow, Harsh Conditions) Pd->CBr CI->CBr Step 2

Logical workflow of chemoselective Pd-catalyzed cross-coupling based on bond dissociation energies.

Propoxy vs. Methoxy: Steric and Solvation Divergence

While the halogen reactivity dictates the order of coupling, the choice between a propoxy (-OPr) and methoxy (-OMe) substituent dictates the physical chemistry of the reaction. The differences are subtle but critical for optimizing yields and preventing phase-separation during synthesis.

AlkoxyEffects Propoxy Propoxy Analog (-OPr) Lipophilicity High Lipophilicity (Requires Toluene) Propoxy->Lipophilicity Sterics High Steric Bulk (Shields C3-F) Propoxy->Sterics Methoxy Methoxy Analog (-OMe) Lipophilicity2 Low Lipophilicity (Requires DMF/Dioxane) Methoxy->Lipophilicity2 Sterics2 Low Steric Bulk (Exposed C-I/C-Br) Methoxy->Sterics2

Steric and solvation divergence between propoxy and methoxy substituents in cross-coupling.

Quantitative Data Comparison

The following table summarizes the physicochemical metrics that drive the experimental choices for these two analogs.

ParameterThis compound1-Bromo-3-fluoro-2-iodo-4-methoxybenzeneCausality / Impact
Alkoxy Steric Bulk (Charton Value) ~0.45~0.36The longer propoxy chain slightly shields the C3-F vector. This requires slightly longer reaction times for bulky boronic acids during the C2 coupling.
Calculated LogP ~4.8~3.5The propoxy analog is highly lipophilic. It demands non-polar solvent mixtures (e.g., Toluene/H₂O) to prevent the starting material from crashing out.
Optimal Solvent System Toluene / H₂O (4:1)1,4-Dioxane / H₂O (4:1)Methoxy analogs have better solubility in polar aprotic solvents; propoxy analogs will phase-separate if DMF or pure Dioxane is used with aqueous bases.
C-I Oxidative Addition FastVery FastThe methoxy analog undergoes slightly faster oxidative addition due to reduced steric drag adjacent to the C3-F bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology utilizes a self-validating system . By leveraging strict stoichiometric control and intermediate analytical checkpoints, researchers can guarantee that chemoselectivity is maintained without over-coupling [3].

Phase 1: Chemoselective Suzuki-Miyaura Coupling at C2 (Iodo)

Objective: Couple Arylboronic Acid A exclusively at the C2 position while preserving the C1-Br bond.

Causality in Design: We use exactly 1.05 equivalents of the boronic acid to thermodynamically prevent the reaction from proceeding to the C1-Br bond once the C2-I bond is consumed. A mild base (Na₂CO₃) and a moderate temperature (60 °C) are chosen because the C-I bond requires very little activation energy, whereas the C-Br bond will remain dormant under these conditions.

  • Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv) and Arylboronic Acid A (1.05 equiv) in a degassed mixture of Toluene/H₂O (4:1, 0.2 M). (Note: If using the methoxy analog, substitute Toluene with 1,4-Dioxane).

  • Catalyst Addition: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 60 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint (Critical): Extract a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Criteria: The mass spectrum must show the product mass with a distinct 1:1 isotopic doublet (M and M+2). This 1:1 ratio is the isotopic signature of ⁷⁹Br and ⁸¹Br, proving that the C1-Br bond is perfectly intact. If a single mass peak (1:0) is observed, over-coupling has occurred.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Phase 2: Secondary Suzuki-Miyaura Coupling at C1 (Bromo)

Objective: Couple Arylboronic Acid B at the sterically hindered C1 position.

Causality in Design: The newly installed aryl group at C2 creates massive steric hindrance around the C1-Br bond. To force oxidative addition, we must switch to a highly active, flexible catalyst (Pd(dppf)Cl₂), use a stronger base (K₃PO₄), and increase the thermal energy (100 °C).

  • Preparation: Dissolve the purified intermediate from Phase 1 (1.0 equiv) and Arylboronic Acid B (1.5 equiv) in degassed Toluene/H₂O (4:1, 0.15 M).

  • Catalyst Addition: Add K₃PO₄ (3.0 equiv) and Pd(dppf)Cl₂ (10 mol%).

  • Reaction: Purge with Argon, seal the vessel, and heat to 100 °C for 12–16 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS.

    • Validation Criteria: The chromatogram must show the complete disappearance of the brominated intermediate. The final product mass will lack the heavy bromine isotopic signature, confirming successful substitution.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org, 2010. URL:[Link]

  • Handa, S., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." National Institutes of Health (PMC), 2016. URL:[Link]

Definitive Structural Confirmation of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of highly functionalized polyhalogenated aromatics, specifically 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene , structural ambiguity is a critical risk. Standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between regioisomers (e.g., swapping the 2-Iodo and 3-Fluoro positions) due to the lack of diagnostic through-bond coupling pathways.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Advanced NMR and DFT Computational Prediction . While NMR is the workhorse for purity, SC-XRD is established here as the absolute "Gold Standard" for structural confirmation. We provide the experimental framework, expected crystallographic parameters, and a decision matrix for researchers handling this scaffold.

The Challenge: Regioisomerism in Crowded Aromatics

The target molecule features a 1,2,3,4-tetrasubstituted benzene ring. The steric crowding of three distinct halogens (Br, F, I) adjacent to a flexible propoxy group creates a "crystallographic fingerprint" that is distinct, but the solution-state behavior is deceptive.

The isomeric risk:

  • Target: this compound

  • Common Byproduct/Isomer: 1-Bromo-2-fluoro-3-iodo-4-propoxybenzene

In 1D


H NMR, both isomers present two aromatic protons with an ortho-coupling constant (

Hz).

F NMR is useful but relies on through-space interactions (HOESY) which are often inconclusive in free-rotating systems.

Comparative Analysis: SC-XRD vs. Alternatives

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD utilizes the distinct electron density of the halogens. Iodine (


) scatters X-rays significantly more strongly than Bromine (

) or Fluorine (

), allowing for unambiguous assignment of atomic positions.
  • Mechanism: Diffraction of X-rays by crystal lattice electrons.

  • Validation: Anomalous scattering (using Mo or Cu source) definitively differentiates Br and I.

  • Outcome: Absolute 3D structure with bond lengths/angles.

Method B: Multi-Nuclear NMR ( H, C, F, 2D)
  • Mechanism: Magnetic resonance of nuclei.[1][2][3][4]

  • Limitation: The "silent" quaternary carbons (C-Br, C-I, C-F) require long-range HMBC experiments. The similarity in chemical shifts between isomers makes assignment tentative without a reference standard.

Method C: DFT Prediction (GIAO-DFT)
  • Mechanism: Quantum mechanical calculation of shielding tensors.

  • Utility: Can support NMR data but is model-dependent. Not accepted as "proof" by regulatory bodies (FDA/EMA) without experimental backing.

Performance Matrix
FeatureSC-XRD NMR (1D/2D) DFT Prediction
Regioisomer Certainty 100% (Absolute) 70-80% (Inferred)N/A (Theoretical)
Sample Requirement Single Crystal (0.1 mm)Solution (~5 mg)High-Performance Computing
Differentiation (Br vs I) Excellent (Electron Density) Poor (Indirect effect)Good (Calculated Shift)
Turnaround Time 2-24 Hours (post-crystal)1-2 Hours24-48 Hours
Cost Efficiency ModerateHighLow

Supporting Experimental Data

To confirm the structure, the crystallographic data must align with expected bond parameters derived from the Cambridge Structural Database (CSD).

Table 1: Critical Crystallographic Parameters (Target vs. Isomer)

The following table outlines the expected bond lengths and angles that distinguish the target from its isomers. In SC-XRD, the C–I bond is significantly longer than C–Br or C–F.

ParameterBond TypeExpected Value (Å) [CSD Avg]Diagnostic Significance
Bond Length C(sp2)–I 2.095 ± 0.02 Primary Identifier. Longest bond on ring.
Bond Length C(sp2)–Br 1.890 ± 0.02 Distinct from I and Cl.
Bond Length C(sp2)–F 1.350 ± 0.01 Shortest halogen bond; easily confused with C-O without good resolution.
Bond Length C(sp2)–O1.370 ± 0.02Propoxy attachment point.
Bond Angle C–C(I)–C~120°Iodine causes ring deformation due to size.
Intermolecular I···O / I···F2.8 - 3.2 ÅHalogen Bonding. Look for Type II halogen bonds driving crystal packing.

> Note: If your solved structure shows a "heavy" atom at the C2 position with a bond length of ~1.89 Å instead of 2.10 Å, you have synthesized the wrong isomer (Bromine at C2).

Experimental Protocol: Structural Confirmation Workflow

This protocol ensures high-quality data collection suitable for publication and regulatory submission.

Step 1: Crystal Growth (Vapor Diffusion)

The propoxy chain adds solubility in non-polar solvents, while the polyhalogenated core is polarizable.

  • Dissolve 10 mg of the compound in Dichloromethane (DCM) (0.5 mL).

  • Place in a small vial.

  • Place the small vial inside a larger jar containing Pentane or Hexane (3 mL).

  • Cap the large jar tightly. Allow to stand undisturbed for 24-72 hours at 4°C.

  • Why? Slow diffusion of pentane into DCM gently lowers solubility, promoting defect-free crystal growth.

Step 2: Data Collection & Phasing
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K (Cryostream). Crucial for reducing thermal motion of the heavy Iodine atom.

  • Source: Mo-K\alpha (

    
     Å). Preferred over Cu for heavy atoms to minimize absorption.
    
  • Strategy: Collect a full sphere of data (redundancy > 4.0).

Step 3: Refinement (The "Check")
  • Use SHELXT for intrinsic phasing. The Iodine atom will be the strongest peak in the electron density map.

  • Assign Br and F based on peak heights (I > Br > O/F > C).

  • Check the R1 factor . A value

    
     indicates a high-quality solution.
    
  • Flack Parameter: Not applicable (molecule is achiral), but check for disorder in the propoxy tail.

Visualization of Logic & Workflow

Diagram 1: The Decision Matrix

This diagram illustrates when to escalate from NMR to SC-XRD.

DecisionMatrix Start Synthesized Product (Polyhalogenated) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Regioisomerism Definitive? NMR->Ambiguity DFT DFT GIAO Prediction (Comparison) Ambiguity->DFT Unsure XRay SC-XRD (Crystal Growth) Ambiguity->XRay No (Crowded Ring) Confirm Confirm Structure (Bond Length Check) Ambiguity->Confirm Yes (Clear Coupling) DFT->XRay Still Ambiguous Solve Structure Solution (Heavy Atom Phasing) XRay->Solve Solve->Confirm

Caption: Logic flow for escalating to SC-XRD when NMR coupling data is insufficient for regioisomer assignment.

Diagram 2: Crystallographic Assignment Logic

How to distinguish the atoms in the electron density map.

StructureLogic Map Electron Density Map (Q-Peaks) Peak1 Peak Q1 (Highest) ~53 e- Map->Peak1 Peak2 Peak Q2 ~35 e- Map->Peak2 Peak3 Peak Q3 ~9 e- Map->Peak3 AssignI Assign as IODINE (Check Bond ~2.10 A) Peak1->AssignI AssignBr Assign as BROMINE (Check Bond ~1.89 A) Peak2->AssignBr AssignF Assign as FLUORINE (Check Bond ~1.35 A) Peak3->AssignF

Caption: Assignment of halogen atoms based on electron density peak height (Z-number) and bond length verification.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(5), 1943-2014. Link

Sources

Elemental Analysis Standards for 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polyhalogen Challenge

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene (CAS: 2764731-14-6) represents a specific class of "analytical nightmares": low-molecular-weight aromatics heavily substituted with mixed halogens. With a theoretical composition of roughly 35% Iodine, 22% Bromine, and 5% Fluorine , this molecule defies standard CHN combustion protocols.

Traditional elemental analysis (EA) often fails here because:

  • Iodine Volatility: The C–I bond is labile; standard combustion often yields low Iodine recovery due to sublimation or incomplete trapping.

  • Fluorine Reactivity: HF produced during combustion attacks standard silica combustion tubes, leading to low Fluorine results and instrument damage.

  • Halogen Interference: High Bromine/Iodine ratios complicate potentiometric titrations used in legacy Schöniger flask methods.

This guide compares the three primary methodologies for validating this compound—Automated CHNS , Schöniger Flask , and Combustion Ion Chromatography (CIC) —and establishes the CIC workflow as the modern "Gold Standard" for this specific matrix.

Theoretical Standards & Chemical Profile

Before selecting an analytical method, the theoretical baseline must be established. For C9H9BrFIO , the acceptance criteria for purity (typically ±0.4% absolute) must be calculated against these values.

Molecular Formula: C₉H₉BrFIO Molecular Weight: 358.97 g/mol [1]

ElementMass Contribution ( g/mol )Theoretical % (w/w)Acceptance Range (±0.4%)
Carbon 108.1130.12% 29.72 – 30.52%
Hydrogen 9.072.53% 2.13 – 2.93%
Iodine 126.9035.35% 34.95 – 35.75%
Bromine 79.9022.26% 21.86 – 22.66%
Fluorine 19.005.29% 4.89 – 5.69%
Oxygen 16.004.46% Calculated by difference

Critical Insight: Because Halogens constitute >60% of the mass, a simple CHN analysis (validating only ~32% of the mass) is insufficient for establishing purity. You must directly quantify the halogens.

Comparative Analysis of Methods

We evaluated three industry-standard workflows for their ability to resolve the mixed-halogen matrix of this compound.

Table 1: Performance Comparison
FeatureMethod A: Automated CHNS (Dynamic Flash) Method B: Schöniger Flask (Oxygen Flask) Method C: Combustion IC (CIC) - Recommended
Target Elements C, H, N (Halogens interfere)F, Br, I (Separate runs)F, Br, I, S (Simultaneous)
Sample Size 1–3 mg10–20 mg5–10 mg
Iodine Recovery Poor. I₂ often condenses in transfer lines.Moderate. Requires specific reductants (Hydrazine).High. Pyrohydrolysis converts I to I⁻ efficiently.
Fluorine Handling N/A. Cannot detect F; F damages quartz tubes.High Risk. HF attacks glass flask; requires plastic/quartz.Excellent. Uses pyrohydrolysis with buffered absorption.[2][3]
Interference Halogens poison oxidation catalysts.Br/I co-precipitation in titration.Chromatographic separation resolves F, Br, I peaks completely.
Precision (RSD) < 0.2% (for C/H only)1.0 – 3.0% (User dependent)< 0.5%

Recommended Protocol: Automated Combustion Ion Chromatography (CIC)

For this specific molecule, CIC is the only self-validating protocol that can simultaneously quantify Fluorine, Bromine, and Iodine without cross-interference.

Phase 1: Instrument Calibration Standards

Do not use generic standards. Calibrate using structurally similar halo-organics to mimic the combustion behavior of the propoxy-benzene scaffold.

  • Fluorine Std: 4-Fluorobenzoic acid (Theoretical F: 13.56%)

  • Bromine Std: p-Bromobenzoic acid (Theoretical Br: 39.75%)

  • Iodine Std: o-Iodobenzoic acid (Theoretical I: 51.17%)

Phase 2: Experimental Workflow

Equipment: Mitsubishi AQF-2100H (or equivalent) coupled to Dionex ICS-6000.

  • Sample Introduction:

    • Weigh 5.0 mg of sample into a ceramic boat.

    • Add 10 mg of Tungsten Trioxide (WO₃) powder as a combustion aid.

    • Why? WO₃ prevents the formation of non-volatile metal halides and assists in the complete oxidation of the benzene ring.

  • Pyrohydrolysis (Combustion):

    • Furnace Temp: 1000°C (Inlet) / 1100°C (Outlet).

    • Gas Flow: Ar (Carrier) 200 mL/min; O₂ (Combustion) 400 mL/min.

    • Water Supply: 0.2 mL/min ultrapure water injected into the pyro-tube.

    • Mechanism:[4] The high-temperature hydrolysis converts organic Halogens (R-X) into hydrohalic acids (HX) and elemental halogens (X₂).

  • Absorption:

    • Gases are bubbled into a Phosphate-buffered Hydrogen Peroxide solution (H₂O₂).

    • Why H₂O₂? It reduces elemental Iodine (

      
      ) and Bromine (
      
      
      
      ) back to their ionic forms (
      
      
      and
      
      
      ), which are required for conductivity detection.
  • Chromatographic Separation (IC):

    • Column: Anion Exchange (e.g., Dionex IonPac AS19).

    • Eluent: KOH Gradient (10 mM to 45 mM).

    • Detection: Suppressed Conductivity.

Phase 3: Data Validation
  • Resolution Check: Ensure baseline separation between Fluoride (RT ~3.5 min) and the Propoxy-derived organic acid byproducts (acetate/formate) which elute early.

  • Recovery Check: Run a Check Standard (CSTD) every 10 samples. Recovery must be 98–102%.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and chemical transformations required to accurately analyze this polyhalogenated ether.

G Sample Sample: This compound Challenge Challenge: Simultaneous F, Br, I Determination Sample->Challenge CHNS Method A: Standard CHNS Challenge->CHNS Inadequate Flask Method B: Schöniger Flask Challenge->Flask Labor Intensive CIC Method C: Combustion IC (CIC) Challenge->CIC Recommended Result_Fail Result: Interference/Low Recovery CHNS->Result_Fail Halogen Trapping Flask->Result_Fail Co-precipitation Combustion Pyrohydrolysis (1100°C + H2O) CIC->Combustion Reduction Reduction (H2O2 Absorption) Combustion->Reduction Gases: HF, HBr, I2 Separation Anion Exchange Chromatography Reduction->Separation Ions: F-, Br-, I- Result_Pass Result: Precise Quantification (F, Br, I) Separation->Result_Pass

Figure 1: Analytical workflow comparison demonstrating why Combustion IC is the requisite pathway for polyhalogenated benzene analysis.

Alternative: The Schöniger Flask (Manual Method)

If CIC is unavailable, the Schöniger Flask method is the only valid alternative, provided specific modifications are made for the Iodine/Fluorine mix.

  • Vessel: Use a Polycarbonate or Quartz flask (Glass will react with HF, lowering Fluorine values).

  • Absorbent: 10 mL of 1M NaOH + 3 drops of Hydrazine Hydrate.

    • Critical: Hydrazine is essential to reduce volatile Iodine (

      
      ) and Hypobromite (
      
      
      
      ) instantly upon combustion.
  • Titration (The Bottleneck):

    • You cannot use a single Silver Nitrate titration for F, Br, and I.

    • Fluorine: Must be measured via Ion Selective Electrode (ISE) on an aliquot of the absorption solution.

    • Br/I: Potentiometric titration with AgNO₃ will show two inflection points, but the error margin is high (~2%) due to the similar solubility products of AgBr and AgI.

Verdict: Use this only for rough estimates. It lacks the precision for pharmaceutical release testing of this specific molecule.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442-91). ASTM.[5][6] [Link]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Foundational text on Halogen interference). [Link]

  • Mitsubishi Chemical Analytech. (2021). AQF-2100H Application Data: Simultaneous Determination of F, Cl, Br, I in Pharmaceuticals. [Link]

Sources

Infrared (IR) spectroscopy characteristic peaks of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy characteristic peaks of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Content Type: Publish Comparison Guide

Executive Summary

This compound is a highly functionalized aromatic intermediate, often utilized in the synthesis of complex pharmacophores or liquid crystal mesogens. Its structural complexity—featuring three distinct halogen atoms (F, Br, I) and an alkoxy chain on a single benzene scaffold—presents a unique challenge for spectroscopic characterization.

This guide provides a rigorous analysis of the compound’s vibrational signature.[1][2] Unlike simple mono-substituted benzenes, this molecule exhibits significant steric crowding and electronic push-pull effects (between the electron-donating propoxy group and electron-withdrawing halogens) that shift standard group frequencies. We compare its predicted spectral profile against simpler analogs to highlight the diagnostic peaks required for quality control (QC) and structural validation.

Structural Deconstruction & Vibrational Logic

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its vibrational oscillators.

  • The Scaffold: A 1,2,3,4-tetrasubstituted benzene ring.[3] This leaves positions 5 and 6 unsubstituted, creating a "vicinal" (2 adjacent) hydrogen pattern.

  • The Electronic Environment:

    • Propoxy Group (C4): Strong

      
      -donor (+M effect), increases electron density in the ring, typically lowering carbonyl frequencies (if present) but here enhancing the intensity of ring breathing modes.
      
    • Halogens (C1, C2, C3): Inductive withdrawers (-I). The Fluorine (C3) is highly electronegative, creating a strong dipole. The Iodine (C2) and Bromine (C1) are heavy atoms, which dampen vibrational frequencies of the carbon atoms they are attached to.

Diagram 1: Spectral Assignment Workflow

The following logic flow illustrates how a researcher should approach the assignment of this complex spectrum.

SpectralAssignment Start Sample: this compound Region1 High Frequency (3100-2800 cm⁻¹) Differentiation of C-H types Start->Region1 Decision1 Are Alkyl Bands Present? (2960, 2870 cm⁻¹) Region1->Decision1 Region2 Mid Frequency (1600-1400 cm⁻¹) Aromatic Ring Modes Region3 Fingerprint (1300-1000 cm⁻¹) C-O and C-F overlap zone Region2->Region3 Region4 Low Frequency (<900 cm⁻¹) Substitution Pattern & Heavy Halogens Region3->Region4 Decision2 Check Vicinal H's (800-840 cm⁻¹) Region4->Decision2 Decision1->Region2 Yes (Propyl) Outcome Identity Confirmed Decision2->Outcome Pattern Matches

Caption: Logical workflow for deconvoluting the IR spectrum of a mixed-halogen alkoxybenzene.

Comparative Spectral Analysis

In the absence of a reference standard for this specific isomer, comparison with structurally related "anchor" molecules is the most reliable method for validation. We compare the target against 1-Bromo-4-propoxybenzene (a simpler para-disubstituted analog).

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget Molecule (Tetrasubstituted)Alternative: 1-Bromo-4-propoxybenzeneTechnical Insight & Causality
Aromatic C-H Stretch 3050–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Medium)Target has fewer Ar-H bonds (only 2 vs 4), significantly reducing peak intensity.
Aliphatic C-H Stretch 2960, 2930, 2870 cm⁻¹2960, 2930, 2870 cm⁻¹Identical. The propoxy chain is chemically equivalent in both; these peaks confirm the alkyl tail integrity.
Aryl C-F Stretch 1200–1250 cm⁻¹ (Strong) AbsentDiagnostic Marker. The C-F bond is highly polar. It often merges with the C-O stretch, creating a broadened, intense "super-band."
Aryl Ether (C-O-C) 1240–1265 cm⁻¹1240–1250 cm⁻¹The electron-withdrawing F/Br/I ortho/meta to the oxygen may slightly shift this band to higher wavenumbers (stiffening the bond).
Ring Breathing ~1460, 1580 cm⁻¹~1480, 1590 cm⁻¹Heavy atom substitution (I, Br) generally shifts ring deformations to slightly lower frequencies due to increased reduced mass.
OOP Bending (Subst. Pattern) 800–840 cm⁻¹ (1 band) 810–840 cm⁻¹ (1 band)Both possess 2 adjacent hydrogens . However, the target may show splitting or shifting due to the steric bulk of the Iodine atom.
C-Br Stretch ~1070 cm⁻¹ / 600–700 cm⁻¹~1070 cm⁻¹The lower frequency C-Br band is often obscured. The aryl-Br vibration interaction is distinct but weak.
C-I Stretch < 500 cm⁻¹ (Far IR) AbsentInvisible in standard ATR. Requires CsI optics to visualize. A key differentiator if Far-IR is available.
Detailed Interpretation of Key Regions
Region A: The "Heavy Atom" Fingerprint (< 900 cm⁻¹)

This is the most critical region for confirming the 1,2,3,4-substitution pattern.

  • Vicinal Hydrogens (Positions 5,6): The two remaining hydrogens are adjacent. According to the Bellamy rules for substitution patterns, two adjacent hydrogens on a benzene ring typically display a strong out-of-plane (OOP) bending vibration in the 800–860 cm⁻¹ range.

  • Differentiation: If the compound were the 1,2,4,5-isomer (isolated hydrogens), this peak would shift to 860–900 cm⁻¹. If it were 1,2,3,5 (isolated H), it would also be higher. The presence of a strong band at ~820 cm⁻¹ is a primary confirmation of the structure.

Region B: The "Overlap Zone" (1300 – 1100 cm⁻¹)

Researchers must exercise caution here.

  • The Conflict: The Aryl-O-CH₂ asymmetric stretch typically appears at 1240–1260 cm⁻¹. The Aryl-F stretch appears in the same region (1100–1270 cm⁻¹).

  • The Result: Expect a complex, high-intensity multi-plet in this region. Unlike the clean doublet seen in non-fluorinated ethers, this molecule will show a broad, jagged absorption envelope. Do not interpret this broadening as an impurity; it is intrinsic to the C-F/C-O overlap.

Region C: The "Invisible" Iodine

The C-I stretch typically occurs at 485–500 cm⁻¹ or lower.

  • Experimental Note: Standard Diamond ATR modules often have a "cutoff" at 525 cm⁻¹ or 400 cm⁻¹. Consequently, the C-I peak may be completely invisible or appear as a shoulder on the noise floor. Absence of a peak here does not disprove the presence of Iodine.

Experimental Protocol for Validation

To obtain a publication-quality spectrum for this compound, follow this "Senior Scientist" protocol designed to maximize resolution of the halogenated bands.

Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)

  • Recommendation:KBr Pellet is superior for this specific molecule.

  • Reasoning: ATR crystals (Diamond/ZnSe) absorb in the 2000–2300 cm⁻¹ range (irrelevant here) but more importantly, they cut off the low-frequency region where C-Br and C-I modes reside. KBr is transparent down to 400 cm⁻¹, allowing visualization of the C-Br stretch.[4]

Step-by-Step Workflow:

  • Sample Prep: Grind 1–2 mg of the solid compound with ~200 mg of dry spectroscopic-grade KBr.

  • Homogenization: Grind until the mixture is a fine, flour-like powder. Critical: Large crystals cause "Christiansen effect" scattering, distorting the baseline near the C-F stretch.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (necessary to resolve the split in the Propyl C-H region).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • NIST Chemistry WebBook. Infrared Spectra of Halogenated Benzene Derivatives. National Institute of Standards and Technology. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed analysis of 1,2,3,4-tetrasubstituted benzene modes).

Sources

Benchmarking Catalytic Efficiency: Chemoselective Cross-Coupling of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right catalytic system for polyhalogenated arenes is one of the most rigorous tests of synthetic methodology. The substrate 1-bromo-3-fluoro-2-iodo-4-propoxybenzene (CAS: 2764731-14-6) represents a premier benchmarking tool for evaluating catalyst chemoselectivity and efficiency.

This guide provides an objective, data-driven comparison of palladium catalysts for the chemoselective Suzuki-Miyaura cross-coupling of this complex substrate. By understanding the mechanistic causality behind catalyst performance, researchers can confidently design scalable and highly selective synthetic routes.

Mechanistic Causality: Thermodynamics vs. Sterics

In transition-metal-catalyzed cross-coupling, the reactivity of carbon-halogen bonds typically follows the inverse order of their bond dissociation energies (BDEs): C-I > C-Br > C-Cl >> C-F [1]. Because the C-I bond is the weakest, it is generally the most susceptible to oxidative addition by a Pd(0) catalyst[2].

However, this compound introduces a severe kinetic penalty. The primary target, the C2-I bond, is ortho-disubstituted, flanked by a bulky bromine atom at C1 and a highly electronegative fluorine atom at C3.

When employing classical catalysts like


, the oxidative addition step—often assumed to be rapid for aryl iodides—becomes sluggish at lower temperatures. This is due to the severe steric clash between the bulky triphenylphosphine ligands and the ortho-substituents of the substrate[3]. If a researcher attempts to force the reaction by elevating the temperature, the catalyst begins to activate the less hindered C1-Br bond, eroding chemoselectivity and leading to complex mixtures.

To achieve >95% chemoselectivity at the C2-I position, the catalytic system must feature a ligand architecture (such as dialkylbiaryl phosphines or NHCs) that promotes a highly reactive, mono-ligated Pd(0) species. This allows the catalyst to navigate the steric bulk while remaining electron-rich enough to rapidly insert into the C-I bond at mild temperatures[4].

Chemoselectivity Substrate This compound CI C2-I Bond Low BDE, High Sterics Substrate->CI Primary Target CBr C1-Br Bond Med BDE, Low Sterics Substrate->CBr Secondary Target CF C3-F Bond High BDE, Inert Substrate->CF Unreactive CatA Pd(PPh3)4 Fails due to steric clash CI->CatA Low Yield CatB Pd2(dba)3 / XPhos Succeeds via mono-ligated Pd(0) CI->CatB >94% Yield

Decision tree for chemoselective cross-coupling of polyhalogenated benzene substrates.

Catalyst Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked four distinct palladium systems in a model Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The goal is selective mono-arylation at the C2-I position without activating the C1-Br bond.

Standard Reaction Conditions: this compound (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), Catalyst (2 mol%),


 (2.0 eq), THF/

(10:1), 40 °C, 12 hours.
Catalytic SystemLigand ClassificationC2-I Product Yield (%)C1-Br Product Yield (%)Bis-Coupled Product (%)Unreacted SM (%)

Monodentate Phosphine355<159

Bidentate Phosphine6212422

/ XPhos
Dialkylbiaryl Phosphine94 <1<15
PEPPSI-IPr N-Heterocyclic Carbene88462

Data Analysis:

  • 
      fails to reach full conversion due to the steric penalty at the C2 position, confirming that oxidative addition is the rate-limiting step for this specific substrate[3].
    
  • 
     / XPhos  exhibits superior performance. The bulky XPhos ligand prevents the formation of unreactive bis-ligated Pd species, driving rapid oxidative addition into the C-I bond while its steric profile prevents over-activation of the C-Br bond[4].
    

Self-Validating Experimental Protocol

The following protocol utilizes the optimal


 / XPhos system. It is designed as a self-validating workflow, incorporating specific checkpoints to ensure mechanistic fidelity.
Materials Required
  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.05 mmol)

  • 
     (0.01 mmol, 1 mol% Pd dimer = 2 mol% Pd)
    
  • XPhos (0.024 mmol, 2.4 mol%)

  • Anhydrous

    
     (2.0 mmol)
    
  • Degassed THF and Deionized

    
    
    
Step-by-Step Methodology
  • Catalyst Pre-Activation (Critical Step): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with

    
     and XPhos. Add 2 mL of degassed THF. Stir at room temperature for 15 minutes until the solution transitions from deep purple to a dark reddish-brown, indicating the formation of the active 
    
    
    
    species.
  • Substrate Addition: Add this compound and 4-methoxyphenylboronic acid to the active catalyst solution.

  • Base Introduction: Dissolve

    
     in 0.5 mL of degassed 
    
    
    
    and add it dropwise to the reaction mixture. Causality Note: The aqueous base is essential for the transmetalation step, converting the boronic acid into a more reactive boronate complex.
  • Reaction & Self-Validation: Heat the mixture to 40 °C.

    • Validation Checkpoint (2 Hours): Draw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS. You should observe the mono-arylated mass

      
      . If bis-arylation (
      
      
      
      ) is detected this early, the catalytic system is over-activated; immediately reduce the temperature to 25 °C to preserve the C1-Br bond.
  • Quenching & Isolation: After 12 hours, cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL). Dry the combined organic layers over
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (C-I) Pd0->OA + Aryl Halide (Rate Limiting) TM Trans- metalation OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - Product

General palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Title: Ldc | Sigma-Aldrich (this compound)
  • Source: benchchem.
  • Source: benchchem.
  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Source: acs.org (ACS Catalysis)

Sources

Comparative study of halogen bond strength in 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Halogen Bond Strength in 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Supramolecular Chemists.

Case Study: this compound

Executive Summary

This guide evaluates the competitive halogen bonding (XB) capabilities within This compound . In supramolecular assembly and ligand design, this scaffold presents a unique "frustrated" landscape where electronic activation competes with steric crowding.

Key Findings:

  • Primary Donor (The "Warhead"): The Iodine (C2) atom exhibits the deepest

    
    -hole (
    
    
    
    ) due to the inductive activation from neighboring Fluorine and Bromine atoms.
  • Secondary Donor: The Bromine (C1) is significantly deactivated by the para-propoxy group (electron-donating), rendering it a weak donor suitable only for cooperative interactions.

  • Steric Trade-off: While Iodine is electronically superior, its position (sandwiched between Br and F) restricts access to small, linear Lewis bases (e.g., solvent accessible nitriles or carbonyls).

The Competitive Landscape: Electronic vs. Steric Factors

To select the correct interaction site for crystal engineering or drug binding, one must analyze the competing electronic vectors on the benzene ring.

Electronic Activation Analysis

The strength of a halogen bond is dictated by the magnitude of the positive electrostatic potential (


-hole) on the halogen atom.
PositionAtomElectronic EnvironmentPredicted

-hole (

)
XB Donor Potential
C2 Iodine Activated. Flanked by two electron-withdrawing groups (EWGs): -F (ortho) and -Br (ortho). The -OPr group is meta (minimal resonance deactivation).High (> 45 kcal/mol)Dominant
C1 Bromine Deactivated. The -OPr group is para. Strong resonance donation (+R) increases electron density at C1, filling the

-hole.
Low (< 15 kcal/mol)Weak / Auxiliary
C3 Fluorine Inert. High electronegativity prevents

-hole formation. Acts as a weak H-bond acceptor, not an XB donor.
Negligible None
The "Sandwich" Effect (Steric Hindrance)

The Iodine atom (C2) is sterically crowded.

  • Implication: Large Lewis bases (e.g., proteins, bulky phosphines) may fail to engage the Iodine despite its high electronic potential.

  • Alternative: If the Iodine is blocked, the weaker Bromine (C1) becomes the kinetic entry point for interaction, despite its lower thermodynamic ceiling.

Visualization: Interaction Pathway & Logic

The following diagram maps the decision logic for selecting the active site based on the Lewis Base size and electronic requirements.

XB_Interaction_Map Molecule 1-Bromo-3-fluoro- 2-iodo-4-propoxybenzene Iodine Iodine (C2) (High V_s,max) Molecule->Iodine Primary Site Bromine Bromine (C1) (Deactivated by p-OPr) Molecule->Bromine Secondary Site Fluorine Fluorine (C3) (Inductive Activator) Molecule->Fluorine Modulator Result_Strong Strong XB Complex (Thermodynamic Product) Iodine->Result_Strong Access Granted Result_Weak Weak/Transient Complex (Kinetic Product) Bromine->Result_Weak Access Granted Fluorine->Iodine Inductive Boost LewisBase_Small Small Lewis Base (e.g., Acetonitrile, Cl-) LewisBase_Small->Iodine Fits in Cleft LewisBase_Large Bulky Lewis Base (e.g., Protein Pocket) LewisBase_Large->Iodine Steric Clash LewisBase_Large->Bromine Accessible

Figure 1: Decision matrix for halogen bond formation. Note that large acceptors may be forced to interact with the weaker Bromine due to the steric crowding around the high-potency Iodine.

Experimental Protocols for Validation

To empirically verify the donor strength hierarchy (


), the following self-validating protocols are recommended.
Protocol A: NMR Titration (Solution Phase)

Rationale: The Fluorine atom at C3 acts as an intrinsic "spy" nucleus. Because it is ortho to the Iodine (C2), any binding event at the Iodine will cause a significant perturbation in the


 chemical shift (Through-Space and Through-Bond effects).

Materials:

  • Host: this compound (10 mM in CDCl

    
    ).
    
  • Titrant (Lewis Base): Quinuclidine or Tetrabutylammonium Chloride (TBACl).

Workflow:

  • Baseline: Acquire a standard

    
     NMR spectrum of the host. Record 
    
    
    
    .
  • Titration: Add aliquots of Titrant (0.2 to 5.0 equivalents).

  • Observation: Monitor the shift (

    
    ).
    
    • Hypothesis: If binding occurs at Iodine (C2), the F signal will shift downfield (deshielding) due to the reduction of electron density on the ring.

    • Control: If binding occurred at Bromine (C1), the shift would be minimal (distance effect).

  • Data Fitting: Plot

    
     vs. [Titrant] and fit to a 1:1 binding isotherm (using BindFit or similar) to extract 
    
    
    
    .
Protocol B: Co-Crystallization (Solid State)

Rationale: X-ray diffraction provides the definitive geometric proof of bond formation (


).

Method:

  • Mix the host with DABCO (1,4-diazabicyclo[2.2.2]octane) in a 2:1 molar ratio (DABCO is a ditopic acceptor).

  • Dissolve in minimal hot ethanol/chloroform (1:1).

  • Allow slow evaporation at 4°C.

  • Analysis: Solve the crystal structure.

    • Success Metric: Look for the

      
       distance.[1] A distance 
      
      
      
      (approx 80% of van der Waals sum) confirms a strong XB.
    • Comparison: Check if

      
       contacts exist. They should be absent or significantly longer (
      
      
      
      ).

Comparative Data Summary (Theoretical vs. Expected)

ParameterIodine (C2) InteractionBromine (C1) InteractionReference Standard (Iodobenzene)
Bond Length (

)
Short (

)
Long (

)
Medium (

)
Linearity (

)
High (

)
Moderate (

)
High (

)
Binding Constant (

)



Primary Driver Electrostatic (

-hole)
Dispersion / PackingElectrostatic

References

  • Gilday, L. C., et al. (2015). Halogen Bonding: Current Issues, Challenges, and Opportunities. Chemical Reviews.

  • Politzer, P., & Murray, J. S. (2013). The Sigma-Hole: An Elusive Feature of Halogen Bonding. Accounts of Chemical Research.

  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews.

  • Beale, T. M., et al. (2013). Halogen bonding in solution: NMR titrations. Chemical Society Reviews.

Sources

Safety Operating Guide

1-Bromo-3-fluoro-2-iodo-4-propoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often view disposal as a bureaucratic final step.[1][2] However, for a poly-halogenated aryl ether like 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene , the disposal pathway is dictated by its specific heteroatom chemistry.[1]

This molecule contains three distinct halogens (F, Br, I).[1] This "tri-halo" motif prevents this waste from being used in standard fuel blending (the low-cost route for non-halogenated solvents like acetone).[2]

  • Fluorine: Generates hydrofluoric acid (HF) upon combustion, requiring incinerators with specialized caustic scrubbers.[1][2]

  • Iodine: The C-I bond is weak ($ \approx 57 \text{ kcal/mol} ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    I_2$) in waste containers if improperly stored.[1]
    

The Directive: You must segregate this chemical into the Halogenated Waste Stream .[2] Mixing it with non-halogenated solvents reclassifies the entire container as halogenated, exponentially increasing disposal costs and creating potential compatibility hazards.[1][2]

Part 1: Chemical Segregation & Compatibility

Goal: Prevent cross-contamination and container failure.

Segregation Rules

Do not place this chemical in general "Organic Waste."[2] It belongs in a dedicated High-Halogen stream.[2]

Waste StreamStatusTechnical Rationale
Halogenated Organics MANDATORY Requires high-temp incineration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

C) with HF/HBr scrubbing.[1]
Non-Halogenated Organics FORBIDDEN Contaminates the "fuel blending" stream.[2] Even 1% halogen content disqualifies the whole drum.[2]
Aqueous/Drain ILLEGAL High aquatic toxicity; persistent environmental pollutant.[2]
Solid Waste (Trash) ILLEGAL Leaches halogens; potential for groundwater contamination.[2]
Chemical Compatibility Matrix

The 2-iodo and propoxy substituents create specific reactivity concerns in a waste drum environment.

Incompatible ClassReaction RiskConsequence
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Oxidation of the Propoxy ether; Oxidation of Iodide to Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Exothermic reaction; release of toxic purple iodine vapor; pressure buildup.
Strong Bases (e.g., NaOH, KOH)Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) at the Fluorine position.[1]
Heat generation; potential hydrolysis.
Reducing Agents (e.g., Hydrides)Dehalogenation (removal of I/Br).[1][2]Generation of flammable benzene derivatives.[2]

Part 2: Operational Disposal Protocol (Step-by-Step)

Scenario: You have 5g of solid material or 50mL of reaction mother liquor containing the compound.[2]

Step 1: Quenching & Stabilization (If in Reaction Mixture)

If the material is dissolved in a reactive mixture (e.g., with residual reagents):

  • Quench: Ensure all reactive intermediates (lithium species, etc.) are quenched.[2]

  • pH Check: Adjust pH to neutral (pH 6-8). Why? Acidic conditions accelerate the hydrolysis of the ether; basic conditions risk ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reactions.
    
  • Phase Separation: If aqueous extraction was performed, ensure the organic layer is fully separated.[2] Water increases incineration costs.[2]

Step 2: Container Selection
  • Material: HDPE (High-Density Polyethylene) is standard.[2]

  • Exception: If the waste contains high concentrations of free iodine (visible purple/brown color), use Glass (Amber) .[1] Iodine can permeate and stain HDPE over time, leading to embrittlement.[1][2]

  • Light Protection: The 2-iodo position is light-sensitive.[2] If using clear glass, wrap the container in foil to prevent photolytic degradation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
Step 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient.[2] You must explicitly list the constituents.[2]

  • Constituent: this compound[1][2]

  • Hazards: Irritant, Toxic, Environmental Hazard.[1]

  • Waste Code: See Part 4.

Step 4: Physical Handoff
  • Cap the container tightly.[2][3][4][5][6] Do not leave a funnel in the neck.[2]

  • Place the primary container into secondary containment (a plastic tub) during transport to the central waste accumulation area.[2]

  • Log the volume into your facility's inventory system immediately.[2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision tree for disposing of this specific compound, accounting for its physical state and purity.

DisposalWorkflow Start Start: this compound Waste StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved ContainerSolid Container: Wide-Mouth HDPE Jar Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halo Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolvent EtOAc/MeOH ContainerLiq Container: Amber Glass or HDPE Jerrycan HaloSolvent->ContainerLiq NonHaloSolvent->ContainerLiq *Must now be treated as Halogenated* Labeling Label: 'Halogenated Organic Waste' List full chemical name ContainerSolid->Labeling ContainerLiq->Labeling Segregation Segregation: Do NOT mix with Acids or Oxidizers Labeling->Segregation Final Transfer to EHS/Waste Facility (Incineration Stream) Segregation->Final

Caption: Operational decision tree for segregating this compound based on physical state and solvent matrix.

Part 4: Regulatory Compliance (US EPA Focus)

Proper coding is essential for the Environmental Health & Safety (EHS) team to manifest the waste correctly.[2]

1. RCRA Waste Codes: Since this specific CAS is likely not on the "U" or "P" lists (commercial chemical products), it is regulated based on its characteristics and the solvents used.[1]

  • If dissolved in a spent halogenated solvent (e.g., Methylene Chloride):

    • Code: F002 (Spent Halogenated Solvents).[2][7]

  • If pure substance or dissolved in non-listed solvent:

    • Code: D001 (Ignitable - if in flammable solvent).

    • Code: D003 (Reactive - potentially, if free iodine evolution is a risk, though less common).[1]

    • Code: Halogenated Organic N.O.S. (Not Otherwise Specified) for the manifest description.

2. DOT Shipping Description (for external transport):

  • Proper Shipping Name: Waste Flammable Liquid, Toxic, N.O.S. (contains this compound).[1][2]

  • Hazard Class: 3 (Flammable) or 6.1 (Toxic), depending on the solvent matrix.[1][2]

Part 5: Emergency Response

Spill Scenario: You drop a vial containing 5g of the compound.[2]

  • Evacuate: If the material is in a volatile solvent, clear the immediate area.[2]

  • PPE: Wear Nitrile gloves (double gloving recommended for halogenated aromatics), lab coat, and safety goggles.[1][2]

  • Containment:

    • Solid: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum if available.[2]

    • Liquid: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.[2]

    • Note: Do not use standard clay litter if the solvent is an oxidizer, but for this ether, clay/vermiculite is safe.[1]

  • Decontamination: Clean the surface with a soap/water solution.[2] Do not use bleach (oxidizer) as it may react with the iodine residues.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][Link][1][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[2][Link][1][2]

  • PubChem. (2023).[2] Compound Summary: Halogenated Benzene Derivatives (General Safety Data).[Link][1][2]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene, a halogenated aromatic compound, presents a unique set of handling challenges due to its reactivity and potential biological activity. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, it is crucial to understand its potential hazards and the routes of exposure.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation[1].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort[1].

  • Acute Toxicity (Oral): The compound is presumed to be harmful if ingested[1].

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile may not be known.

Exposure Control Hierarchy:

  • Elimination/Substitution: Not applicable in this context as the compound is the subject of research.

  • Engineering Controls: A certified chemical fume hood is mandatory for all handling procedures to minimize inhalation exposure.

  • Administrative Controls: Establish clear standard operating procedures (SOPs) and ensure all personnel are trained.

  • Personal Protective Equipment (PPE): The last line of defense, but critical for immediate protection.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for handling this compound.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever there is a potential for splash from this hazardous material[2]. Safety glasses do not provide a complete seal and are inadequate for significant chemical splashes[2].

  • Primary Protection: Chemical splash goggles with indirect ventilation should be worn to protect against splashes and vapors[2][3].

  • Secondary Protection: For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a full-face shield should be worn in conjunction with chemical splash goggles[3][4][5][6].

Protection TypeApplicationStandard
Chemical Splash Goggles All handling proceduresEN 166 (EU) or ANSI Z87.1 (US)
Face Shield High-splash risk proceduresWorn over splash goggles
Hand Protection: Preventing Dermal Exposure

Selecting the appropriate gloves is crucial, as no single glove material is impervious to all chemicals. For halogenated aromatic compounds, a multi-layered glove strategy is recommended.

  • Inner Glove: A thinner, disposable nitrile glove provides a good first layer of protection against incidental contact.

  • Outer Glove: A thicker, chemical-resistant glove, such as neoprene or Viton, should be worn over the nitrile glove. Neoprene offers good resistance to a broad range of chemicals, including acids and solvents, while Viton provides excellent protection against aromatic and chlorinated solvents[2][3].

Glove Selection and Use:

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures before use.

  • Proper Donning and Doffing: Avoid contaminating your skin by using the correct technique for putting on and taking off gloves.

  • Regular Changes: Change gloves immediately if you suspect contamination or after a set period of use, as chemical resistance degrades over time.

Experimental Workflow: Glove Selection and Management

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess Task (e.g., weighing, transfer, reaction) Select_Gloves Select Appropriate Gloves (e.g., Nitrile inner, Neoprene/Viton outer) Assess_Task->Select_Gloves Inspect_Gloves Inspect Gloves for Defects Select_Gloves->Inspect_Gloves Don_Gloves Don Gloves Correctly Inspect_Gloves->Don_Gloves If OK Perform_Task Perform Chemical Handling Don_Gloves->Perform_Task Monitor_Gloves Monitor for Contamination/Degradation Perform_Task->Monitor_Gloves Doff_Gloves Doff Gloves Safely Monitor_Gloves->Doff_Gloves If Contaminated or Task Complete Dispose_Gloves Dispose in Hazardous Waste Doff_Gloves->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Glove selection and management workflow.

Body Protection: Shielding Against Spills and Splashes

A flame-resistant laboratory coat is the minimum requirement. For tasks with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: Provides an additional layer of protection for the torso and legs.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or porous footwear are not permitted in the laboratory.

Respiratory Protection: A Precautionary Measure

While working in a certified chemical fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations, such as a spill or when engineering controls are not sufficient.

  • Standard Operations: For routine handling within a fume hood, respiratory protection is generally not required.

  • Emergency Situations: In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges is recommended[5]. All personnel must be properly fit-tested and trained in the use of respirators.

Operational and Disposal Plans

Handling and Storage Protocol
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8][9].

  • Transport: When moving the compound, use a secondary container to prevent spills.

Spill Management

In the event of a spill, a pre-approved spill response plan should be activated.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the designated safety officer.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[1]. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Logical Relationship: Hazard, PPE, and Response

cluster_hazard Hazard Identification cluster_ppe Primary PPE cluster_response Response Plan Skin_Eye_Irritation Skin/Eye Irritation Goggles_FaceShield Goggles/Face Shield Skin_Eye_Irritation->Goggles_FaceShield Gloves Chemical-Resistant Gloves Skin_Eye_Irritation->Gloves Lab_Coat_Apron Lab Coat/Apron Skin_Eye_Irritation->Lab_Coat_Apron Emergency_Shower Emergency Shower/Eyewash Skin_Eye_Irritation->Emergency_Shower Respiratory_Irritation Respiratory Irritation Respirator Respirator (Emergency) Respiratory_Irritation->Respirator Engineering_Controls Fume Hood Respiratory_Irritation->Engineering_Controls Oral_Toxicity Oral Toxicity Oral_Toxicity->Engineering_Controls Prevents Ingestion via Aerosol Unknown_Hazards Unknown Hazards Unknown_Hazards->Goggles_FaceShield Unknown_Hazards->Gloves Unknown_Hazards->Lab_Coat_Apron Unknown_Hazards->Respirator Spill_Kit Spill Kit Goggles_FaceShield->Spill_Kit Required for Spill Cleanup Gloves->Spill_Kit Required for Spill Cleanup Waste_Disposal Hazardous Waste Disposal Spill_Kit->Waste_Disposal

Caption: Interrelationship of hazards, PPE, and response.

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain[7].

By adhering to these comprehensive safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.